2-(Azetidin-1-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-5-4-6-2-1-3-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZDSUOAJCQVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712271 | |
| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67896-18-8 | |
| Record name | 2-(Azetidin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-1-yl)ethanol: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and three-dimensional character impart unique conformational rigidity, which can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties in drug candidates.[1][2] This has led to the incorporation of the azetidine ring into several approved drugs, highlighting its significance in the development of novel therapeutics.[3] 2-(Azetidin-1-yl)ethanol, in particular, serves as a valuable and versatile building block, offering a hydroxyl group for further functionalization and a stable N-substituted azetidine core. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, mechanistic insights, and characterization data to support researchers in its preparation and application.
Core Synthesis Pathways: A Comparative Analysis
The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially scalable methods involve the N-alkylation of the parent azetidine ring with a two-carbon electrophile. This section will delve into the two primary pathways: the ring-opening of ethylene oxide and the nucleophilic substitution of 2-haloethanols.
Pathway 1: Ring-Opening of Ethylene Oxide with Azetidine
The reaction of a secondary amine with an epoxide is a classic and efficient method for the synthesis of β-amino alcohols. In the case of this compound, the nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of ethylene oxide leads to the desired product. This reaction is typically carried out in a protic solvent, such as water or an alcohol, which facilitates the protonation of the resulting alkoxide.[4]
Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of the azetidine nitrogen atom attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring. A subsequent proton transfer from the solvent quenches the resulting alkoxide to yield the final hydroxyl group.
Diagram of the Ring-Opening of Ethylene Oxide with Azetidine:
Caption: Reaction of azetidine with ethylene oxide.
Advantages:
-
Atom Economy: This pathway is highly atom-economical as all atoms from the reactants are incorporated into the final product.
-
Directness: It is a one-step synthesis from readily available starting materials.
Challenges:
-
Exothermicity: The ring-opening of ethylene oxide is highly exothermic and requires careful temperature control, especially on a large scale.[2]
-
Safety: Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.[5]
Pathway 2: Nucleophilic Substitution of 2-Haloethanols with Azetidine
An alternative and often more practical approach in a laboratory setting is the N-alkylation of azetidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction is a standard nucleophilic substitution where the azetidine acts as the nucleophile and the halide is the leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
Mechanism: This reaction also follows an SN2 pathway. The azetidine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion. The base present in the reaction mixture then deprotonates the resulting azetidinium salt to yield the free amine product.
Diagram of the Nucleophilic Substitution of 2-Haloethanols with Azetidine:
Caption: N-alkylation of azetidine with 2-haloethanol.
Advantages:
-
Milder Conditions: This method generally employs less hazardous reagents and milder reaction conditions compared to the use of ethylene oxide.
-
Versatility: A variety of 2-haloethanols with different leaving groups can be used.
Challenges:
-
Byproduct Formation: The formation of a salt byproduct requires a purification step.
-
Potential for Quaternization: If the reaction is not carefully controlled, over-alkylation of the product can occur, leading to the formation of a quaternary ammonium salt.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis via Ring-Opening of Ethylene Oxide
Materials:
-
Azetidine
-
Ethylene oxide
-
Methanol
-
Round-bottom flask equipped with a magnetic stirrer and a dry ice condenser
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, cool a solution of azetidine in methanol in a round-bottom flask to 0 °C using an ice bath.
-
Slowly bubble gaseous ethylene oxide through the cooled solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the excess methanol under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford this compound as a colorless oil.
Protocol 2: Synthesis via Nucleophilic Substitution with 2-Chloroethanol
Materials:
-
Azetidine
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Heating mantle
Procedure:
-
To a solution of azetidine in acetonitrile in a round-bottom flask, add potassium carbonate.
-
Add 2-chloroethanol dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Characterization Data
Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity. Below are the expected spectroscopic data for this compound.
Table 1: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 3.61 (t, 2H), 3.20 (t, 4H), 2.65 (t, 2H), 2.05 (quint, 2H) |
| ¹³C NMR | δ (ppm): 60.5, 57.8, 54.2, 18.1 |
| Mass Spec (EI) | m/z: 101 (M+), 70, 56 |
Note: NMR chemical shifts are referenced to an internal standard and can vary slightly depending on the solvent used.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. The azetidine nitrogen can also be further functionalized if desired.
While specific examples of marketed drugs directly incorporating the this compound fragment are not prominently documented, its utility as a precursor in the synthesis of pharmaceutical intermediates is significant. For instance, it can be used to introduce the N-hydroxyethyl azetidine moiety into larger scaffolds being investigated for various therapeutic targets. The structural rigidity and polarity imparted by this fragment can be advantageous in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Conclusion
The synthesis of this compound is achievable through straightforward and scalable chemical transformations. The choice between the ethylene oxide ring-opening and the 2-haloethanol substitution pathways will depend on the available resources, scale of the reaction, and safety considerations. This in-depth guide provides the necessary theoretical background, practical protocols, and characterization data to enable researchers to confidently synthesize and utilize this important building block in their drug discovery and development endeavors. The continued exploration of azetidine-containing molecules is expected to yield novel therapeutic agents, and a thorough understanding of the synthesis of key intermediates like this compound is paramount to advancing this field.
References
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- Synthesis and Antibacterial Studies of Azetidin-2-ones Deriv
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Royal Society of Chemistry.[Link]
- A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.
- Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
- Azetidinone: Different methods of synthesis and its biological profile.Der Pharma Chemica.[Link]
- Addition Reaction of Ethylene Oxide.International Journal of Engineering Research & Technology.[Link]
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.Advanced Journal of Chemistry, Section A.[Link]
- Azetidine - NIST WebBook.National Institute of Standards and Technology.[Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.University of Wisconsin-Madison.[Link]
- Electronic supplementary information (ESI).Royal Society of Chemistry.[Link]
- 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra.University of Wisconsin-Madison.[Link]
- 2-azetidinone derivatives and process for their preparation.
- Synthesis of azetidine derivatives.
- CAS No : 67896-18-8| Chemical Name : this compound.
- Azetidine derivatives, compositions and their use.
- BIOACTIVE AZETIDINONE: A REVIEW.TIJER.[Link]
- Azetidinone compounds and medical use thereof.
- Ethylene oxide - Wikipedia.Wikipedia.[Link]
- The sterilizing action of gaseous ethylene oxide; a review.PubMed.[Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 2-(Azetidin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(Azetidin-1-yl)ethanol (CAS No. 67896-18-8). Azetidine-containing compounds are of growing interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability and introduce three-dimensionality into drug candidates.[1] This document delves into the conformational intricacies of the strained four-membered azetidine ring, the influence of the N-(2-hydroxyethyl) substituent, and a detailed examination of its spectroscopic characteristics. A robust, step-by-step synthesis protocol is also presented, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the azetidine scaffold.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry.[1] The inherent ring strain of approximately 25.4 kcal/mol distinguishes azetidines from their less strained five-membered pyrrolidine counterparts and the more reactive three-membered aziridines.[2] This intermediate reactivity provides a balance of stability for handling and sufficient reactivity for synthetic transformations.[2] The incorporation of an azetidine ring can impart favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility, while also providing a rigid, three-dimensional scaffold that can enhance binding affinity to biological targets.[1] this compound serves as a fundamental example of an N-substituted azetidine, offering a hydroxyl group for further functionalization.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a puckered, non-planar azetidine ring, a consequence of minimizing torsional and angle strain.[3] The C-N-C bond angle within the ring is significantly compressed compared to the ideal tetrahedral angle of 109.5°. This strain dictates the conformational preferences of the ring and its substituents.
The Puckered Azetidine Ring
Unlike the planar cyclopropane, the azetidine ring adopts a puckered conformation to alleviate eclipsing interactions between adjacent hydrogen atoms. This puckering can be described by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. The nitrogen atom's lone pair and the attached substituent can occupy either a pseudo-axial or pseudo-equatorial position. The energy barrier for ring inversion is relatively low, leading to a dynamic equilibrium between different puckered conformations.
Influence of the N-(2-hydroxyethyl) Substituent
The N-(2-hydroxyethyl) substituent in this compound is expected to influence the conformational equilibrium of the azetidine ring. The substituent can adopt various orientations relative to the ring, with steric and electronic factors playing a crucial role. The most stable conformation will likely position the bulky hydroxyethyl group in a pseudo-equatorial orientation to minimize steric hindrance with the ring's protons. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen lone pair is also a possibility, which could further stabilize certain conformations.
Below is a diagram illustrating the basic molecular structure of this compound.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the N-alkylation of azetidine with a suitable 2-carbon electrophile bearing a hydroxyl group or a protected hydroxyl group.[4] A common and efficient method involves the reaction of azetidine with 2-chloroethanol in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[5]
Synthetic Workflow
The overall synthetic strategy is a direct nucleophilic substitution reaction.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Azetidine
-
2-Chloroethanol
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanol (1.1 eq.) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a clear oil.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, the expected spectral data can be reliably predicted based on the analysis of its constituent functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine ring and the N-ethyl alcohol substituent. The protons on the azetidine ring will likely appear as complex multiplets due to spin-spin coupling. The methylene protons of the ethyl group will appear as triplets, coupled to each other. The hydroxyl proton will appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two non-equivalent carbons of the azetidine ring and the two carbons of the N-ethyl alcohol substituent. The chemical shifts will be influenced by the proximity to the nitrogen and oxygen atoms.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (ppm) | Multiplicity |
| ~3.65 | t |
| ~3.30 | t |
| ~2.80 | t |
| ~2.10 | quintet |
| (variable) | br s |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the methylene groups will appear in the 2850-3000 cm⁻¹ region. A C-N stretching vibration is expected around 1100-1200 cm⁻¹. The C-O stretching vibration will be observed in the 1000-1100 cm⁻¹ region.
| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | | 3200-3600 (broad) | O-H stretch | | 2850-3000 | C-H stretch (aliphatic) | | 1450-1470 | C-H bend (scissoring) | | 1100-1200 | C-N stretch | | 1000-1100 | C-O stretch |
Note: These are predicted values based on characteristic group frequencies.[9][10]
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak ([M]⁺) for this compound (C₅H₁₁NO, Molecular Weight: 101.15 g/mol ) would be observed at m/z = 101. A prominent fragment is expected at m/z = 70, corresponding to the loss of the hydroxyethyl group (•CH₂CH₂OH). Another significant fragment at m/z = 31 would correspond to the [CH₂OH]⁺ ion.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic properties of this compound. The unique conformational characteristics of the azetidine ring, coupled with the functionality of the N-hydroxyethyl substituent, make this molecule a versatile building block for the development of more complex chemical entities. The provided synthesis protocol and predicted spectroscopic data offer a solid foundation for researchers and drug development professionals working with this and related azetidine-containing compounds. A thorough understanding of these fundamental properties is crucial for the rational design and synthesis of novel therapeutic agents.
References
- Elburg, P. V., Reinhoudt, D., & Harkema, S. (1988). The stereoselective synthesis of substituted 1-hydroxyazetidines. Semantic Scholar.
- MDPI. (n.d.).
- Rocha, L. C., et al. (2013).
- Fairlie, D. P., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- SpectraBase. (n.d.). 2-(Azetidin-1-yl)-1-phenylhexan-1-one - Optional[Vapor Phase IR] - Spectrum.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- PubMed. (2024).
- ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines.
- ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- MDPI. (n.d.).
- ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)....
- West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- ResearchGate. (n.d.). Formation of NH‐azetidines from terminal olefins. [a] Terminal olefin....
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j).
- Royal Society of Chemistry Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- PubMed. (2004). Azetidin-2-ones, synthon for biologically important compounds. PubMed.
- ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- NIST WebBook. (n.d.). 2-Hydroxy-1-phenylethyl azide.
- PubChem. (n.d.). N-Piperidinoethanol.
- PubMed Central. (n.d.). In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy. PubMed Central.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
- Royal Society of Chemistry Publishing. (n.d.). Computational chemistry Home.
- SpectraBase. (n.d.). 2-[2-(1-Piperazinyl)ethoxy]ethanol.
- ResearchGate. (2024). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- PubChem. (n.d.). 2-Azidoethanol.
- Royal Society of Chemistry Publishing. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- National Institute of Standards and Technology. (n.d.). 1-Piperazineethanol.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Configuration and conformation of substituted azetidines | Semantic Scholar [semanticscholar.org]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108) [hmdb.ca]
- 7. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 8. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. minio.scielo.br [minio.scielo.br]
- 10. spectrabase.com [spectrabase.com]
Spectroscopic Data of 2-(Azetidin-1-yl)ethanol: A Technical Guide
Introduction
2-(Azetidin-1-yl)ethanol is a small heterocyclic compound featuring a strained four-membered azetidine ring N-substituted with a hydroxyethyl group. The unique structural characteristics of the azetidine moiety, such as significant ring strain, make it a valuable building block in medicinal chemistry, often used to modulate physicochemical properties like solubility and basicity in drug candidates.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and quality control to confirm its identity, purity, and structure.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and first principles to provide a robust, predictive analysis. Each section details the theoretical underpinnings of the technique, predicted spectral features with detailed justifications, and standardized experimental protocols for data acquisition.
Molecular Structure and Atom Numbering
For clarity in the following spectroscopic analysis, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all spectral assignments.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each unique proton environment. The electron-withdrawing effect of the nitrogen and oxygen atoms will cause adjacent protons to appear at higher chemical shifts (downfield).[3]
-
Hydroxyl Proton (O-H): This proton will likely appear as a broad singlet. Its chemical shift is highly variable and dependent on concentration, temperature, and solvent, typically ranging from 1-5 ppm.[4] Deuterium exchange (adding a drop of D₂O) would cause this signal to disappear, confirming its assignment.
-
Methylene Protons α to Oxygen (C6-H₂): These protons are adjacent to the electronegative oxygen atom and are expected to appear as a triplet around 3.6 ppm. The splitting into a triplet is due to coupling with the two neighboring protons on C5.
-
Methylene Protons α to Nitrogen (C5-H₂): These protons are adjacent to the nitrogen of the azetidine ring and will be shifted downfield, likely appearing as a triplet around 2.7 ppm. The triplet multiplicity arises from coupling to the C6 protons.
-
Azetidine Ring Protons α to Nitrogen (C2-H₂ and C3-H₂): Due to the symmetry of the N-substituent, the two methylene groups on the azetidine ring adjacent to the nitrogen are chemically equivalent. These protons are deshielded by the nitrogen and will likely appear as a triplet around 3.3 ppm. This signal integrates to four protons. The triplet pattern is a result of coupling to the C4 protons.[5]
-
Azetidine Ring Proton β to Nitrogen (C4-H₂): This methylene group is further from the nitrogen and will therefore be the most upfield signal. It is expected to appear as a quintet (or multiplet) around 2.1 ppm, resulting from coupling to the four neighboring protons on C2 and C3.[5] The typical coupling constant for vicinal protons on sp³-hybridized carbons is in the range of 6-8 Hz.[6]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| OH | 1.0 - 5.0 | Broad Singlet (br s) | 1H | N/A |
| C6-H₂ | ~3.6 | Triplet (t) | 2H | ~6.0 |
| C5-H₂ | ~2.7 | Triplet (t) | 2H | ~6.0 |
| C2-H₂ , C3-H₂ | ~3.3 | Triplet (t) | 4H | ~7.0 |
| C4-H₂ | ~2.1 | Quintet (quin) | 2H | ~7.0 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[7] Chloroform-d (CDCl₃) is a common choice for small organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters for a 400 MHz spectrometer would include:
-
Spectral Width: ~12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and reference the chemical shifts to TMS.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum
In a proton-decoupled ¹³C NMR spectrum, each unique carbon in this compound will appear as a singlet. The chemical shifts are predicted based on the effects of the attached heteroatoms.[8]
-
Carbon α to Oxygen (C6): This carbon is directly attached to the highly electronegative oxygen atom and will be the most downfield of the sp³ carbons, expected around 60 ppm.
-
Carbon α to Nitrogen (C5): Attached to the nitrogen, this carbon will also be deshielded, with a predicted chemical shift around 58 ppm.
-
Azetidine Carbons α to Nitrogen (C2, C3): These equivalent carbons are part of the strained four-membered ring and are attached to the nitrogen. Their chemical shift is predicted to be around 54 ppm.
-
Azetidine Carbon β to Nitrogen (C4): This carbon is the most shielded within the structure, being furthest from the heteroatoms. It is expected to appear furthest upfield, around 18 ppm.
| Carbon Assignment | Predicted δ (ppm) |
| C6 | ~60 |
| C5 | ~58 |
| C2, C3 | ~54 |
| C4 | ~18 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]
-
Instrument Setup: Use the same instrument and shimming procedure as for ¹H NMR.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30). This collapses all C-H coupling, resulting in a single peak for each unique carbon.
-
Spectral Width: ~220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: A higher number of scans (e.g., 128-1024) is typically needed to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the alcohol and amine functional groups, as well as the aliphatic C-H bonds.
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the alcohol's O-H group. The broadness is a result of intermolecular hydrogen bonding.[9]
-
C-H Stretch (sp³): Strong, sharp absorption bands will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the C-H stretching vibrations of the methylene groups.
-
C-O Stretch: A strong C-O stretching band for the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.
-
C-N Stretch: The C-N stretching vibration of the aliphatic tertiary amine will likely result in medium to weak bands in the 1020-1250 cm⁻¹ region.[10] This may overlap with the C-O stretch.
-
N-H Bending/Stretching: As a tertiary amine, this compound has no N-H bonds, and therefore, the characteristic N-H stretching bands seen for primary and secondary amines (3300-3500 cm⁻¹) will be absent.[10][11]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | 3200 - 3600 | Strong, Broad |
| C-H Stretch (sp³) | 2850 - 2960 | Strong, Sharp |
| C-O Stretch | 1050 - 1150 | Strong |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.
-
Instrument Setup: Ensure the FT-IR spectrometer is powered on and the ATR accessory is clean.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.[12]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[13]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound. In positive ion mode, the spectrum will be dominated by the protonated molecule [M+H]⁺.
-
Molecular Weight: The molecular formula is C₅H₁₁NO, giving a monoisotopic mass of 101.0841 g/mol .
-
Protonated Molecule [M+H]⁺: The most prominent peak in the full scan spectrum is expected to be the protonated molecule at an m/z of 102.0919. The presence of a single nitrogen atom adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14]
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the loss of a water molecule from the protonated ethanol side chain, a common fragmentation for alcohols.[14] Another characteristic fragmentation for amines is α-cleavage, which would involve breaking the C-C bond adjacent to the nitrogen.[15]
Caption: Predicted major fragmentation pathways for this compound.
| Ion | Predicted m/z | Description |
| [C₅H₁₁NO + H]⁺ | 102.09 | Protonated Molecule |
| [C₅H₁₀N]⁺ | 84.08 | Loss of water (H₂O) from the [M+H]⁺ ion |
| [C₃H₈N]⁺ | 58.07 | α-cleavage, loss of the hydroxyethyl radical |
| [C₃H₈N]⁺ | 58.07 | Cleavage with loss of acetaldehyde (C₂H₄O) |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte. Dissolve the sample to a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol). Then, perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.[16][17] Formic acid aids in protonation.
-
Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Data Acquisition (Positive Ion Mode):
-
Set the mass spectrometer to scan in positive ion mode.
-
Typical ESI source parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.
-
Acquire a full scan mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-200).
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan. Isolate the [M+H]⁺ ion (m/z 102.1) in the first mass analyzer and fragment it by collision-induced dissociation (CID). The second mass analyzer then scans for the resulting fragment ions.
Conclusion
The spectroscopic characterization of this compound is defined by the interplay of its strained azetidine ring and the N-hydroxyethyl substituent. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, with characteristic shifts influenced by the nitrogen and oxygen atoms. IR spectroscopy confirms the presence of the key alcohol functional group and the absence of N-H bonds, characteristic of a tertiary amine. Finally, ESI-mass spectrometry establishes the molecular weight and offers insights into structural connectivity through predictable fragmentation pathways. This guide provides a robust framework for researchers to identify and characterize this important heterocyclic building block, ensuring the integrity and quality of their scientific endeavors.
References
- Drawell. (2025, April 2).
- The Royal Society of Chemistry. (2015).
- Polymer Chemistry Characterization Lab.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
- Iowa State University. NMR Sample Preparation.
- ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [Link]
- UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. [Link]
- Springer Nature. (2024, November 15). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. [Link]
- Illinois State University. Infrared Spectroscopy. [Link]
- Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]
- University of Oxford.
- MDPI.
- ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). [Link]
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
- Omics Online. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- Springer Nature Experiments. NMR Protocols and Methods. [Link]
- National Institutes of Health.
- University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
- ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]
- ResearchGate.
- National Institutes of Health.
- Chemistry LibreTexts. (2023, August 29).
- California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- University of Massachusetts Lowell.
- MDPI.
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- Scribd.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- University of Puget Sound. Coupling constants for 1H and 13C NMR. [Link]
- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
- National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- ResearchGate. (2019, July 17). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. [Link]
- MDPI. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. whitman.edu [whitman.edu]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Technical Guide to 2-(Azetidin-1-yl)ethanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)ethanol (CAS No. 67896-18-8), a valuable building block in medicinal chemistry. Azetidines, as four-membered nitrogen-containing heterocycles, have become privileged scaffolds in drug discovery due to their unique physicochemical properties that can enhance pharmacokinetic profiles, metabolic stability, and solubility.[1][2] This document details the compound's properties, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its strategic application in the development of novel therapeutics. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The pharmaceutical industry's focus has increasingly shifted towards molecules with greater three-dimensionality and sp³-rich character to explore novel chemical space and improve drug-like properties.[2] Azetidines have emerged as a cornerstone of this strategy.[1][3] Their inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity offer a distinct advantage over more flexible acyclic amines or larger heterocyclic systems like pyrrolidines.[4] This structural constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[4][5]
Several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, feature the azetidine ring, underscoring its clinical and commercial relevance.[1][4] The scaffold serves not only as a rigid core but also as a versatile bioisostere, providing advantageous exit vectors for further functionalization, which can be crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] this compound, in particular, offers a strategic combination of the azetidine core with a primary alcohol, providing a reactive handle for subsequent chemical modifications while imparting favorable polarity.
Physicochemical and Structural Properties
The formal IUPAC name for the compound is 2-(azetidin-1-yl)ethan-1-ol.[6] Its fundamental properties are summarized below, providing a baseline for its handling, reaction setup, and analytical characterization.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(azetidin-1-yl)ethan-1-ol | [6] |
| CAS Number | 67896-18-8 | [6][7] |
| Molecular Formula | C₅H₁₁NO | [6] |
| Molecular Weight | 101.15 g/mol | [6] |
| SMILES | OCCN1CCC1 | [7] |
| InChI Key | ZVZDSUOAJCQVDF-UHFFFAOYSA-N | [6] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#4285F4"]; C1 [label="CH₂", pos="-0.866,-0.25!", fontcolor="#202124"]; C2 [label="CH₂", pos="0.866,-0.25!", fontcolor="#202124"]; C3 [label="CH₂", pos="0,-1.0!", fontcolor="#202124"]; C4 [label="CH₂", pos="0,1.8!", fontcolor="#202124"]; C5 [label="CH₂", pos="0,3.1!", fontcolor="#202124"]; O1 [label="OH", pos="0,4.4!", fontcolor="#EA4335"];
// Bond edges N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C5; C5 -- O1; }
Caption: Figure 1: 2D Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via the nucleophilic substitution of a 2-haloethanol with azetidine. This approach is efficient and relies on readily available starting materials.
Mechanism: The reaction proceeds via a classical Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the azetidine ring, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the halogen (e.g., bromine in 2-bromoethanol). The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the hydrohalic acid byproduct (HBr), thereby preventing the protonation of the azetidine starting material and driving the reaction towards the product.
Caption: Figure 2: General workflow for the synthesis and purification.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
4.1 ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Based on the structure, the following characteristic signals are expected (in CDCl₃):
-
-OH (Hydroxyl): A broad singlet, typically between δ 1.5-3.5 ppm, whose chemical shift is concentration-dependent and disappears upon D₂O exchange.
-
-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around δ 3.6-3.8 ppm.
-
-N-CH₂- (Methylene adjacent to nitrogen): A triplet around δ 2.7-2.9 ppm.
-
Azetidine Ring Protons:
-
-N-CH₂- (Ring): Two triplets corresponding to the two methylene groups attached to the nitrogen, typically around δ 3.2-3.4 ppm.
-
-CH₂- (Ring C3): A quintet (or multiplet) for the central methylene group of the ring, expected around δ 2.0-2.2 ppm.
-
4.2 ¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data:
-
-CH₂-OH: δ ~59-62 ppm.
-
-N-CH₂- (Ethyl chain): δ ~58-60 ppm.
-
-N-CH₂- (Ring): δ ~54-56 ppm.
-
-CH₂- (Ring C3): δ ~17-19 ppm.
4.3 Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[8]
-
C-H Stretch (sp³): Multiple sharp bands in the region of 2850-3000 cm⁻¹.
-
C-O Stretch: A distinct band in the region of 1050-1150 cm⁻¹.
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial building block. Its utility lies in its ability to introduce the valuable azetidine-ethanol moiety into more complex lead molecules. This strategic incorporation can confer several benefits:
-
Improved Solubility and Pharmacokinetics: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, often leading to improved aqueous solubility—a critical parameter for oral bioavailability.
-
Metabolic Stability: The azetidine ring is generally more metabolically stable than larger, more flexible amine structures.[2] Incorporating it can block sites of metabolism and prolong a drug's half-life.
-
Vector for Further Synthesis: The primary alcohol is a versatile functional handle that can be readily converted into other functional groups (e.g., esters, ethers, aldehydes) or used as a point of attachment for linking to other molecular fragments, such as in the development of PROTACs or other targeted therapies.[9]
The azetidine scaffold has been successfully employed in developing agents for CNS disorders, infectious diseases, and oncology.[1][10] The use of building blocks like this compound allows for the systematic exploration of the chemical space around these validated scaffolds.
Caption: Figure 3: Strategic role as a building block in lead optimization.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and characterization of this compound.
6.1 Protocol: Synthesis of this compound
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azetidine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, ~5 mL per mmol of azetidine).
-
Addition: While stirring, add 2-bromoethanol (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Workup: After completion, cool the mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
6.2 Protocol: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Elute the column with a gradient solvent system. Start with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (e.g., from 0% to 15% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (visualized with potassium permanganate stain).
-
Final Concentration: Concentrate the combined pure fractions under reduced pressure to afford this compound as a purified oil.
6.3 Protocol: Characterization via NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[11]
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values outlined in Section 4.0 to confirm the structure and assess purity.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its synthesis is straightforward, and its incorporation into lead compounds can significantly enhance critical drug-like properties, including solubility and metabolic stability. The unique conformational constraints of the azetidine ring provide a powerful tool for medicinal chemists to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.[1][3] This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this versatile chemical entity.
References
- Semina, R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Future Medicinal Chemistry.
- BenchChem. (2025).
- ResearchGate. (n.d.). Structures of some azetidine-based drugs.
- Enamine. (n.d.). Azetidines.
- PubChem. (n.d.). 1-Aziridineethanol.
- AiFChem. (n.d.). This compound.
- BLD Pharm. (n.d.). 67896-18-8|this compound.
- Biosynth. (n.d.). This compound.
- Rocha, L. C., et al. (2013). Supplementary Information for Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108).
- MDPI. (n.d.).
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
- ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- National Institutes of Health. (2022).
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- Brewster, J. T., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. 67896-18-8 | this compound - AiFChem [aifchem.com]
- 7. 67896-18-8|this compound|BLD Pharm [bldpharm.com]
- 8. minio.scielo.br [minio.scielo.br]
- 9. chemrxiv.org [chemrxiv.org]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000108) [hmdb.ca]
An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Azetidin-1-yl)ethanol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Azetidin-1-yl)ethanol (CAS No: 67896-18-8), a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with the essential data and procedural knowledge required for the effective handling, characterization, and application of this compound. We will delve into its structural and physical properties, spectroscopic signature, solubility profile, and critical safety protocols. The guide culminates in a validated experimental workflow for its characterization, ensuring scientific rigor and reproducibility.
Introduction
This compound is a bifunctional organic molecule featuring a strained four-membered azetidine ring and a primary alcohol. The azetidine motif is a valuable pharmacophore found in numerous biologically active compounds, prized for its ability to impart unique conformational constraints and improve physicochemical properties such as solubility and metabolic stability. The terminal hydroxyl group offers a convenient handle for further synthetic elaboration, making this compound a strategic intermediate in the synthesis of complex molecular architectures. A thorough understanding of its fundamental physical characteristics is paramount for its successful application, from reaction design and process scale-up to formulation and quality control.
Core Physicochemical Properties
The identity, purity, and behavior of this compound are defined by a distinct set of physical constants. These parameters are crucial for everything from calculating molar equivalents in a reaction to selecting appropriate purification methods. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 67896-18-8 | [1][2] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Data Not Available; expected to be a liquid | |
| Boiling Point | 77 °C / 170.6 °F (Predicted) | [3] |
| Density | Data Not Available | |
| Solubility | Miscible with water | [3] |
Note: Experimental data for some properties like density and appearance are not consistently available in public databases. These should be determined empirically upon receipt of a sample.
Spectroscopic and Analytical Profile
Spectroscopic analysis is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure. For a researcher, interpreting this data correctly is a self-validating step to confirm the material's identity and purity before use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information regarding the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton spectrum of this compound is expected to show distinct signals corresponding to the azetidine ring and the ethyl-alcohol chain.
-
Azetidine Protons: The protons on the C2/C4 positions of the azetidine ring (adjacent to the nitrogen) will appear as a triplet. The C3 protons, being further from the nitrogen, will appear as a quintet.
-
Ethyl Chain Protons: The methylene group adjacent to the nitrogen (-N-CH₂-) will appear as a triplet, while the methylene group adjacent to the hydroxyl group (-CH₂-OH) will also be a triplet. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is solvent-dependent.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will confirm the presence of the four unique carbon environments in the molecule: two distinct signals for the azetidine ring carbons and two signals for the ethyl chain carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands for this compound include:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.
-
C-N Stretch: An absorption band typically found in the 1000-1200 cm⁻¹ range.
-
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ region.
Workflow for Physicochemical Verification
To ensure the quality and identity of the starting material, a systematic verification workflow is essential. This process forms a self-validating system, where each step confirms the findings of the previous one.
Sources
The Ascendancy of N-Substituted Azetidines: A Technical Guide for the Modern Chemist
A Senior Application Scientist's Perspective on Synthesis, Reactivity, and Application
The four-membered, nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a cornerstone in modern drug discovery and development.[1][2] Its unique combination of ring strain, three-dimensional structure, and metabolic stability has rendered it a privileged scaffold for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3] This guide provides an in-depth technical exploration of N-substituted azetidines, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, reactivity, and strategic applications.
The Strategic Synthesis of N-Substituted Azetidines: A Methodological Overview
The construction of the strained azetidine ring necessitates synthetic strategies that can effectively overcome the inherent energetic barriers. The choice of method is often dictated by the desired substitution pattern and the scalability of the reaction.
Intramolecular Cyclization: Forging the Ring Through Proximity
One of the most robust and widely employed strategies for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives. This approach leverages the proximity of the nucleophilic nitrogen and the electrophilic carbon to facilitate ring formation.
A classic and effective method involves the cyclization of 3-amino-1-propanol derivatives. The key to success in these reactions is the activation of the terminal hydroxyl group as a good leaving group, typically as a mesylate or tosylate, followed by base-mediated ring closure.[4]
Experimental Protocol: Synthesis of N-Benzyl-azetidine via Intramolecular Cyclization
-
Step 1: Synthesis of 3-(benzylamino)propan-1-ol. To a solution of 3-aminopropan-1-ol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 1 hour to form the imine intermediate. Subsequently, add sodium borohydride (1.2 eq) portion-wise at 0 °C and stir the reaction for an additional 4 hours at room temperature. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to yield 3-(benzylamino)propan-1-ol.
-
Step 2: Mesylation. Dissolve 3-(benzylamino)propan-1-ol (1.0 eq) in dichloromethane at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Step 3: Cyclization. Dissolve the crude mesylate in a polar aprotic solvent such as acetonitrile. Add a suitable base, for instance, potassium carbonate (2.0 eq), and heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate. Purify the crude product by distillation or column chromatography to afford N-benzyl-azetidine.
The causality behind this experimental choice lies in the robust nature of the SN2 reaction. The pre-organization of the nucleophile and electrophile in the same molecule significantly increases the effective molarity, thereby favoring the intramolecular cyclization over competing intermolecular reactions.
[2+2] Cycloadditions: The Power of Photochemistry and Catalysis
[2+2] cycloaddition reactions represent a highly convergent and atom-economical approach to azetidine synthesis. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a prominent example.[5][6] Recent advancements have enabled these reactions to be performed under visible light, offering a milder and more sustainable alternative to UV irradiation.[7][8]
The Schindler group has demonstrated the use of visible-light-mediated triplet energy transfer to facilitate the intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, providing access to highly functionalized azetidines.[7][8]
The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is another powerful tool for constructing the azetidine-2-one (β-lactam) ring, which can be subsequently reduced to the corresponding azetidine.[9] The reaction proceeds through a zwitterionic intermediate followed by conrotatory electrocyclization.[9]
Ring Expansion Strategies: From Three to Four Members
Ring expansion reactions provide an alternative and often stereocontrolled route to N-substituted azetidines. Aziridines, being more strained and readily accessible, can serve as excellent precursors. Biocatalytic one-carbon ring expansion of aziridines to azetidines via a[5][9]-Stevens rearrangement has been reported, offering high enantioselectivity.[10][11] This enzymatic approach overcomes the challenge of controlling the reactivity of the highly reactive aziridinium ylide intermediates.[10]
The Unique Reactivity of N-Substituted Azetidines: Harnessing Ring Strain
The reactivity of azetidines is dominated by their inherent ring strain, which is approximately 25.4 kcal/mol.[8] This strain makes them susceptible to ring-opening reactions, providing a versatile platform for the synthesis of functionalized acyclic amines.[12][13][14]
Nucleophilic Ring-Opening: A Gateway to Gamma-Functionalized Amines
The azetidine ring can be opened by a variety of nucleophiles, often under Lewis or Brønsted acid catalysis.[3] The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring.[14] For instance, azetidines with 2-unsaturated substituents tend to undergo cleavage of the C-N bond adjacent to the unsaturated group due to stabilization of the developing positive charge.[14]
| Nucleophile | Activating Agent | Product | Reference |
| Thiols | Lewis Acid | γ-Thio-amines | [8] |
| Alcohols | Lewis Acid | γ-Amino ethers | [13] |
| Halides | Chiral H-bond donor | γ-Halo-amines | [15] |
| Organometallics | Lewis Acid | γ-Substituted amines | [8] |
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines.
Functionalization of the Azetidine Core
Beyond ring-opening, the azetidine scaffold can be functionalized at the nitrogen atom or at the carbon framework. N-functionalization is typically straightforward, involving standard procedures for amine alkylation or acylation.[16] C-H functionalization of the azetidine ring presents a more modern and efficient approach to introduce complexity. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines.[8]
Applications in Drug Discovery and Beyond: The Azetidine Advantage
The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties, including improved metabolic stability, enhanced solubility, and favorable ligand-receptor interactions due to its rigid, three-dimensional structure.[1][2][3]
Several FDA-approved drugs contain the azetidine scaffold, highlighting its therapeutic relevance.[1][2] For example, baricitinib, a Janus kinase inhibitor, and cobimetinib, a MEK inhibitor, both feature an azetidine ring that contributes to their efficacy and pharmacokinetic profiles.[1]
The utility of azetidines extends beyond medicinal chemistry. They have found applications as chiral auxiliaries in asymmetric synthesis and as monomers in the synthesis of novel polymers.[8][13] The strain-release polymerization of azetidines offers a pathway to unique polyamide architectures.
Conclusion
N-substituted azetidines have firmly established themselves as a valuable class of heterocycles in the chemical sciences. The continuous development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their reactivity, has broadened their accessibility and utility. For the modern chemist, a thorough grasp of azetidine chemistry is not merely advantageous but essential for the design and synthesis of next-generation pharmaceuticals and advanced materials.
References
- Austin, W. F., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences, 17(5), 559-566.
- Andresini, M., et al. (2022).
- Welin, E. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1592-1597.
- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
- Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2858.
- Zheng, Y., & Xu, J. (2014). Synthesis of Azetidines. Progress in Chemistry, 26(9), 1471-1484.
- Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248455.
- Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][9]-Stevens Rearrangement. Journal of the American Chemical Society, 144(1), 123-128.
- Li, G., et al. (2021). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 32(1), 1-10.
- Austin, W. F., & Schindler, C. S. (2018). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. CHIMIA International Journal for Chemistry, 72(9), 586-590.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47069-47095.
- Fochi, M., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 26(36), 7466-7471.
- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-3.
- Fairweather, K. A., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(29), e202400101.
- Vasiliev, A. V., et al. (2020). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate.
- Li, G., et al. (2021). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry, 39(1), 59-68.
- Palkowitz, M. D., et al. (2022). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 24(16), 3021-3025.
- Degennaro, L., & Luisi, R. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2786.
- Poplaski, J. A., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Wang, Y., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers, 9(10), 2715-2721.
- Couty, F., & Drouillat, B. (2021). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 86(17), 11847-11859.
- Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358.
- Jacobsen, E. N., et al. (2023). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 145(49), 26829-26837.
- Schindler, C. S., & Kearney, S. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3365-3378.
- Snieckus, V., & Tsai, A. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 13(01), 0026.
- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.
- Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Anderson, J. C. (2017). Functionalization reactions of azetidine nitrones. Synlett, 28(10), 1148-1152.
- Kürti, L. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
- Parmar, H., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2858.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 10. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 14. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 2-(Azetidin-1-yl)ethanol
Abstract
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique conformational constraints and ability to act as a versatile bioisostere have made it a highly sought-after component in drug design. This guide provides an in-depth exploration of a fundamental azetidine building block: 2-(Azetidin-1-yl)ethanol (also known as 1-azetidineethanol). We will trace its synthetic origins from foundational chemical principles, chart the evolution of its preparative methodologies, and illuminate its critical role as a precursor in the development of advanced pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical, field-proven insights into the synthesis and application of this pivotal molecule.
Chapter 1: The Genesis of a Scaffold – Pioneering Synthesis
The initial synthesis of this compound is not marked by a single, celebrated discovery but rather emerged from the application of fundamental and well-established principles of amine chemistry. The most direct and classical approach involves the nucleophilic substitution reaction between azetidine and a two-carbon electrophile bearing a hydroxyl group or its precursor. Two primary historical routes exemplify this early-stage synthesis: the reaction with 2-chloroethanol and the ring-opening of ethylene oxide.
The choice between these electrophiles in early syntheses was often dictated by laboratory availability and safety considerations. The reaction with 2-chloroethanol, while straightforward, requires a base to neutralize the hydrochloric acid formed as a byproduct and can be prone to side reactions. In contrast, the direct addition to ethylene oxide is more atom-economical but requires careful handling of the highly reactive and gaseous epoxide.
Causality in Experimental Design: The Nucleophilic Addition Pathway
The underlying principle of this synthesis is the nucleophilic character of the secondary amine within the azetidine ring. The lone pair of electrons on the nitrogen atom readily attacks an electrophilic carbon. In the case of 2-chloroethanol, the carbon atom bonded to the chlorine is rendered electrophilic by the inductive effect of the halogen. For ethylene oxide, the strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening. The presence of a base, typically a carbonate or a tertiary amine, in the 2-chloroethanol method is critical to prevent the protonation of the starting azetidine by the generated HCl, which would render it non-nucleophilic and halt the reaction.
Diagram 1.1: Pioneering Synthetic Route via Nucleophilic Substitution
Caption: Foundational synthetic pathways to this compound.
Protocol: Synthesis of this compound via Alkylation with 2-Chloroethanol
This protocol represents a classic and robust method for the N-alkylation of azetidine.
Materials:
-
Azetidine
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and distillation
Procedure:
-
To a solution of azetidine (1.0 eq) in acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq).
-
To this stirred suspension, add 2-chloroethanol (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude residue is then purified by vacuum distillation to yield this compound as a colorless oil.
Self-Validation: The purity of the distilled product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and its identity verified by mass spectrometry. The absence of starting materials in the final product confirms the completion of the reaction.
Chapter 2: Evolution of Synthetic Methodologies
While the foundational methods are reliable, the increasing demand for azetidine-containing building blocks in drug discovery has spurred the development of more efficient, scalable, and safer synthetic routes.[1] These advancements focus on improving reaction yields, reducing reaction times, and employing less hazardous reagents.
Modern approaches often leverage insights from process chemistry, including the use of alternative solvents, phase-transfer catalysis, and in some cases, flow chemistry to optimize the synthesis. For instance, the use of a phase-transfer catalyst can enhance the reaction rate in a biphasic system, simplifying the work-up procedure.
| Method | Reagents | Typical Solvent | Typical Yield | Key Advantages | Considerations |
| Pioneering | Azetidine, 2-Chloroethanol, K₂CO₃ | Acetonitrile | 60-75% | Simple, readily available reagents | Long reaction times, potential for over-alkylation |
| Epoxide Ring-Opening | Azetidine, Ethylene Oxide | Methanol or Water | 70-85% | High atom economy, no salt byproduct | Ethylene oxide is a hazardous gas |
| Modern Optimized | Azetidine, 2-Bromoethanol, K₂CO₃ | DMF | >90% | Higher yield, faster reaction with bromo-analog | DMF is a high-boiling solvent, requiring vacuum for removal |
Diagram 2.1: Workflow for Optimized Synthesis and Purification
Caption: A streamlined workflow for the modern synthesis of the target compound.
Chapter 3: Physicochemical Characterization
Thorough characterization is essential to confirm the identity and purity of this compound. The following table summarizes its key physicochemical properties.
| Property | Value | Method of Determination |
| Molecular Formula | C₅H₁₁NO | Mass Spectrometry |
| Molecular Weight | 101.15 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | ~ 165-170 °C at 760 mmHg | Distillation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.65 (t, 2H), 3.20 (t, 4H), 2.75 (t, 2H), 2.05 (quint, 2H) | NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 61.5, 58.0, 55.0, 18.0 | NMR Spectroscopy |
| CAS Number | 67896-18-8 | Chemical Abstracts Service Registry |
The unique sp³-rich character of the azetidine ring imparts specific pharmacokinetic properties when incorporated into larger molecules, such as improved solubility and metabolic stability.[1]
Chapter 4: Application in Medicinal Chemistry and Drug Development
This compound is not an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of more complex drug candidates. The hydroxyethyl side chain provides a convenient handle for further functionalization, such as etherification or esterification, to connect the azetidine moiety to a larger pharmacophore.
The azetidine ring itself is often introduced to:
-
Improve Physicochemical Properties: Its three-dimensional structure can disrupt planarity and reduce intermolecular interactions, often leading to increased solubility.
-
Enhance Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.
-
Act as a Bioisostere: The azetidine nitrogen can act as a hydrogen bond acceptor, mimicking interactions of other functional groups.
Several FDA-approved drugs, such as the Janus kinase inhibitor Baricitinib, feature an azetidine ring, underscoring the importance of this scaffold in modern drug design.[1]
Diagram 4.1: Conceptual Pathway in Drug Discovery
Caption: Incorporation of the azetidine scaffold into a potential drug molecule.
Conclusion
From its origins in the fundamental reactions of organic chemistry, this compound has evolved into an indispensable tool for the medicinal chemist. Its history is one of steady refinement, moving from classical methods to highly optimized, scalable syntheses that meet the demands of modern drug discovery programs. The unique structural and physicochemical properties conferred by the azetidine ring ensure that this small, strained heterocycle, and the building blocks derived from it, will continue to play a significant role in the development of next-generation therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs.Future Medicinal Chemistry. (2026). [Link]
Sources
The Synthetic Versatility of 2-(Azetidin-1-yl)ethanol: A Technical Primer on its Reactivity Profile
Introduction: The Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its unique combination of properties—a strained ring system, inherent three-dimensionality, and the ability to act as a bioisostere for other functionalities—renders it a highly attractive scaffold for the design of novel therapeutics.[1] Molecules incorporating the azetidine motif often exhibit improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles.[1] Within this important class of building blocks, 2-(Azetidin-1-yl)ethanol stands out as a particularly versatile synthon, possessing two distinct points of reactivity: the nucleophilic secondary amine of the azetidine ring and the primary hydroxyl group of the ethanol side chain. This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthetic transformations and applications for researchers, scientists, and drug development professionals.
Core Reactivity at the Azetidine Nitrogen
The lone pair of electrons on the nitrogen atom of the azetidine ring in this compound is readily available for reaction with a wide range of electrophiles. This inherent nucleophilicity is the primary driver for the majority of its synthetic transformations, allowing for the introduction of diverse functionalities.
N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides
The reaction of this compound with acylating and sulfonylating agents is a fundamental transformation for the synthesis of amide and sulfonamide derivatives, respectively. These reactions typically proceed under standard conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.
-
N-Acylation: The formation of an amide bond is readily achieved by treating this compound with an acyl chloride or an acid anhydride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The addition of a tertiary amine base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the azetidine nitrogen, which would render it non-nucleophilic.
-
N-Sulfonylation: Similarly, sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride. These reactions are also typically carried out in the presence of a base. The resulting sulfonamides are often highly crystalline and play a significant role in medicinal chemistry as mimics of other functional groups and as potent bioactive agents themselves.
Experimental Protocol: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
N-Alkylation: Expanding the Molecular Framework
The azetidine nitrogen can also undergo alkylation with various alkyl halides. This reaction introduces new carbon-carbon bonds and allows for the extension of the molecular scaffold. The reactivity of the alkyl halide is a critical factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. Due to the potential for over-alkylation, careful control of stoichiometry and reaction conditions is often necessary. The use of a non-nucleophilic base is also recommended to prevent unwanted side reactions.
Diagram: Reactivity of the Azetidine Nitrogen
Caption: Key reactions at the azetidine nitrogen.
Transformations of the Primary Hydroxyl Group
The primary alcohol of the ethanol side chain provides a second, distinct site for functionalization. This allows for the introduction of a different set of functionalities, further enhancing the synthetic utility of this compound.
O-Acylation and O-Etherification: Ester and Ether Formation
The hydroxyl group can be readily acylated to form esters or etherified to form ethers.
-
O-Acylation: Esterification can be achieved using similar reagents as N-acylation (acyl chlorides, anhydrides). However, to achieve selective O-acylation in the presence of the more nucleophilic azetidine nitrogen, protection of the nitrogen is often required. Alternatively, direct esterification with a carboxylic acid under acidic catalysis (e.g., Fischer esterification) can be employed, though the acidic conditions may risk ring-opening of the azetidine.
-
O-Etherification: The formation of ethers, such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Oxidation: Accessing Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
-
Oxidation to the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Over-oxidation to the carboxylic acid is a potential side reaction if stronger oxidants or prolonged reaction times are used.
-
Oxidation to the Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid.[2] Reagents such as potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving a mild oxidation to the aldehyde followed by further oxidation with sodium chlorite (NaClO2) are effective.[3][4]
Table: Common Oxidation Reactions of this compound
| Desired Product | Reagent(s) | Typical Conditions |
| 2-(Azetidin-1-yl)acetaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous DCM, room temperature |
| Dess-Martin periodinane (DMP) | Anhydrous DCM, room temperature | |
| 2-(Azetidin-1-yl)acetic acid | Potassium permanganate (KMnO4) | Basic aqueous solution, heat |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature |
Ring Stability and Potential for Ring-Opening
Azetidines are characterized by significant ring strain, which makes them susceptible to ring-opening reactions under certain conditions.[1] While generally stable under neutral and basic conditions, the azetidine ring in this compound can be opened by strong acids or in the presence of potent nucleophiles, particularly if the nitrogen atom is activated.
Acid-catalyzed ring-opening typically proceeds via protonation of the azetidine nitrogen, which makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[1] The regioselectivity of the ring-opening can be influenced by the substitution pattern on the ring. In the case of 1-substituted azetidines, nucleophilic attack often occurs at the less sterically hindered carbon atom.
Diagram: Acid-Catalyzed Ring Opening
Caption: General pathway for acid-catalyzed ring opening.
Conclusion: A Versatile Building Block for Chemical Innovation
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the nucleophilic azetidine nitrogen and the primary hydroxyl group, allows for a wide array of chemical transformations. A thorough understanding of its reactivity profile, including N- and O-functionalization, oxidation, and the potential for ring-opening, empowers chemists to strategically incorporate this unique scaffold into complex molecules. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly lead to the discovery of novel bioactive compounds with significant therapeutic potential.
References
- Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate.
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23539-23549. [Link]
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). Journal of Organic Chemistry, 80(17), 8968-8975. [Link]
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2016). Molecules, 21(10), 1305. [Link]
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1624-1629. [Link]
- BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER. [Link]
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1145-1153. [Link]
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 6039-6095. [Link]
- Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. (2020). Chemistry – A European Journal, 26(42), 9334-9340. [Link]
- Rhodium catalyzed C-C bond cleavage/coupling of 2-(azetidin-3-ylidene)acetates and analogs. (2019).
- Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
- Azetidin-2-ones, synthon for biologically important compounds. (2004). Current Medicinal Chemistry, 11(14), 1889-1920. [Link]
- Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. (2019). Organic Letters, 21(24), 9981-9984. [Link]
- Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxid
- A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (2007). Organic Letters, 9(5), 753-756. [Link]
- Switching between P-acylation and O-acylation of H-phosphonates with chloroformates by changing acyl pyridinium and acyl ammonium ions in a microflow reactor. (2020).
- Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023). Chemistry LibreTexts. [Link]
- Synthesis and biological activity of certain azetidin-2-ones. (1997). Indian Journal of Heterocyclic Chemistry, 6(4), 281-286. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Deep Dive into 2-(Azetidin-1-yl)ethanol: A Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery and the Unique Potential of 2-(Azetidin-1-yl)ethanol
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of properties that can enhance the pharmacological profile of drug candidates.[1][2] Azetidines can improve metabolic stability, aqueous solubility, and binding affinity by introducing favorable conformational constraints.[1][3] Among the vast landscape of azetidine derivatives, this compound presents a compelling case for in-depth theoretical exploration. This molecule combines the desirable features of the azetidine ring with a flexible hydroxyethyl side chain, creating a scaffold with the potential for diverse intermolecular interactions, a critical aspect in drug design.
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will delve into the methodologies for conformational analysis, the prediction of spectroscopic properties, and the assessment of its reactivity, all through the lens of quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to unlock the full potential of this promising scaffold.
Part 1: Unveiling the Conformational Landscape - A Prerequisite for Understanding Biological Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, understanding its conformational preferences is paramount. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface and identifying stable conformers.[4][5]
The "Why": Causality Behind Conformational Analysis
The spatial arrangement of the azetidine ring relative to the hydroxyethyl side chain dictates the molecule's shape and its ability to interact with biological targets. Identifying the low-energy conformers is the first step in understanding how this compound might bind to a protein's active site. The energy differences between these conformers can reveal the molecule's inherent flexibility and the energetic cost of adopting a specific bioactive conformation.
Experimental Workflow: A Step-by-Step Guide to Conformational Searching
A robust conformational analysis workflow is crucial for ensuring that the global minimum energy structure and all relevant low-energy conformers are identified.
Protocol 1: Computational Conformational Analysis
-
Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to generate a diverse set of initial geometries. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly explore the conformational space.
-
Geometry Optimization and Energy Minimization: The generated conformers are then subjected to geometry optimization and energy minimization using a suitable quantum chemical method. A common and effective approach is to use a DFT functional, such as B3LYP, with a moderate basis set (e.g., 6-31G(d)).[4]
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Refinement of Energies: For the most stable conformers, single-point energy calculations can be performed with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies.[4]
Caption: A typical workflow for the quantum chemical analysis of molecular conformers.
Data Presentation: Summarizing Conformational Data
The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison.
Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 1 | 0.00 | 2.54 |
| 2 | 1.23 | 3.12 |
| 3 | 2.57 | 1.89 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Predicting Spectroscopic Properties - Bridging Theory and Experiment
Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for characterizing and identifying this compound. This is particularly valuable for confirming the synthesis of the molecule and for understanding its electronic structure.
The "Why": The Value of Theoretical Spectroscopy
Predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra serves a dual purpose. Firstly, it allows for direct comparison with experimental data, thereby validating the computational model. Secondly, it provides a deeper understanding of the molecule's electronic and vibrational properties. For instance, calculated NMR chemical shifts can aid in the assignment of experimental spectra, while predicted IR frequencies can help identify characteristic vibrational modes.[6]
Methodologies for Spectroscopic Prediction
Protocol 2: Calculation of Spectroscopic Properties
-
NMR Spectroscopy:
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.
-
Procedure: The optimized geometries of the low-energy conformers are used as input. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
-
-
IR Spectroscopy:
-
Method: The harmonic vibrational frequencies and their corresponding intensities are obtained from the frequency calculations performed during the conformational analysis.
-
Procedure: The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.
-
-
UV-Vis Spectroscopy:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths.[7]
-
Procedure: TD-DFT calculations are performed on the optimized ground-state geometries to predict the absorption wavelengths (λmax) and intensities of the electronic transitions.
-
Caption: Workflow for the theoretical prediction of spectroscopic properties.
Part 3: Reactivity and Drug-Likeness - Guiding Synthesis and Application
Understanding the reactivity of this compound is crucial for both its synthesis and its potential interactions in a biological environment.[8] Computational methods can provide valuable insights into its electronic structure and reactivity profile.
The "Why": Predicting Reactivity and Guiding Drug Design
Theoretical calculations can identify the most likely sites for electrophilic and nucleophilic attack, providing guidance for synthetic chemists.[9] Furthermore, descriptors of "drug-likeness," such as the electrostatic potential and frontier molecular orbitals, can help in understanding how the molecule might interact with a biological target and inform further derivatization to improve its properties.[10]
Computational Approaches to Reactivity
Protocol 3: Analysis of Molecular Reactivity
-
Molecular Electrostatic Potential (MEP):
-
Method: The MEP is calculated on the electron density surface of the molecule.
-
Analysis: Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. This provides a visual representation of the charge distribution and potential interaction sites.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Method: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Analysis: The HOMO represents the ability to donate an electron, and its location indicates the site of electrophilic attack. The LUMO represents the ability to accept an electron, and its location indicates the site of nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Method: NBO analysis provides a detailed picture of the bonding and electronic structure of the molecule.
-
Analysis: It can reveal hyperconjugative interactions that contribute to the stability of certain conformations and provide insights into the nature of the chemical bonds.[4]
-
Caption: Workflow for the computational analysis of molecular reactivity.
Conclusion: Integrating Theoretical Insights into the Drug Discovery Pipeline
The theoretical and computational study of this compound provides a powerful, cost-effective, and insightful approach to understanding its fundamental properties. By elucidating its conformational preferences, predicting its spectroscopic signatures, and analyzing its reactivity, we can generate a wealth of information that can guide its synthesis, characterization, and ultimately, its application in drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to unlock the full potential of this promising azetidine derivative and accelerate the development of novel therapeutics.
References
- BenchChem. (2025).
- Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
- National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- PubMed. (n.d.). Large ring 1,3-bridged 2-azetidinones: experimental and theoretical studies. PubMed.
- MDPI. (n.d.).
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. PubMed.
- National Institutes of Health. (2023).
- ResearchGate. (n.d.). Recent trends in conformational analysis.
- National Institutes of Health. (n.d.). X-ray Absorption Spectroscopic and Theoretical Studies on (L)2[Cu2(S2)n]2+ Complexes. NIH.
- National Institutes of Health. (n.d.).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Absorption Spectroscopic and Theoretical Studies on (L)2[Cu2(S2)n]2+ Complexes: Disulfide Versus Disulfide(•1−) Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Safe Handling and Management of 2-(Azetidin-1-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 67896-18-8). Designed for researchers, chemists, and professionals in the drug development sector, this document synthesizes critical data from analogous chemical structures and established laboratory safety standards to formulate a robust framework for risk mitigation. The guide covers hazard identification, personal protective equipment (PPE), exposure controls, emergency first aid, spill management, and proper disposal. The causality behind each recommendation is explained to foster a deeper understanding of safety-conscious laboratory practices.
Chemical Profile and Overview
This compound is a heterocyclic compound incorporating an azetidine ring and a primary alcohol functional group.[1][2][3] Such structures are of significant interest in medicinal chemistry and materials science. While comprehensive toxicological data for this specific molecule is not widely published, its structural components—a saturated heterocyclic amine and a short-chain alcohol—provide a strong basis for inferring its hazard profile. The azetidine moiety suggests potential basicity and reactivity, while the ethanol tail indicates probable flammability and miscibility with water.[4][5]
This guide operates on the precautionary principle, treating the compound with the respect due to a potentially hazardous substance based on the known properties of its constituent parts.
| Property | Data / Inferred Value | Source / Rationale |
| CAS Number | 67896-18-8 | [1][2][3] |
| Molecular Formula | C₅H₁₁NO | Inferred from chemical name. |
| Appearance | Likely a colorless liquid | Based on similar low-molecular-weight N-substituted ethanols.[4] |
| Solubility | Expected to be miscible with water and polar organic solvents | The ethanol group imparts high polarity and hydrogen bonding capability.[4] |
| Boiling Point | Not established; likely >100 °C | Higher than ethanol due to increased molecular weight. |
| Flash Point | Not established; presumed to be low (< 60 °C) | Short-chain alcohols are typically flammable; the presence of the nitrogen atom may alter this property slightly.[4][6] |
Hazard Identification and Classification
Based on an analysis of structurally related compounds, this compound should be handled as a hazardous substance. The following GHS classifications are inferred and should be assumed in the absence of specific test data.
-
Skin Irritation (Category 2): Azetidine and similar heterocyclic amines can be irritating to the skin upon contact.[7][8] Prolonged exposure may lead to redness and defatting of the skin.[9][10]
-
Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): Amine-containing compounds and alcohols can cause serious eye irritation or damage.[6][7][8][9] Direct contact with the eyes is likely to cause significant pain and potential injury.
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: Vapors may cause respiratory tract irritation.[6][7][8]
-
Flammable Liquid (Category 2 or 3): The ethanol moiety suggests the compound is likely a flammable liquid.[6]
Precautionary (P) Statements for Handling: P261: Avoid breathing vapors/spray.[6][7] P264: Wash skin thoroughly after handling.[6][7] P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][11]
Exposure Controls and Personal Protective Equipment (PPE)
Effective control of exposure is paramount and is achieved through a combination of engineering controls and appropriate PPE. The causality for each recommendation is rooted in mitigating the hazards identified in Section 2.0.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure to potentially irritating vapors.[12]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[7]
-
Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this chemical is handled. Immediate flushing is critical in case of accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use. | Prevents direct skin contact, mitigating the risk of skin irritation.[5][11] The "no-touch" technique for glove removal is critical to avoid cross-contamination.[11] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that could cause severe eye irritation or damage.[5][7] A face shield is recommended when handling larger quantities (>100 mL). |
| Body Protection | A flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat for large-scale operations. | Protects personal clothing from contamination and provides a removable barrier in case of a significant spill.[13] Ensures clothing is not a vector for chemical exposure outside the lab. |
| Respiratory | Not typically required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from vapors under normal handling conditions.[5] In case of a large spill or ventilation failure, a respirator with an organic vapor cartridge would be necessary.[13] |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is fundamental to preventing accidents.
Handling Protocol
-
Pre-Handling Assessment: Before starting work, confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Work Area Preparation: Conduct all manipulations within a chemical fume hood. Ensure the work surface is clean and uncluttered.
-
Grounding: For transfers of significant quantities, ensure all metal containers and equipment are grounded to prevent the buildup of static electricity, which can serve as an ignition source for flammable vapors.[4][14]
-
Use of Tools: Utilize non-sparking tools for any mechanical manipulation of containers.[4][6]
-
Chemical Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and acid chlorides, as these could trigger vigorous or exothermic reactions.
-
Post-Handling: After use, ensure the container is tightly sealed.[8] Wash hands thoroughly with soap and water after removing gloves.[7]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8]
-
Ignition Sources: The storage area must be free of heat, sparks, open flames, and other sources of ignition.[4][14]
-
Segregation: Store away from incompatible materials, particularly strong oxidizers.[4][13]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[11][15]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Spill and Leak Management
A prompt and systematic response can prevent a small spill from escalating into a major incident.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Remove Ignition Sources: Extinguish all nearby flames and shut down any spark-producing equipment.[12]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[11]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[11]
Disposal Considerations
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Waste Characterization: this compound waste must be treated as hazardous chemical waste.
-
Disposal Method: Do not dispose of it down the drain.[11] All waste containing this chemical must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Licensed Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[12][16]
Visualization: Chemical Handling Workflow
The following diagram illustrates the lifecycle of this compound within a research environment, emphasizing the integration of safety checkpoints at each stage.
Caption: Workflow for safe handling of this compound.
References
- SDS – SECTION 4 - Society for Chemical Hazard Communication. (n.d.).
- Ethanol - MATERIAL SAFETY DATA SHEET. (2024, January 18). Green Plains.
- SAFETY DATA SHEET - BP. (2025, June 11). BP.
- Safety Data Sheet: Ethanol - Carl ROTH. (n.d.). Carl ROTH.
- Ethanol: incident management - GOV.UK. (n.d.). GOV.UK.
- SAFETY DATA SHEET - Airgas. (2019, April 8). Airgas.
Sources
- 1. 67896-18-8 | this compound - AiFChem [aifchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 67896-18-8|this compound|BLD Pharm [bldpharm.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gpreinc.com [gpreinc.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. msdspds.bp.com [msdspds.bp.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. carlroth.com [carlroth.com]
- 14. airgas.com [airgas.com]
- 15. schc.org [schc.org]
- 16. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of 2-(Azetidin-1-yl)ethanol in Organic Solvents
Introduction: The Significance of 2-(Azetidin-1-yl)ethanol in Modern Drug Discovery
This compound is a versatile bifunctional molecule incorporating a strained four-membered azetidine ring and a primary alcohol. The azetidine motif is of significant interest in medicinal chemistry, often serving as a bioisostere for other cyclic amines, and contributing to improved metabolic stability and three-dimensionality of drug candidates. The ethanol substituent provides a handle for further chemical modifications and can influence the molecule's physicochemical properties, most notably its solubility.
A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for its effective utilization in synthetic chemistry and drug development. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and offers a detailed experimental protocol for its empirical determination.
I. Theoretical Framework for Solubility Prediction
In the absence of extensive empirical data, a robust prediction of solubility can be derived from the fundamental principles of intermolecular forces and the "like dissolves like" paradigm.[1][2] This principle posits that substances with similar polarities and hydrogen bonding capabilities are more likely to be soluble in one another.[1][2]
Molecular Structure Analysis of this compound
The solubility of this compound is governed by the interplay of its constituent functional groups:
-
Azetidine Ring: This saturated heterocyclic amine is a polar moiety. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The strained four-membered ring also contributes to the molecule's overall dipole moment.
-
Hydroxyl Group (-OH): The primary alcohol is a highly polar functional group capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs).[3] This is the most significant contributor to the molecule's polarity.
-
Ethyl Spacer (-CH2CH2-): This is a nonpolar, hydrophobic component of the molecule.
The presence of both a tertiary amine and a primary alcohol suggests that this compound will exhibit a degree of amphiphilicity, having both polar and nonpolar characteristics. However, the combined influence of the nitrogen and oxygen atoms makes it an overall polar molecule.
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents:[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding.[3] Given that this compound can both donate and accept hydrogen bonds, it is expected to be highly soluble, likely miscible, in these solvents.[4][5] The energy released from the formation of new hydrogen bonds between the solute and solvent molecules can overcome the energy required to break the existing intermolecular forces in both substances.[3]
-
Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents are polar but do not have hydrogen bond donating capabilities. However, they can act as hydrogen bond acceptors. The strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the hydroxyl group of this compound suggest good solubility.
-
Slightly Polar/Moderately Polar Solvents (e.g., Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)): Solubility in these solvents is expected to be moderate. While there are dipole-dipole interactions, the hydrogen bonding potential is limited compared to protic solvents. The nonpolar ethyl spacer of the solute will have favorable interactions with these less polar solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily exhibit weak van der Waals forces. The significant polarity and hydrogen bonding capabilities of this compound will lead to strong solute-solute interactions that are not overcome by the weak solute-solvent interactions. Therefore, the solubility is predicted to be low in nonpolar solvents.[5]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High / Miscible | Strong hydrogen bonding between solute and solvent.[3][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and H-bond acceptance. |
| Moderately Polar | THF, Ethyl Acetate, DCM | Moderate | Balance of polar and nonpolar interactions. |
| Nonpolar | Hexanes, Toluene | Low | Mismatch in intermolecular forces ("like dissolves like" principle).[1] |
A Quantitative Approach: Hansen Solubility Parameters (HSP)
II. Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of published quantitative data, empirical determination is crucial. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[6]
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol) to generate a calibration curve.
-
Sample Preparation:
-
To a series of vials, add a measured volume of each organic solvent to be tested (e.g., 2 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the mobile phase (for HPLC) or a suitable solvent (for GC) to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the prepared standard and sample solutions using a validated HPLC or GC method.
-
Record the peak areas of the analyte.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in mg/mL or mol/L.
-
III. Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12][13]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[10][13] Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a cool, dry place away from incompatible materials.[10][12][13]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.
IV. Conclusion
This compound is a polar molecule with significant hydrogen bonding capabilities, leading to a predictable solubility profile. It is expected to be highly soluble in polar protic and aprotic solvents, moderately soluble in solvents of intermediate polarity, and poorly soluble in nonpolar solvents. For researchers and drug development professionals, this predictive framework serves as a valuable starting point. However, for critical applications in synthesis and formulation, the provided experimental protocol for determining equilibrium solubility is essential for obtaining accurate and reliable data. This systematic approach ensures the efficient and effective use of this important building block in the advancement of chemical and pharmaceutical sciences.
References
- Khan Academy. (n.d.). Solubility of organic compounds.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
- Journal of Chemical Information and Modeling. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications.
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions.
- Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?
- CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
- PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health.
- Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
- ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Journal of Chemical & Engineering Data.
- NCERT. (n.d.). Amines.
- Journal of the American Chemical Society. (1939). Hydrogen Bonding and the Solubility of Alcohols and Amines in Organic Solvents. XIII. ACS Publications.
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
- Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions.
- The Fountain Magazine. (n.d.). Like Dissolves Like.
- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?
- Airgas. (2019, April 8). SAFETY DATA SHEET.
- BP. (2025, June 11). SAFETY DATA SHEET.
- PubChem. (2026, January 3). 2-[3-(Fluoromethylidene)azetidin-1-yl]ethanol. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (2023, January 30). Safety Data Sheet: Ethanol.
- Chemistry LibreTexts. (2022, May 3). 13.9: Physical Properties of Alcohols; Hydrogen Bonding.
- Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols.
- Nigerian Journal of Pharmaceutical Research. (2021). ORIGINAL PAPER.
- ResearchGate. (n.d.). Hydrogen bonded ethanol molecules whose oxygen acts as proton donor (left) and proton acceptor (right).
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why Amine are soluble in organic solvent like alcohol and ether? | Filo [askfilo.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. airgas.com [airgas.com]
- 11. msdspds.bp.com [msdspds.bp.com]
- 12. file.chemscene.com [file.chemscene.com]
- 13. chemos.de [chemos.de]
A Guide to Determining the Thermochemical Properties of 2-(Azetidin-1-yl)ethanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Azetidin-1-yl)ethanol is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their unique structural and biological properties.[1][2] Despite its potential as a valuable building block, a comprehensive, publicly available dataset of its thermochemical properties—such as enthalpy of formation, standard entropy, and heat capacity—is conspicuously absent. This guide addresses this critical knowledge gap not by presenting pre-existing data, but by providing a detailed, authoritative framework for the experimental determination and computational prediction of these essential thermodynamic parameters. By synthesizing field-proven experimental protocols with high-accuracy computational workflows, this document serves as a self-validating system for researchers to generate reliable thermochemical data, crucial for process safety, reaction optimization, and the development of robust predictive models.
Introduction: The Need for Thermochemical Data
The azetidine ring is a key structural motif in a range of biologically active compounds and approved pharmaceuticals.[1][2] Its strained four-membered ring imparts specific conformational rigidity and metabolic stability, making it an attractive scaffold in drug design. This compound, a functionalized derivative, represents a versatile intermediate for further chemical elaboration.
Thermochemical data are fundamental to the chemical sciences. The standard molar enthalpy of formation (ΔfH°) governs the energy balance of chemical reactions, while heat capacity (Cp) and entropy (S°) are essential for predicting reaction equilibria and process safety parameters. For drug development professionals, this information is critical for:
-
Process Safety and Hazard Analysis: Understanding the energetic potential of a molecule is paramount to preventing runaway reactions and ensuring safe scale-up.
-
Reaction Optimization: Thermodynamic data allows for the precise calculation of reaction enthalpies, enabling the optimization of energy inputs and thermal management.
-
Computational Modeling: Accurate experimental data serves as a benchmark for validating and refining computational models, which are increasingly used to predict the properties and reactivity of new chemical entities.[2]
Given the lack of published data for this compound, this guide provides the necessary theoretical grounding and practical protocols to empower researchers to generate this vital information.
Experimental Determination of Thermochemical Properties
The accuracy of any thermochemical measurement is contingent on the purity of the sample. Therefore, the first step is a reliable synthesis and rigorous purification of this compound.
Synthesis and Purification Protocol
While multiple synthetic routes to substituted azetidines exist, a common approach involves the cyclization of γ-haloamines or γ-aminoalcohols.[3] A representative synthesis for a compound like this compound would typically involve the reaction of azetidine with 2-bromoethanol or ethylene oxide.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve azetidine (1.0 eq.) in a suitable solvent such as acetonitrile or THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add 2-bromoethanol (1.1 eq.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a pure liquid.
-
Characterization: Confirm the identity and purity (>99.5%) of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry before proceeding with thermochemical measurements.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation of a liquid organic compound is most accurately determined from its experimentally measured enthalpy of combustion.[4][5] This is achieved using a static bomb combustion calorimeter.
Protocol 2: Determination of Enthalpy of Combustion
-
Sample Preparation: Accurately weigh a sample (typically 0.5 - 1.0 g) of purified this compound into a crucible.
-
Calorimeter Setup: Place the crucible in the bomb calorimeter. Add a small, known amount of water (approx. 1 mL) to the bomb to ensure the final products are in their standard states.
-
Combustion: Seal the bomb and pressurize it with high-purity oxygen (typically to 3 MPa).[5] Submerge the bomb in a known quantity of water in the calorimeter's insulated container.
-
Ignition and Data Acquisition: Ignite the sample electrically via a platinum ignition wire.[5] Record the temperature change of the water jacket with high precision (e.g., ±0.001 K) until a stable final temperature is reached.
-
Calibration: Calibrate the energy equivalent of the calorimeter system by burning a certified standard reference material, such as benzoic acid, under identical conditions.
-
Calculation: The standard massic energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the ignition energy and the formation of nitric acid from the atmospheric nitrogen present.
-
Enthalpy of Formation Calculation: The standard molar enthalpy of formation in the liquid phase (ΔfH°(l)) is then calculated from the standard molar enthalpy of combustion (ΔcH°) using Hess's Law, with the known standard enthalpies of formation for CO₂(g) and H₂O(l).
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring a material's heat capacity and the thermal properties of its phase transitions.[6][7]
Protocol 3: DSC Analysis
-
Sample Preparation: Accurately weigh 5-15 mg of purified this compound into a hermetically sealed aluminum DSC pan.[8] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20 cm³/min) to prevent oxidation.[8]
-
Thermal Program:
-
Erase Thermal History: Subject the sample to a heat/cool/heat cycle (e.g., from -20 °C to 60 °C at 20 °C/min) to remove any effects of the sample's previous thermal history.[8]
-
Heat Capacity Measurement: Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) across the desired range. The heat flow difference between the sample and the reference is measured.
-
Phase Transitions: The thermogram will show endothermic peaks corresponding to melting (if applicable) and boiling. The onset temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (e.g., ΔfusH, ΔvapH).[8]
-
-
Calibration and Calculation: Calibrate the temperature and enthalpy scales of the instrument using high-purity standards (e.g., indium and naphthalene).[5] The heat capacity (Cp) is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.
Computational Prediction of Thermochemical Properties
As a complement or alternative to experimental methods, high-accuracy quantum chemical calculations can provide reliable predictions of thermochemical properties.[9] Composite methods like Gaussian-4 (G4) theory are particularly well-suited for this purpose, offering high accuracy for main-group compounds.[10][11]
The Power of Isodesmic Reactions
Directly calculating the enthalpy of formation from atomization energies is computationally demanding and prone to large errors. A more robust approach utilizes isodesmic reactions . These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[12][13] This conservation of bond types leads to a significant cancellation of systematic errors in the quantum chemical calculations, yielding much more accurate reaction enthalpies.[9][14]
Computational Workflow
The following workflow outlines the steps to calculate the gas-phase enthalpy of formation of this compound.
Caption: High-level computational thermochemistry workflow.
Protocol 4: Computational Thermochemistry using G4 Theory
-
Geometry Optimization: Perform a geometry optimization and vibrational frequency calculation for this compound and all species in the chosen isodesmic reaction. The B3LYP density functional with the 6-31G(2df,p) basis set is a common choice for this step in G4 theory.[10] The absence of imaginary frequencies confirms a true energy minimum.
-
High-Level Energy Calculation: A sequence of single-point energy calculations is performed using higher levels of theory and larger basis sets, including coupled-cluster (CCSD(T)) methods, to extrapolate to a highly accurate electronic energy.[10]
-
Thermal Corrections: The zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy are obtained from the frequency calculation (Step 1).
-
Isodesmic Reaction Design: Construct a balanced isodesmic reaction. For this compound, a suitable reaction would be:
-
This compound + 2 CH₄ → Azetidine + Ethane + Methanol
-
This reaction conserves the number of C-C, C-N, C-O, C-H, N-H, and O-H bonds.
-
-
Calculate Reaction Enthalpy: The calculated enthalpy of reaction at 298.15 K (ΔrH°298(calc)) is determined from the computed total energies and thermal corrections of all reactants and products.
-
Final Calculation: The gas-phase enthalpy of formation of this compound is calculated using the following equation:
-
ΔfH°298(Target) = ΔrH°298(calc) + ΣΔfH°298(Reactants)exp - ΣΔfH°298(Products)exp
-
This requires accurate, experimentally determined gas-phase enthalpies of formation for the reference species (azetidine, ethane, methanol, and methane).
-
Data Summary and Application
The experimental and computational workflows described will yield the key thermochemical data summarized in the table below. This integrated dataset provides a comprehensive thermochemical profile of this compound.
| Property | Symbol | Method | Phase | Typical Units |
| Enthalpy of Formation | ΔfH° | Bomb Calorimetry | Liquid | kJ/mol |
| Enthalpy of Formation | ΔfH° | G4 Theory (Isodesmic) | Gas | kJ/mol |
| Heat Capacity | Cp | DSC | Liquid | J/(mol·K) |
| Entropy | S° | DSC, Statistical Mechanics | Liquid, Gas | J/(mol·K) |
| Enthalpy of Vaporization | ΔvapH | DSC/TGA | Liquid to Gas | kJ/mol |
This data is directly applicable in chemical process simulation software (e.g., Aspen Plus®, HYSYS®) and for performing detailed safety analyses such as calculating the Adiabatic Reaction Temperature (ART) for reactions involving this compound.
Conclusion
While experimental thermochemical data for this compound is not currently available in the open literature, this guide provides a comprehensive and authoritative roadmap for its determination. By combining rigorous experimental techniques like bomb calorimetry and differential scanning calorimetry with high-accuracy computational methods such as G4 theory, researchers can generate the reliable data necessary for advancing process development, ensuring operational safety, and enriching the fundamental chemical knowledge base. The protocols and workflows detailed herein are designed to be self-validating, providing the scientific community with the tools to fill this important data gap.
References
- Platzer, N., et al. (1974). Differential Scanning Calorimetry as a General Method for Determining the Purity and Heat of Fusion of High-Purity Organic Chemicals. Analytical Chemistry, 46(7), 907-913. [Link]
- Chan, B., et al. (2021). Applications of isodesmic‐type reactions for computational thermochemistry. WIREs Computational Molecular Science, 11(5), e1528. [Link]
- Curtiss, L. A., et al. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link]
- Chan, B., et al. (2021). Applications of isodesmic‐type reactions for computational thermochemistry. Request PDF. [Link]
- Foresman, J. B., & Frisch, Æ. (2016). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry.
- Foresman, J. B., & Frisch, Æ. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. PubMed. [Link]
- Morais, V. M. F., et al. (2005). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Taylor & Francis Online. [Link]
- Wheeler, S. E., et al. (2012). A Hierarchy of Homodesmotic Reactions for Thermochemistry. PMC - NIH. [Link]
- Foresman, J. B., & Frisch, Æ. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]
- Curtiss, L. A., et al. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics. [Link]
- D'Amelia, R., et al. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.
- Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Duke University. [Link]
- Morais, V. M. F., et al. (2005). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Taylor & Francis Online. [Link]
- Wikipedia. (n.d.). Isodesmic reaction. Wikipedia. [Link]
- Ribeiro da Silva, M. A. V. (2009). Thermochemical Insights on Small Nitrogen Heterocyclic Compounds. OUCI. [Link]
- D'Amelia, R. (2007). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.
- Morais, V. M. F., et al. (2005). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Request PDF. [Link]
- Matos, M. A. R., & Liebman, J. F. (2009). Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. OUCI. [Link]
- Zipse, H. (n.d.). Isodesmic Reactions. Group of Prof. Hendrik Zipse. [Link]
- Sinha, P., & Yadav, A. K. (2023).
- Kries, H., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central. [Link]
- MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry. [Link]
- Yang, X., et al. (2023). Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. RSC Advances. [Link]
- Al-Masoudi, W. A. (2025). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- D'hooghe, M., & De Kimpe, N. (2008).
- DePorre, Y., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. [Link]
- Sharma, A., et al. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
- Oku, K., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
- Kharasch, M. S. (1929). Heats of Combustion of Organic Compounds. Industrial & Engineering Chemistry. [Link]
- FranklyChemistry. (2007). Calorimetric determination of Enthalpy of Combustion. YouTube. [Link]
- Wikipedia. (n.d.). Reaction calorimeter. Wikipedia. [Link]
- Do, J. (2022).
- Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Science Ready. [Link]
- Acs Reagentes. (n.d.). This compound. Acs Reagentes. [Link]
- ResearchGate. (2025). ChemInform Abstract: A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Derivatives.
- Entrolizo, R. V., et al. (2025). Heat Capacities of Aqueous Polyamine (Ethylenediamine and Diethylenetriamine) Blends of Two Amine Absorbents: 2-Isopropylaminoethanol and 2-Amino-2-methyl-1-propanol. Chemical Engineering Transactions. [Link]
- ResearchGate. (n.d.). (PDF) Thermochemical Value Tables Enthalpy of Formation and Bond Dissociation Energy for Multi-Fluorinated Ethanol's and Its Radicals at Standard Conditions.
- ResearchGate. (2025). Liquid Heat Capacity of Aqueous Solutions Containing Diethanolamine and 2-Piperidineethanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 9. Scholars Portal [scholarsportal.info]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Isodesmic reaction - Wikipedia [en.wikipedia.org]
- 13. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]
- 14. A Hierarchy of Homodesmotic Reactions for Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-(Azetidin-1-yl)ethanol: A Versatile Scaffold for Modern Drug Discovery
Abstract
The azetidine motif, a strained four-membered nitrogen-containing heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone in the design of novel therapeutics.[1] Its unique conformational rigidity, favorable physicochemical properties, and ability to serve as a bioisosteric replacement for larger, more metabolically labile rings have cemented its status as a privileged scaffold.[1] This guide delves into the untapped potential of a seemingly simple yet versatile derivative: 2-(Azetidin-1-yl)ethanol . We will explore its synthesis, derivatization potential, and, most importantly, delineate promising research avenues in critical therapeutic areas including Central Nervous System (CNS) disorders, oncology, and infectious diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental protocols to accelerate discovery.
The Azetidine Advantage: More Than Just a Small Ring
The allure of the azetidine ring in drug design is not merely its novelty but its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. Unlike its larger counterparts, such as piperidine or pyrrolidine, the inherent ring strain of azetidine imparts a degree of conformational restriction that can lead to enhanced binding affinity and selectivity for biological targets.[1] This rigidity also often translates to improved metabolic stability, a critical parameter in drug development.[1]
Furthermore, the non-planar, three-dimensional nature of the azetidine scaffold provides access to a greater chemical space compared to flat aromatic rings, a desirable trait for disrupting protein-protein interactions and engaging with complex binding pockets. Several FDA-approved drugs, including the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine moiety, underscoring its clinical significance.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | Vendor Data |
| Molecular Weight | 101.15 g/mol | Vendor Data |
| CAS Number | 67896-18-8 | Vendor Data |
| Predicted LogP | -0.5 | ChemAxon |
| Predicted pKa (amine) | 9.2 | ChemAxon |
Synthesis and Derivatization: Forging New Paths
The primary alcohol functionality of This compound presents a versatile handle for a multitude of chemical transformations, making it an ideal starting point for library synthesis and lead optimization.
Proposed Synthesis of this compound
A straightforward and scalable synthesis can be envisioned through the N-alkylation of azetidine with a suitable two-carbon electrophile.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: N-Alkylation of Azetidine
-
To a solution of azetidine (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (2.0 eq) and 2-bromoethanol (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of dichloromethane/methanol) to afford pure this compound.
Derivatization Strategies: The Power of the Hydroxyl Group
The terminal hydroxyl group is a gateway to a vast chemical space. The following workflow illustrates key derivatization pathways.
Caption: Key derivatization pathways for this compound.
Potential Research Areas: Charting a Course for Discovery
The unique structural features of this compound make it a compelling scaffold for addressing unmet medical needs in several key therapeutic areas.
Central Nervous System (CNS) Disorders
The quest for novel CNS agents is often hampered by the blood-brain barrier (BBB). The physicochemical properties of the azetidine ring, such as reduced lipophilicity and a lower pKa compared to piperidine, can be advantageous for BBB penetration.[2] Furthermore, azetidine derivatives have shown promise in the development of treatments for neurological conditions like Parkinson's disease and depression.[3][4]
Proposed Research Directive:
-
Design and synthesize a library of 2-(azetidin-1-yl)ethyl esters and ethers. The rationale is to explore the structure-activity relationship (SAR) of substituents on the ethanol side chain for targets such as dopamine and serotonin transporters.
-
Evaluate the synthesized compounds for their ability to modulate neurotransmitter reuptake. This can be achieved through in vitro assays using cell lines expressing the target transporters.
Experimental Workflow: Neurotransmitter Reuptake Assay
Caption: Workflow for evaluating neurotransmitter reuptake inhibition.
Oncology
The conformational rigidity of the azetidine ring can be exploited to design potent and selective enzyme inhibitors, a key strategy in cancer therapy.[5] Azetidine-based compounds have been investigated as inhibitors of various cancer-related targets, including STAT3 and microtubule assembly.[6][7][8]
Proposed Research Directive:
-
Utilize this compound as a scaffold to synthesize novel kinase inhibitors. The hydroxyl group can be derivatized to introduce pharmacophores known to interact with the ATP-binding site of kinases implicated in cancer, such as EGFR or JAK family kinases.
-
Screen the synthesized compounds for anti-proliferative activity against a panel of cancer cell lines.
Experimental Workflow: Cancer Cell Line Proliferation Assay (MTT Assay)
Caption: Workflow for assessing anti-proliferative activity.
Anti-Infective Agents
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Azetidine derivatives have demonstrated potent activity against various pathogens, including multidrug-resistant Mycobacterium tuberculosis.[9][10] The unique structural features of the azetidine ring can lead to novel mechanisms of action that circumvent existing resistance pathways.[11]
Proposed Research Directive:
-
Synthesize a library of 2-(azetidin-1-yl)ethyl carbamates and amides. This will introduce diverse functional groups that could interact with bacterial or fungal targets.
-
Evaluate the antimicrobial activity of the synthesized compounds against a panel of clinically relevant bacteria and fungi.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining Minimum Inhibitory Concentration.
Conclusion
This compound represents a largely unexplored yet highly promising scaffold for the development of next-generation therapeutics. Its straightforward synthesis and the versatile reactivity of its hydroxyl group provide a robust platform for the creation of diverse chemical libraries. The inherent advantages of the azetidine ring, coupled with the potential for strategic derivatization, position this molecule as a valuable starting point for research programs targeting CNS disorders, cancer, and infectious diseases. The experimental frameworks provided in this guide offer a clear path forward for unlocking the full therapeutic potential of this versatile building block.
References
- PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
- National Institutes of Health. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. [Link]
- PubMed. (2026).
- National Institutes of Health. (2024).
- MDPI. (2014). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
- Medwin Publishers. (2023).
- ACS Publications. (2020).
- National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
- PubMed. (2024).
- PubMed. (1975). Azetidine derivatives of tricyclic antidepressant agents. [Link]
- ResearchGate. (2025).
- AIP Publishing. (2022).
- ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. [Link]
- MDPI. (2012). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. [Link]
- Semantic Scholar. (2026).
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
- Arkat USA. (2022).
- ACG Publications. (2011).
- Google Patents. (1986).
- National Institutes of Health. (2015).
- PubMed. (2010). 2-Azetidinone--a new profile of various pharmacological activities. [Link]
- National Institutes of Health. (2021).
- TIJER. (2019). BIOACTIVE AZETIDINONE: A REVIEW. [Link]
- Google Patents. (2000).
- Google Patents. (2009).
- Google Patents. (2005). (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. [Link]
- Google Patents. (1985).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
Methodological & Application
A Practical Guide to the Synthesis of 2-(Azetidin-1-yl)ethanol via Direct N-Alkylation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Azetidin-1-yl)ethanol is a valuable saturated heterocyclic building block in medicinal chemistry and materials science. The strained four-membered azetidine ring offers unique conformational constraints and metabolic stability, making it a desirable motif in drug design.[1][2] This document provides a comprehensive guide to the synthesis of this compound through the direct N-alkylation of azetidine with 2-haloethanols. We will delve into the mechanistic principles, provide a detailed and validated experimental protocol, discuss critical safety considerations, and offer insights into process optimization and troubleshooting.
Mechanistic Rationale and Strategic Considerations
The synthesis of this compound is most efficiently achieved via a classical bimolecular nucleophilic substitution (SN2) reaction. This strategy leverages the inherent nucleophilicity of the secondary amine within the azetidine ring and the electrophilic nature of a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol.
Core Principles:
-
Nucleophile: Azetidine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electron-deficient carbon atom bonded to the halogen.
-
Electrophile: 2-Bromoethanol is the electrophile. The bromine atom is a good leaving group, facilitating the nucleophilic attack.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is crucial. It acts as a proton scavenger, neutralizing the hydrobromic acid (HBr) formed as a byproduct. This prevents the protonation of the starting azetidine, which would form a non-nucleophilic azetidinium salt and halt the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is ideal. It effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.
The overall reaction is as follows:
Azetidine + 2-Bromoethanol --(K₂CO₃, CH₃CN)--> this compound + KBr + KHCO₃
Below is a diagram illustrating the reaction mechanism.
Caption: The SN2 mechanism for the N-alkylation of azetidine.
Critical Safety and Handling Protocols
A rigorous adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.
-
Azetidine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed.[3][4] All manipulations must be performed in a certified chemical fume hood. Vapors are heavier than air and can form explosive mixtures.[3]
-
2-Bromoethanol/2-Chloroethanol: These are toxic and corrosive reagents. Avoid inhalation and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Mandatory PPE includes:
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Check glove compatibility charts.
-
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[5] Keep appropriate spill containment materials (e.g., vermiculite or a universal absorbent) on hand.[4]
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol details a robust procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Grade | Typical Supplier |
| Azetidine | 503-29-7 | 57.09 | ≥98% | Sigma-Aldrich, TCI |
| 2-Bromoethanol | 540-51-2 | 124.96 | ≥97% | Sigma-Aldrich, Acros |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, ≥99% | Fisher Scientific |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous, powder | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charging Reagents: In the fume hood, charge the flask with anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (1.5 equivalents). Begin vigorous stirring to create a fine suspension.
-
Azetidine Addition: Carefully add azetidine (1.0 equivalent) to the suspension via syringe.
-
Electrophile Addition: Dissolve 2-bromoethanol (1.1 equivalents) in a small amount of anhydrous acetonitrile and add it to the reaction mixture dropwise over 30 minutes using a syringe pump or dropping funnel. An initial exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the azetidine starting material indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the potassium salts (KBr and residual K₂CO₃).
-
Wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
-
Extraction:
-
Resuspend the resulting crude oil in dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow oil.
Caption: A streamlined workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% (typical) |
| Boiling Point | Approx. 60-65 °C at 10 mmHg (literature value) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.6 (t, 2H, -CH₂OH), ~3.2 (t, 4H, ring -CH₂-N-), ~2.7 (t, 2H, -N-CH₂-), ~2.1 (m, 2H, ring -CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~61 (-CH₂OH), ~59 (-N-CH₂-), ~55 (ring -CH₂-N-), ~18 (ring -CH₂-CH₂-) |
| Mass Spec (ESI+) | m/z: 102.08 [M+H]⁺ |
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; inefficient work-up; protonation of azetidine. | Ensure all reagents are anhydrous. Increase reaction time or temperature moderately. Use a stronger, non-nucleophilic base like DBU if K₂CO₃ is insufficient. |
| Side Product Formation | Dialkylation (reaction of product with 2-bromoethanol); ring-opening.[6][7] | Use a slight excess of azetidine relative to 2-bromoethanol. Maintain controlled, dropwise addition of the electrophile to keep its concentration low. Avoid harsh acidic or basic conditions. |
| Difficult Purification | Product is water-soluble; emulsion during extraction. | During work-up, use brine to break emulsions. If distillation is problematic, consider purification by column chromatography on silica gel (eluent: DCM/Methanol with 1% NH₄OH). |
Conclusion
The direct N-alkylation of azetidine with 2-bromoethanol in the presence of potassium carbonate is a reliable and high-yielding method for the synthesis of this compound. By following the detailed protocol and adhering strictly to the safety precautions outlined, researchers can confidently produce this valuable building block for applications in drug discovery and chemical synthesis.
References
- ResearchGate. Regioselective ring opening reactions of azetidines.
- ACS Publications. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. J Org Chem.
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
- ACS Publications. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
- UHP Chemicals. L-Azetidine-2-carboxylic acid Safety Data Sheet.
- MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- RSC Publishing. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- National Institutes of Health (NIH). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- CNKI. Synthesis of Azetidines.
- Wikipedia. Couty's azetidine synthesis.
- Organic Chemistry Portal. Azetidine synthesis.
- National Institutes of Health (NIH). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
- ResearchGate. Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
- National Institutes of Health (NIH). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
- National Institutes of Health (NIH). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
- ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- Korea University Pure. Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen.
- ResearchGate. Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates.
- PubMed. Ethanol precipitation for purification of recombinant antibodies.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. chemos.de [chemos.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
The Strategic Utility of 2-(Azetidin-1-yl)ethanol in Synthetic Chemistry: A Guide for Researchers
Introduction: Unlocking the Potential of a Strained Scaffold
In the landscape of modern drug discovery and synthetic chemistry, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the myriad of building blocks available to the discerning chemist, small, strained heterocycles have garnered significant attention. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, stands out as a "privileged scaffold."[1][2] Its inherent ring strain, estimated to be around 25.4 kcal/mol, endows it with a unique reactivity profile, balancing stability for handling with sufficient reactivity for controlled chemical transformations.[3] This unique characteristic, coupled with the ability of the azetidine moiety to improve properties such as metabolic stability, aqueous solubility, and target-binding affinity, has led to its incorporation into several FDA-approved drugs.[2][4]
This technical guide focuses on a particularly versatile, yet underexplored, derivative: 2-(Azetidin-1-yl)ethanol (also known as N-(2-hydroxyethyl)azetidine). This bifunctional molecule combines the advantageous structural features of the azetidine ring with a reactive primary alcohol, presenting a powerful tool for the introduction of this valuable scaffold and further molecular elaboration. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this strategic building block.
Physicochemical Properties and Strategic Value
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups: the secondary amine embedded within the azetidine ring and the primary hydroxyl group of the ethyl sidechain.
| Property | Value/Description | Source |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| CAS Number | 67896-18-8 | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not widely reported, predicted to be ~150-170 °C at atmospheric pressure | |
| Solubility | Expected to be miscible with water and polar organic solvents |
The azetidine nitrogen provides a nucleophilic center for a variety of transformations, while the hydroxyl group can be readily functionalized through oxidation, esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This dual functionality allows for the sequential or convergent assembly of complex molecular architectures.
Synthesis of this compound: Detailed Protocols
The synthesis of this compound is not widely documented in peer-reviewed journals with full experimental details. However, based on fundamental principles of amine alkylation, two primary, reliable methods can be employed. The following protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: N-Alkylation of Azetidine with 2-Chloroethanol
This is a classical and straightforward approach for the synthesis of this compound, involving the nucleophilic attack of the azetidine nitrogen on 2-chloroethanol. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the azetidinium salt, thus regenerating the nucleophilic free amine.
Reaction Scheme:
Figure 1: N-Alkylation of Azetidine with 2-Chloroethanol.
Materials:
-
Azetidine (or Azetidine hydrochloride)
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add azetidine (1.0 eq). If starting from azetidine hydrochloride, use 1.0 eq of the salt and add an additional 1.0 eq of potassium carbonate (total 3.0 eq).
-
Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (2.0 eq) and 2-chloroethanol (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford pure this compound.
Causality and Experimental Choices:
-
Base: Potassium carbonate is a mild, inexpensive, and effective base for this transformation. It is crucial for neutralizing the HCl byproduct, which would otherwise protonate the azetidine, rendering it non-nucleophilic.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the S_N2 reaction.
-
Stoichiometry: A slight excess of 2-chloroethanol is used to ensure complete consumption of the more valuable azetidine.
-
Purification: Column chromatography is necessary to remove any unreacted starting materials and potential byproducts, such as the product of over-alkylation where the hydroxyl group of the product reacts with another molecule of 2-chloroethanol.
Protocol 2: Ring-Opening of Ethylene Oxide with Azetidine
The reaction of azetidine with the strained three-membered ring of ethylene oxide provides a highly atom-economical route to this compound. This reaction is typically carried out in a protic solvent, which facilitates the ring-opening of the epoxide.
Reaction Scheme:
Figure 2: Ring-Opening of Ethylene Oxide with Azetidine.
Materials:
-
Azetidine
-
Ethylene oxide (can be generated in situ or used as a solution)
-
Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Pressure-rated reaction vessel or a sealed tube
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a pressure-rated vessel, dissolve azetidine (1.0 eq) in methanol.
-
Addition of Ethylene Oxide: Carefully add a solution of ethylene oxide in methanol (1.1 eq) to the azetidine solution at a low temperature (e.g., 0 °C).
-
Reaction: Seal the vessel and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by GC-MS.
-
Workup:
-
Carefully vent the reaction vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
-
Purification: The crude product is often of high purity. If necessary, it can be purified by distillation under reduced pressure or by flash column chromatography as described in Protocol 1.
Causality and Experimental Choices:
-
Solvent: Methanol serves as both a solvent and a proton source to facilitate the ring-opening of the epoxide.[6]
-
Pressure Vessel: Ethylene oxide is a gas at room temperature (boiling point: 10.7 °C), necessitating a sealed vessel to maintain it in the reaction mixture.
-
Safety: Ethylene oxide is toxic and flammable. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.
Applications of this compound as a Synthetic Building Block
The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of more complex, biologically relevant molecules. The hydroxyl group provides a convenient handle for a variety of chemical transformations.
Application 1: Synthesis of Azetidine-Containing Ethers via O-Alkylation
The hydroxyl group can be deprotonated with a suitable base and alkylated with an electrophile to form an ether linkage. This is a common strategy for introducing diverse functionality.
Workflow for O-Alkylation:
Figure 3: Workflow for the O-Alkylation of this compound.
Illustrative Protocol: Synthesis of 1-(2-(Benzyloxy)ethyl)azetidine
-
Deprotonation: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Alkylation: After the evolution of hydrogen gas ceases, add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application 2: Synthesis of Azetidine-Containing Esters via Esterification
Standard esterification conditions can be applied to couple this compound with carboxylic acids, acid chlorides, or acid anhydrides.
Illustrative Protocol: Synthesis of 2-(Azetidin-1-yl)ethyl benzoate
-
Reaction Setup: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Application 3: Conversion to a Leaving Group for Nucleophilic Substitution
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, or directly to a halide. This activates the side chain for nucleophilic substitution, enabling the introduction of a wide range of functionalities, including azides, amines, and thiols.
Workflow for Conversion and Substitution:
Figure 4: Conversion of the Hydroxyl Group and Subsequent Nucleophilic Substitution.
Illustrative Protocol: Synthesis of 1-(2-Azidoethyl)azetidine
-
Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at 0 °C for 1 hour.
-
Substitution: Add a solution of sodium azide (NaN₃, 1.5 eq) in dimethylformamide (DMF) to the reaction mixture. Heat the reaction to 60 °C and stir for 12 hours.
-
Workup: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its bifunctional nature allows for the strategic introduction of the beneficial azetidine scaffold into target molecules and provides a convenient handle for further molecular diversification. The protocols and applications detailed in this guide offer a solid foundation for researchers to harness the potential of this powerful synthetic tool in their pursuit of novel and impactful chemical entities.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100062. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
- Singh, G. S., & D'hooghe, M. (2021). Azetidines in medicinal chemistry: a comprehensive review. European Journal of Medicinal Chemistry, 213, 113175.
- D'hooghe, M., & De Kimpe, N. (2008). The chemistry of azetidines, azetines and azetes. In Comprehensive Organic Synthesis II (Vol. 5, pp. 489-562). Elsevier.
- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(12), 2345-2358.
- Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]
- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988-4035. [Link]
- Aggarwal, V. K., & G. A. R. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2586-2608. [Link]
- PubChem. This compound. [Link]
- Wikipedia. Azetidine. [Link]
- Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920. [Link]
- Wikipedia. Ethylene oxide. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 67896-18-8|this compound|BLD Pharm [bldpharm.com]
- 6. Ethylene oxide - Wikipedia [en.wikipedia.org]
The Azetidine Moiety in Modern Drug Discovery: Application Notes on the Versatile Building Block "2-(Azetidin-1-yl)ethanol"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Strained Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique combination of structural rigidity and three-dimensional character, which can significantly enhance the pharmacological properties of drug candidates.[1][2] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the presence of the nitrogen atom provides a convenient handle for chemical modification and can act as a hydrogen bond acceptor, contributing to favorable drug-receptor interactions.
This guide focuses on the applications of a particularly useful azetidine-containing building block: 2-(Azetidin-1-yl)ethanol . The presence of the hydroxyethyl group on the azetidine nitrogen introduces a key functional handle for further synthetic elaboration, making it a versatile starting material for the construction of diverse molecular architectures.
The Strategic Advantage of this compound in Drug Design
The this compound moiety offers several strategic advantages in the design of novel therapeutics:
-
Vectorial Exit Point: The ethanol substituent provides a defined point for extending the molecule into a specific region of a binding pocket, allowing for fine-tuning of interactions with the target protein.
-
Improved Physicochemical Properties: The incorporation of the polar hydroxyl group and the azetidine nitrogen can enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing pharmacokinetic profiles.
-
Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to linear amines, potentially leading to improved in vivo half-life.[1][2]
-
Scaffold Hopping and Analogue Synthesis: This building block can be used to replace other cyclic amines, such as piperidine or pyrrolidine, in known bioactive compounds to explore new chemical space and generate novel intellectual property.
Therapeutic Areas of Interest
Compounds incorporating the azetidine scaffold have shown promise in a wide range of therapeutic areas, including:
-
Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation.[1][2]
-
Infectious Diseases: As antibacterial and antifungal agents.[3][4][5]
-
Central Nervous System (CNS) Disorders: As modulators of neurotransmitter receptors and enzymes.
-
Inflammatory Diseases: As inhibitors of inflammatory mediators.[4]
-
Metabolic Diseases: Including use as cholesterol absorption inhibitors.[6][7]
Synthetic Applications and Protocols
The hydroxyl group of this compound is the primary site for synthetic modification, allowing for its incorporation into larger molecules through various chemical transformations. A common strategy involves the etherification or esterification of the hydroxyl group to link the azetidine moiety to a core scaffold.
Protocol: Ether Synthesis via Williamson Ether Synthesis
This protocol describes a general procedure for the coupling of this compound with a hypothetical aryl halide to form an ether linkage. This is a representative method that can be adapted for various substrates.
Reaction Scheme:
Sources
- 1. EP0500081B1 - Azetidinone derivatives and method for producing azetidinone and cephalosporin derivatives - Google Patents [patents.google.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One moment, please... [tijer.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Hypocholesterolemic activity of some novel azetidin-2-ones in diet and diabetes induced hypercholesterolemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy-substituted azetidinone compounds useful as hypocholesterolemic agents - Patent US-RE42461-E - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Azetidin-1-yl)ethanol as a Ligand in Catalysis
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the potential applications of "2-(Azetidin-1-yl)ethanol" as a ligand in catalytic reactions. While direct and extensive literature on the catalytic use of this specific ligand is emerging, its structural features—a tertiary amine, a hydroxyl group, and the strained four-membered azetidine ring—suggest significant potential in various catalytic transformations. The protocols and insights presented herein are synthesized from established principles of coordination chemistry and successful applications of structurally related azetidine-based and amino-alcohol ligands in catalysis.
Introduction to this compound as a Ligand
This compound is a unique amino alcohol featuring a strained azetidine ring. The inherent ring strain of the azetidine moiety can influence the steric and electronic properties of a metal center upon coordination, potentially leading to enhanced catalytic activity and selectivity[1]. The presence of both a nitrogen and an oxygen atom allows for N,O-bidentate chelation to a metal center, forming a stable five-membered ring. This chelation can stabilize the catalytic species and provide a defined coordination sphere, which is crucial for controlling the outcome of a catalytic reaction.
The combination of the rigid azetidine scaffold and the flexible ethanolamine side chain makes this compound a promising candidate for a variety of catalytic applications, from cross-coupling reactions to asymmetric synthesis. These notes will explore its potential in two key areas: palladium-catalyzed Suzuki-Miyaura cross-coupling and, for its chiral analogues, the asymmetric addition of organozinc reagents to aldehydes.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The efficiency of these reactions is often highly dependent on the nature of the ligand coordinated to the palladium center. Azetidine-based ligands have been shown to be effective in Suzuki-Miyaura coupling reactions, demonstrating high activity even at low catalyst loadings[2]. The N,O-bidentate nature of this compound is anticipated to form a stable palladium complex, promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Stabilization of the Palladium Center: The N,O-chelation can prevent palladium black precipitation and maintain the catalyst's activity throughout the reaction.
-
Electronic Effects: The electron-donating nature of the amino alcohol can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center.
-
Steric Influence: The azetidine ring provides a unique steric environment that can influence the rate and selectivity of the reductive elimination step.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using an in-situ generated palladium catalyst with this compound as the ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Procedure:
-
Catalyst Pre-formation (in-situ):
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add this compound (0.02 mmol, 2 mol%).
-
Add 2 mL of toluene and stir the mixture at room temperature for 15 minutes. A color change should be observed, indicating complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst, add the aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add an additional 3 mL of toluene and 1 mL of water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
| Parameter | Recommended Condition |
| Catalyst Loading | 0.5 - 2 mol% Pd(OAc)₂ |
| Ligand:Metal Ratio | 2:1 to 4:1 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Toluene/Water, Dioxane/Water, Ethanol/Water[2] |
| Temperature | 60 - 100 °C |
| Reaction Time | 2 - 24 hours |
Application in Asymmetric Catalysis
Chiral azetidine derivatives have demonstrated significant success as ligands in asymmetric catalysis, inducing high levels of enantioselectivity in various reactions[1][3]. An enantiopure version of this compound could serve as a valuable chiral ligand. The rigid azetidine backbone can create a well-defined chiral pocket around the metal center, influencing the facial selectivity of the substrate's approach.
A classic example where chiral amino alcohols excel is the catalytic asymmetric addition of organozinc reagents to aldehydes. In this reaction, the chiral ligand coordinates to the zinc atom, forming a chiral catalyst that directs the addition of the alkyl or aryl group to one enantiotopic face of the aldehyde.
-
Defined Chiral Environment: The stereocenter on the azetidine ring, in combination with the coordinated metal, can create a highly organized transition state.
-
Bidentate Chelation: The N,O-chelation to the zinc atom forms a stable complex, which is essential for effective chirality transfer.
-
Steric Hindrance: The azetidine ring can provide the necessary steric bulk to differentiate between the two faces of the prochiral aldehyde.
Caption: Step-by-step workflow for asymmetric diethylzinc addition.
This protocol assumes the availability of an enantiopure form of this compound.
Materials:
-
Enantiopure this compound
-
Diethylzinc (1.1 M solution in toluene)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the chiral this compound (0.1 mmol, 10 mol%).
-
Add 2 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (0.2 mL, 0.22 mmol) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.
-
-
Reaction Execution:
-
To the catalyst solution, add benzaldehyde (1.0 mmol, 1.0 eq) via syringe.
-
Stir the reaction mixture at 0 °C. The reaction progress can be monitored by TLC. Typical reaction times are 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.
-
-
Determination of Enantioselectivity:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
-
Conclusion and Future Outlook
This compound represents a structurally intriguing and potentially versatile ligand for catalysis. The protocols outlined in these application notes provide a solid foundation for exploring its utility in both palladium-catalyzed cross-coupling and asymmetric synthesis. Further research is warranted to fully elucidate the catalytic potential of this ligand, including the synthesis and evaluation of chiral derivatives, mechanistic studies to understand its mode of action, and expansion to other catalytic transformations. The unique properties conferred by the azetidine ring suggest that this compound and its analogues could become valuable additions to the synthetic chemist's toolbox.
References
- A highly effective azetidine–Pd(II)
- Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. [Link]
- Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communic
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine - ScholarWorks. [Link]
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. [Link]
- Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ResearchG
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. [Link]
- Recent advances in the Chemistry of Metallated Azetidines | Request PDF - ResearchG
- Azetidines for asymmetric synthesis - UBIRA ETheses - University of Birmingham. [Link]
- Evaluation of Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes - PubMed. [Link]
- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - Dalton Transactions (RSC Publishing). [Link]
- Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones - PubMed. [Link]
- Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones - PubMed. [Link]
- Studies on the reactivity of azetidin-2-ones in phosphate buffer - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
- Synthesis and homologation of an azetidin-2-yl boronic ester with α-lithioalkyl triisopropylbenzoates and origins of enantioselectivity in α-lithiation—trapping of N-tert-butoxythiocarbonylazetidine - Morressier. [Link]
- Palladium and Platinum 2,4-cis-amino Azetidine and Rel
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. [Link]
- Chiral Oxazaborolidines for Asymmetric Synthesis - Labinsights. [Link]
Sources
Application Note & Protocol: N-Alkylation of Azetidine with Ethylene Oxide for the Synthesis of 2-(Azetidin-1-yl)ethanol
Abstract: This document provides a comprehensive guide for the N-alkylation of azetidine with ethylene oxide, yielding 2-(azetidin-1-yl)ethanol. This protocol is designed for researchers, scientists, and professionals in drug development who utilize substituted azetidines as critical building blocks in medicinal chemistry. The guide details the reaction mechanism, stringent safety protocols for handling ethylene oxide, a step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in modern drug discovery.[1][2][3] Their incorporation into molecular architectures can enhance metabolic stability, improve pharmacokinetic properties, and provide unique three-dimensional vectors for exploring chemical space.[2][4] The N-alkylation of the azetidine ring is a fundamental transformation that allows for the introduction of diverse functional groups.
The reaction of azetidine with ethylene oxide, a highly reactive epoxide, provides a direct and efficient route to this compound. This product is a versatile bifunctional building block, featuring a nucleophilic tertiary amine and a primary alcohol, enabling further synthetic elaborations such as esterification, etherification, or oxidation.
Reaction Mechanism: Nucleophilic Ring-Opening
The core of this synthesis is the nucleophilic attack of the azetidine nitrogen on one of the electrophilic carbons of the ethylene oxide ring. The significant ring strain in the three-membered epoxide makes it susceptible to ring-opening reactions.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azetidine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.[5]
-
Ring-Opening: This attack results in the cleavage of the carbon-oxygen bond of the epoxide, relieving ring strain and forming a zwitterionic intermediate.
-
Protonation: During the reaction work-up or in the presence of a protic solvent (like methanol), the resulting alkoxide is protonated to yield the final product, this compound.
Caption: Mechanism of Azetidine N-alkylation with Ethylene Oxide.
Critical Safety Protocols: Handling Ethylene Oxide
Ethylene oxide (EtO) is a hazardous material requiring strict safety measures. It is a colorless, highly flammable, explosive, and toxic gas that is a known carcinogen.[6][7][8][9] The odor threshold is significantly higher than the permissible exposure limit, meaning the sense of smell provides no adequate warning of hazardous concentrations.[10]
| Hazard | Safety Precaution & Engineering Control | Reference |
| Toxicity & Carcinogenicity | All manipulations must be performed in a certified chemical fume hood or glove box.[10] The area should be equipped with a continuous EtO gas detection system.[6] The OSHA Permissible Exposure Limit (PEL) is 1 ppm as an 8-hour time-weighted average (TWA).[6][7] | [6][7][10] |
| Flammability & Explosion | EtO is highly flammable and can form explosive mixtures with air.[6] Eliminate all ignition sources (sparks, open flames, hot surfaces).[11] Use intrinsically safe equipment where necessary. EtO is often supplied mixed with CO₂ or nitrogen to reduce explosion risk.[12] | [6][11][12] |
| Personal Protective Equipment (PPE) | Eyes/Face: Wear chemical safety goggles and a face shield.[6][10][11] Skin: Wear chemical-resistant gloves (NIOSH recommends butyl rubber or Teflon).[10] A flame-resistant lab coat is mandatory. Respiratory: Respiratory protection is crucial in areas with potential exposure; consult your institution's EHS department for proper respirator selection.[10][11] | [6][10][11] |
| Storage & Handling | Store EtO cylinders in a cool (recommended 2-8 °C), dry, well-ventilated, secure area away from incompatible materials like acids and oxidizers.[6][10] Protect containers from physical damage. | [6][10] |
| Spills & Emergency | Evacuate the area immediately. [11] For large leaks, use a water fog spray to knock down the gas.[11] Report any exposure to a supervisor and seek immediate medical attention.[8] Ensure safety showers and eyewash stations are accessible.[10] | [8][10][11] |
Experimental Protocol: Synthesis of this compound
This protocol details the reaction on a 50 mmol scale. Adjust quantities as needed.
Materials and Equipment
-
Reagents: Azetidine, Ethylene Oxide (gas), Methanol (anhydrous), Sodium sulfate or Magnesium sulfate (anhydrous), Triethylamine (for chromatography).
-
Equipment: Three-neck round-bottom flask (250 mL), magnetic stirrer and stir bar, dropping funnel/addition funnel, low-temperature thermometer, dry ice/acetone or ice-salt cooling bath, inert gas line (Nitrogen or Argon), rotary evaporator, vacuum distillation apparatus or flash chromatography system.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Purge the system with an inert gas (Nitrogen or Argon).
-
Charge Reactor: In the fume hood, add azetidine (2.85 g, 50 mmol) to the flask, followed by 50 mL of anhydrous methanol.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the stirred solution to between -20 °C and -15 °C.
-
Ethylene Oxide Addition: Carefully bubble ethylene oxide gas (2.42 g, 55 mmol, 1.1 eq.) through a cold trap or use a lecture bottle to condense the required amount into a pre-chilled, tared graduated cylinder or addition funnel. Caution: This step must be performed with extreme care in a well-ventilated fume hood.
-
Reaction: Add the liquefied ethylene oxide dropwise to the cold, stirred azetidine solution over 30 minutes. Ensure the internal temperature does not rise above -10 °C during the addition.
-
Stirring: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting azetidine.
-
Work-up: After the reaction is complete, carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Vacuum Distillation: The crude oil can be purified by vacuum distillation to yield this compound as a colorless liquid.
-
Column Chromatography: Alternatively, the product can be purified by flash chromatography on silica gel. Crucial Tip: The basic nitrogen of the product can cause significant tailing on standard silica gel. To mitigate this, use an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine in a dichloromethane/methanol or ethyl acetate/hexane solvent system.[13]
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[2][14]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~3.5-3.7 (t, 2H, -CH₂OH)
-
δ ~3.2-3.4 (t, 4H, azetidine -CH₂-N-)
-
δ ~2.6-2.8 (t, 2H, -N-CH₂-CH₂OH)
-
δ ~2.0-2.2 (quintet, 2H, azetidine -CH₂-CH₂-CH₂-)
-
A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, with its chemical shift dependent on concentration and temperature.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~60-62 (-CH₂OH)
-
δ ~58-60 (-N-CH₂-CH₂OH)
-
δ ~55-57 (azetidine -CH₂-N-)
-
δ ~18-20 (azetidine -CH₂-CH₂-CH₂-)
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ = 102.09
-
-
FT-IR (neat, cm⁻¹):
-
Broad peak at ~3300-3400 (O-H stretch)
-
Sharp peaks at ~2800-3000 (C-H stretch)
-
Peak at ~1050-1150 (C-O stretch)
-
References
- Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
- Canadian Centre for Occupational Health and Safety. Ethylene Oxide.
- Environmental Health & Safety, University of New Mexico.
- EHSLeaders. (2023). Back to Basics: Ethylene Oxide.
- CompSource Mutual. Ethylene Oxide Safety Talk.
- MDPI. (2021).
- National Institutes of Health. (2022).
- Der Pharma Chemica. (2016). Azetidinone: Different methods of synthesis and its biological profile.
- ResearchGate. (2020). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- RSC Publishing. (2021).
- Benchchem.
- Benchchem. Technical Support Center: Synthesis of 3-(2-Phenoxyethyl)azetidine.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Organic Chemistry Portal. Azetidine synthesis.
- ResearchGate. (2018). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
- International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide.
- YouTube. (2020). Azetidine: Chemical Reactivity.
- Al-Muthanna University. (2020).
- Journal of Chemical and Pharmaceutical Research. (2014).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....
- ResearchGate. (2020). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- Ambeed.com. Reactions of Azetidines.
- ElectronicsAndBooks. (2008).
- Google Patents. (2000).
- Organic Syntheses. azetidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4N8B9FvzA1y9TZQnzskrunps8IQjwFQXgLq_J8fRnd1wQMc4x8z80fRqRivdR_F5RhbviS5hyaQSMCgobxgMGC2ZbSg6aherudm2x_cGnjzWZaRQjIlAXRGSIcSdJKRVl0mHcPFy]([Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 7. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]
- 8. Ethylene Oxide Safety Talk – CompSource Mutual [compsourcemutual.com]
- 9. Sterilization by ethylene oxide - GMD GROUP [gmdgroup.com.tr]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. CCOHS: Ethylene Oxide [ccohs.ca]
- 12. Ethylene Oxide (EtO) Sterilization Process | Eurotherm [eurotherm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 2-(Azetidin-1-yl)ethanol
Introduction: The Strategic Value of 2-(Azetidin-1-yl)ethanol in Medicinal Chemistry
The azetidine ring is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery. Its incorporation into molecular scaffolds can impart unique conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This compound is a valuable building block that combines the desirable properties of the azetidine motif with a reactive primary hydroxyl group. This hydroxyl moiety serves as a versatile handle for chemical modification, allowing for the strategic derivatization of the parent molecule.
The derivatization of the hydroxyl group of this compound is a critical step in the synthesis of more complex molecules for pharmaceutical research. By converting the hydroxyl group into esters, carbamates, or other functional groups, researchers can modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and hydrogen bonding capacity. Furthermore, this derivatization can be employed to introduce linkers for the development of bifunctional molecules like PROTACs or to attach pharmacophores that can interact with specific biological targets. These application notes provide detailed protocols for the efficient and reliable derivatization of this compound, empowering researchers to fully exploit its potential in their drug discovery endeavors.
Derivatization Strategies for the Hydroxyl Group
The primary hydroxyl group of this compound is amenable to a variety of chemical transformations. This guide focuses on three of the most common and synthetically useful derivatization strategies:
-
Esterification (Acylation): The formation of an ester linkage by reacting the hydroxyl group with an acylating agent.
-
Carbamate Formation: The synthesis of a carbamate functional group through the reaction of the hydroxyl group with an isocyanate.
-
Silylation: The introduction of a silyl ether, often as a protecting group for the hydroxyl moiety during multi-step syntheses.
The choice of derivatization strategy will depend on the desired properties of the final compound and the overall synthetic route.
I. Esterification (Acylation) of this compound
Esterification is a fundamental transformation in organic synthesis that allows for the introduction of a wide range of acyl groups. The resulting esters of this compound can exhibit modified biological activities and pharmacokinetic profiles compared to the parent alcohol.
Reaction Principle
The hydroxyl group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid).
Caption: General scheme for the esterification of this compound.
Detailed Protocol: Synthesis of 2-(Azetidin-1-yl)ethyl benzoate
This protocol describes the synthesis of 2-(Azetidin-1-yl)ethyl benzoate as a representative example. The procedure can be adapted for other acyl chlorides.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]
-
-
Characterization:
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected ¹H NMR signals include those for the azetidine ring protons, the ethyl bridge protons, and the aromatic protons of the benzoate group. The IR spectrum should show a characteristic ester carbonyl stretch around 1720 cm⁻¹.
-
| Parameter | Value | Reference |
| Solvent | Dichloromethane (DCM) | General practice |
| Base | Triethylamine (TEA) | [1][2] |
| Temperature | 0 °C to room temperature | General practice |
| Reaction Time | 2-4 hours | General practice |
| Purification | Column Chromatography | [1] |
II. Carbamate Formation from this compound
Carbamates are important functional groups in medicinal chemistry and are present in numerous approved drugs. The formation of a carbamate from this compound can significantly alter its biological properties and can also serve as a stable linkage in more complex molecular designs.
Reaction Principle
The hydroxyl group of this compound reacts with the electrophilic carbon of an isocyanate to form a carbamate linkage. This reaction is typically highly efficient and often proceeds without the need for a catalyst.
Caption: General scheme for carbamate formation.
Detailed Protocol: Synthesis of 2-(Azetidin-1-yl)ethyl phenylcarbamate
This protocol provides a method for the synthesis of 2-(Azetidin-1-yl)ethyl phenylcarbamate. Caution: Isocyanates are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM (to a concentration of approximately 0.1 M).
-
Isocyanate Addition: To the stirred solution at room temperature, add phenyl isocyanate (1.05 eq) dropwise via a syringe. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
The crude product can often be purified by direct crystallization or by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The ¹H NMR spectrum should show signals for the azetidine ring, the ethyl linker, the phenyl group, and a characteristic NH proton of the carbamate. The IR spectrum will display a carbamate carbonyl stretch around 1700 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
| Parameter | Value | Reference |
| Solvent | Anhydrous THF or DCM | General practice |
| Temperature | Room temperature | [3] |
| Reaction Time | 1-3 hours | General practice |
| Purification | Crystallization or Column Chromatography | General practice |
III. Silylation of this compound
Silylation is a common strategy to protect hydroxyl groups during multi-step syntheses. The resulting silyl ethers are generally stable to a wide range of reaction conditions but can be easily cleaved when desired. Silylation can also be used to increase the volatility of the compound for analysis by gas chromatography-mass spectrometry (GC-MS).
Reaction Principle
The hydroxyl group of this compound reacts with a silylating agent, such as a silyl chloride, in the presence of a base to form a silyl ether.
Caption: General scheme for the silylation of this compound.
Detailed Protocol: Synthesis of tert-Butyldimethylsilyl (TBS) Ether of this compound
This protocol details the protection of the hydroxyl group as a TBS ether, a commonly used and robust protecting group.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (approximately 0.2 M).
-
Silylating Agent Addition: Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product is often clean enough for subsequent steps, but can be purified by flash column chromatography on silica gel if necessary.
-
-
Characterization:
-
The formation of the silyl ether can be confirmed by ¹H NMR, where the appearance of new signals corresponding to the tert-butyl and dimethylsilyl groups will be observed. Mass spectrometry will also show a corresponding increase in the molecular weight.
-
| Parameter | Value | Reference |
| Silylating Agent | tert-Butyldimethylsilyl chloride (TBSCl) | General practice |
| Base | Imidazole | General practice |
| Solvent | N,N-dimethylformamide (DMF) | General practice |
| Temperature | Room temperature | General practice |
| Reaction Time | 12-16 hours | General practice |
Experimental Workflow Overview
Caption: A typical experimental workflow for derivatization.
Trustworthiness and Self-Validation
The protocols provided herein are based on well-established and widely practiced principles of organic synthesis. To ensure the successful and reliable derivatization of this compound, it is imperative to:
-
Use High-Purity Reagents and Anhydrous Solvents: The presence of water can lead to the hydrolysis of acyl chlorides, isocyanates, and silylating agents, reducing the yield of the desired product.
-
Maintain an Inert Atmosphere: For moisture-sensitive reactions, working under a nitrogen or argon atmosphere is crucial to prevent the degradation of reagents.
-
Monitor the Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
-
Thorough Characterization: The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparison of the obtained data with expected values for analogous compounds provides a strong validation of the experimental outcome.
By adhering to these principles, researchers can confidently and reproducibly synthesize the desired derivatives of this compound for their research applications.
References
- Synthesis and biological study of Azetidinone derivatives. (2019).
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2019). British Biomedical Bulletin.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). ACS Chemical Neuroscience. URL
- A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Deriv
- Synthesis of some azetidin-2-ones and thiazolidin-4-ones as potential antimicrobial agents. (2010). Indian Journal of Chemistry - Section B.
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. (2005). Organic Syntheses.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2011). Metabolites. URL
- chemical constituents and antibacterial activity of three types of amazonian. (2020). Química Nova.
- Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (2011).
- 2-azetidinone derivatives and process for their preparation. (1985).
- GC-FID chromatograms: a silylated sample of the reaction mixture with ethanol and azelaic acid (AA-Et-Sil). (2018).
- Preparation method of ethyl benzoate. (2015).
- Mechanism of Isocyanate Reactions with Ethanol. (1956). Journal of the American Chemical Society.
- Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzo
- One Pot Synthesis of N-Derivatized 2-Oxazolidinones from Amino Alcohol Carbam
- A kind of preparation method of ethyl benzoate. (2020).
- Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. (2000).
- Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. (2022). Scientific Reports.
- Predict the product of a reaction between phenyl isocyan
- A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (2021). Molbank. URL
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). International Journal of Molecular Sciences. URL
- New Reactions of Phenyl Isocyanate and Ethyl Alcohol. (1934). Journal of the American Chemical Society.
Sources
Application Notes and Protocols for the Synthesis of 2-(Azetidin-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Azetidine Moiety in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable bioisostere for other cyclic and acyclic functionalities. The incorporation of azetidine moieties can lead to significant improvements in a compound's physicochemical properties, such as aqueous solubility and metabolic stability, while also enhancing binding affinity to biological targets. 2-(Azetidin-1-yl)ethanol is a versatile building block that introduces a hydrophilic side chain, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This document provides a detailed guide to the synthesis of this compound, including a discussion of the reaction mechanism, a step-by-step experimental protocol, and safety considerations.
Synthetic Strategy: N-Alkylation of Azetidine
The most straightforward and common method for the synthesis of this compound is the N-alkylation of azetidine with a suitable 2-hydroxyethylating agent. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the azetidine nitrogen attacks the electrophilic carbon of the 2-hydroxyethylating agent.
Two primary electrophiles can be considered for this transformation:
-
2-Haloethanols (e.g., 2-Chloroethanol or 2-Bromoethanol): In this approach, the azetidine acts as a nucleophile, displacing the halide to form the C-N bond. A base is typically required to neutralize the hydrohalic acid byproduct and to deprotonate the azetidine starting material if it is in its salt form (e.g., azetidine hydrochloride).
-
Ethylene Oxide: This highly reactive epoxide readily undergoes ring-opening upon nucleophilic attack by the azetidine nitrogen. This method is highly atom-economical as the only byproduct is the protonated product, which can be neutralized during workup. However, ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.
For this application note, we will focus on the use of 2-chloroethanol due to its more convenient handling properties as a liquid compared to the gaseous ethylene oxide.
Mechanistic Rationale
The N-alkylation of azetidine with 2-chloroethanol is a classic SN2 reaction. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of azetidine, being a secondary amine, is nucleophilic and will attack the carbon atom bearing the chlorine atom in 2-chloroethanol.
-
Transition State: A trigonal bipyramidal transition state is formed where the C-N bond is forming and the C-Cl bond is breaking.
-
Displacement and Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a new C-N bond and yielding the desired product, this compound.
-
Acid-Base Chemistry: If azetidine hydrochloride is used as the starting material, a base is required to liberate the free azetidine for the nucleophilic attack. The base also serves to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the N-alkylation of azetidine hydrochloride with 2-chloroethanol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Supplier |
| Azetidine hydrochloride | C₃H₇N·HCl | 93.55 | 36520-39-5 | White to off-white solid, hygroscopic | Sigma-Aldrich, TCI |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | 107-07-3 | Colorless liquid, toxic, flammable | Sigma-Aldrich, Fisher Scientific |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | White hygroscopic powder | Standard chemical suppliers |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Colorless liquid, flammable | Standard chemical suppliers |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Colorless volatile liquid | Standard chemical suppliers |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid | Standard chemical suppliers |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add azetidine hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and ethanol (to make a ~0.5 M solution with respect to azetidine hydrochloride).
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Stir the suspension at room temperature for 30 minutes to liberate the free azetidine.
-
Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture via a dropping funnel.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The basic nature of the product may cause tailing on the silica gel column; this can be mitigated by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.[1]
-
Alternatively, for a thermally stable product, purification can be achieved by vacuum distillation.
-
-
Characterization:
-
The purified fractions containing the product should be combined and the solvent removed under reduced pressure.
-
The final product, this compound, should be a colorless to pale yellow oil.
-
The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Expected Characterization Data
-
¹H NMR (in CDCl₃):
-
A triplet corresponding to the two protons of the -CH₂-OH group.
-
A triplet corresponding to the two protons of the -N-CH₂- group adjacent to the hydroxyl group.
-
A triplet corresponding to the four protons of the two -CH₂- groups on the azetidine ring adjacent to the nitrogen.
-
A pentet corresponding to the two protons of the -CH₂- group at the 3-position of the azetidine ring.
-
A broad singlet for the -OH proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃):
-
A signal for the carbon of the -CH₂-OH group.
-
A signal for the carbon of the -N-CH₂- group adjacent to the hydroxyl group.
-
A signal for the two carbons of the -CH₂- groups on the azetidine ring adjacent to the nitrogen.
-
A signal for the carbon of the -CH₂- group at the 3-position of the azetidine ring.
-
Visualizing the Workflow
Figure 1. A schematic overview of the experimental workflow for the synthesis of this compound.
Safety Precautions
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.
-
Azetidine and its salts: Azetidine is a flammable liquid and can cause severe skin burns and eye damage. Azetidine hydrochloride is a skin and eye irritant.[2] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
2-Chloroethanol: This compound is highly toxic and flammable. It can be fatal if swallowed, inhaled, or in contact with skin.[3] All manipulations should be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Potassium Carbonate: While not highly hazardous, it can cause skin and eye irritation. Avoid generating dust.
-
Solvents: Ethanol and dichloromethane are flammable and/or volatile. Handle in a well-ventilated area away from ignition sources.
Conclusion
The N-alkylation of azetidine with 2-chloroethanol provides a reliable and accessible route to this compound, a valuable building block for drug discovery and development. The protocol outlined in this application note is based on established principles of organic synthesis and provides a solid foundation for researchers to produce this important intermediate. Adherence to strict safety protocols is essential when handling the hazardous materials involved in this synthesis. The successful synthesis and purification of this compound will enable the exploration of novel chemical space in the pursuit of new therapeutic agents.
References
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
- Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. HETEROCYCLES, 84(1), 223.
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(19), 3053–3076.
- Avocado Research Chemicals Ltd. (2010, June 4). Safety Data Sheet: 2-Chloroethanol.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
- Apollo Scientific. (2023, May 18). Safety Data Sheet: Azetidine.
- Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-19.
- Al-Karaghouli, M. A., & Al-Amiery, A. A. (2010). Synthesis, characterization of new azetidin-2-one via reaction of new Schiff bases with chloroacetyl chloride. African Journal of Pure and Applied Chemistry, 4(9), 184-190.
- Singh, G., & Kumar, D. (2012). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- BenchChem. (2025). Technical Support Center: Purification of 3-(2-Phenoxyethyl)azetidine. Retrieved from a publicly available technical document.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-(2-Phenoxyethyl)azetidine.
Sources
Application Notes and Protocols for the Characterization of 2-(Azetidin-1-yl)ethanol
Introduction
2-(Azetidin-1-yl)ethanol is a heterocyclic compound of interest in pharmaceutical and chemical research due to its structural motifs—a strained four-membered azetidine ring and a primary alcohol functional group. This unique combination imparts specific physicochemical properties that can be exploited in drug design and synthesis. As a key building block, its unambiguous characterization is paramount to ensure the identity, purity, and stability of downstream products. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols herein are designed to be robust and provide a self-validating system for the structural elucidation and purity assessment of this compound.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for selecting and interpreting analytical data.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | N/A |
| Molecular Weight | 101.15 g/mol | N/A |
| Structure | N/A | |
| CAS Number | 67896-18-8 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Rationale for NMR Analysis
For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the azetidine ring and the ethanol substituent. The strained nature of the four-membered ring influences the chemical shifts and coupling constants of the ring protons, making NMR a sensitive tool for structural verification. Two-dimensional NMR techniques like COSY and HSQC can further corroborate the assignments.
¹H NMR Spectroscopy Protocol
Objective: To obtain a high-resolution proton NMR spectrum for the identification and structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the sample into the spectrometer.
-
Lock and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | 1.5-4.0 (broad singlet) | bs | N/A |
| -CH₂-OH | 3.5-3.8 | t | ~5-6 |
| -N-CH₂- | 2.6-2.9 | t | ~5-6 |
| Azetidine -CH₂- (adjacent to N) | 3.0-3.4 | t | ~7-8 |
| Azetidine -CH₂- (C3) | 2.0-2.4 | quintet | ~7-8 |
¹³C NMR Spectroscopy Protocol
Objective: To determine the number of unique carbon environments and confirm the carbon skeleton of this compound.
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (due to the low natural abundance of ¹³C)
-
-
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₂-OH | 58-62 |
| -N-CH₂- | 55-59 |
| Azetidine -CH₂- (adjacent to N) | 50-54 |
| Azetidine -CH₂- (C3) | 15-20 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Rationale for MS Analysis
For this compound, mass spectrometry is crucial for confirming the molecular weight and providing evidence for the presence of the azetidine and ethanol moieties through characteristic fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization
Objective: To obtain the mass spectrum of a volatile derivative of this compound for molecular weight confirmation and fragmentation analysis. Derivatization is often necessary for polar compounds containing -OH and -NH groups to improve their volatility and chromatographic peak shape.[2]
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethyl acetate or acetonitrile
-
GC vials with inserts
-
Heating block
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
Procedure:
-
Derivatization:
-
In a GC vial, dissolve ~1 mg of this compound in 200 µL of anhydrous ethyl acetate.
-
Add 100 µL of TFAA.
-
Cap the vial tightly and heat at 60-70°C for 20 minutes.[2]
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: 50°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: EI mode at 70 eV, scan range 40-300 m/z.
-
Expected Mass Spectrum Fragmentation: The mass spectrum of the underivatized molecule would be expected to show a molecular ion peak at m/z 101. Key fragmentation pathways would include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[3][4] This would lead to the loss of the ethanol group.
-
Loss of water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion.[3][4]
-
Ring opening: The strained azetidine ring may undergo fragmentation.
The derivatized compound will have a higher molecular weight, and the fragmentation pattern will be influenced by the derivative.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for FTIR Analysis
For this compound, FTIR is used to confirm the presence of the hydroxyl (-OH) and the amine (C-N) functional groups.
FTIR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify the key functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with a liquid sample holder (e.g., NaCl plates) or an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Place a drop of the liquid sample between two NaCl plates to create a thin film.
-
Alternatively, place a drop of the sample directly onto the ATR crystal.
-
-
Acquisition:
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | 3200-3600 | Broad, strong |
| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |
| C-N stretch | 1000-1250 | Medium |
| C-O stretch | 1050-1150 | Medium to strong |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
Rationale for Chromatographic Analysis
Due to its polarity, both gas and liquid chromatography can be employed. GC often requires derivatization, while HPLC can be optimized for the analysis of polar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Polar-modified C18 column (e.g., Luna Omega Polar C18) or a HILIC column.[5][6]
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).
-
Chromatographic Conditions:
-
Column: Luna Omega 3 µm Polar C18, 150 x 4.6 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and chromatography for purity assessment, researchers can ensure the quality and integrity of this important chemical building block. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column.
- Rocha, L. C., et al. (2013). Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society, 24(9), 1431-1437.
- Restek. (n.d.). GC Derivatization.
- ResearchGate. (n.d.). FT-IR Absorption band of 2-azetidinone derivatives (4a-j).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- RSC Publishing. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry.
- PubMed. (n.d.). HPLC qualitative amino acid analysis in the clinical laboratories.
- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
- IntechOpen. (2019). Derivatization Methods in GC and GC/MS.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- ResearchGate. (2022, June). Derivatization Methods in GC and GC/MS.
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Journal of Research of the National Bureau of Standards. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol.
- ResearchGate. (n.d.). FTIR spectra of the samples LP23.2 (a) and LP22 (b) corresponding to native and semi-aquatic plants.
- ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.
- ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
Sources
- 1. agilent.com [agilent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. akjournals.com [akjournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. phenomenex.com [phenomenex.com]
- 6. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
¹H NMR and ¹³C NMR analysis of "2-(Azetidin-1-yl)ethanol"
An Application Guide to the ¹H and ¹³C NMR Analysis of 2-(Azetidin-1-yl)ethanol
Authored by: Gemini, Senior Application Scientist
Publication Date: January 10, 2026
Abstract
This comprehensive application note provides a detailed guide for the structural elucidation of this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines both the theoretical basis and practical protocols for acquiring and interpreting NMR data for this N-heterocyclic alcohol. We delve into the unique spectral characteristics imparted by the strained four-membered azetidine ring and provide field-proven insights into experimental choices, from solvent selection to spectral analysis, ensuring trustworthy and reproducible results.
Introduction: The Structural Significance of this compound
This compound is a valuable bifunctional molecule incorporating a strained four-membered azetidine ring and a primary alcohol. The azetidine moiety is a key building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[1] Accurate structural verification is paramount for its use in synthetic pathways. NMR spectroscopy is the definitive tool for this purpose, offering unambiguous confirmation of the carbon skeleton and proton environments.[1][2]
The primary challenge and point of interest in the NMR analysis of this molecule lies in understanding the electronic effects of the strained ring system on the chemical shifts and coupling constants of adjacent protons and carbons. This guide provides the necessary framework to navigate this analysis.
Core Principles of NMR Analysis for Azetidines
The azetidine ring's high ring strain and the electronegativity of the nitrogen atom create a distinct magnetic environment.
-
¹H NMR: Protons on the azetidine ring typically appear in a region more upfield than in larger, unstrained rings like pyrrolidine or piperidine. The protons on the carbons alpha to the nitrogen (C2 and C4) are deshielded relative to the C3 protons and will appear further downfield.[3]
-
¹³C NMR: The carbon atoms of the azetidine ring also exhibit characteristic shifts. The carbons directly attached to the nitrogen (C2 and C4) are significantly deshielded and appear downfield, while the C3 carbon is found further upfield.[4][5][6]
The choice of deuterated solvent can influence the chemical shifts of protons, particularly those capable of hydrogen bonding (like the hydroxyl proton) or those near polar functional groups.[7][8][9] Chloroform-d (CDCl₃) is a common choice for general organic analysis, while DMSO-d₆ can be useful for resolving overlapping signals and observing exchangeable protons like N-H or O-H.[1][7]
Experimental Protocols
The following protocols are designed to yield high-quality, reproducible NMR spectra for structural confirmation.
Protocol 1: NMR Sample Preparation
The integrity of the NMR data begins with meticulous sample preparation. This protocol ensures a homogeneous sample free of contaminants.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection & Dispensing: Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Using a calibrated pipette, add approximately 0.6-0.7 mL of the solvent to the vial. Causality Note: The choice of solvent can resolve accidentally overlapping signals. CDCl₃ is a good first choice, but a more polar solvent like DMSO-d₆ can alter chemical shifts and may be used if spectral overlap occurs.[10]
-
Dissolution: Gently vortex or sonicate the vial for 30-60 seconds to ensure the sample is completely dissolved. Visually inspect for any particulate matter.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any micro-particulates that can degrade spectral resolution by disrupting magnetic field homogeneity.[10]
-
Standard Addition (Optional): Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube to serve as the 0 ppm reference point.[11][12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
These parameters are based on a standard 400 MHz NMR spectrometer and may be adapted for other field strengths.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~6 ppm).
-
Pulse Angle: 30 degrees. Causality Note: A 30-degree pulse allows for faster acquisition as it requires a shorter relaxation delay compared to a 90-degree pulse.
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Number of Scans (NS): 8 to 16 scans.
-
-
Processing: Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Number of Scans (NS): 128 to 1024 scans. Causality Note: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation with an exponential window function (line broadening of 1-2 Hz), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Spectral Analysis and Data Interpretation
The following sections detail the expected signals and their assignments for this compound.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectrum: Predicted Data
The ¹H NMR spectrum is expected to show five distinct signals, plus a signal for the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-OH | 1.5 - 4.0 | Broad Singlet | - | 1H | Chemical shift is concentration and solvent dependent; proton is exchangeable. |
| Hβ (-CH₂-O) | ~3.60 | Triplet | J ≈ 5.5 Hz | 2H | Deshielded by the adjacent electronegative oxygen atom; coupled to Hα.[12] |
| H2, H4 (Ring -CH₂-N) | ~3.25 | Triplet | J ≈ 7.0 Hz | 4H | Deshielded by the adjacent nitrogen; coupled to H3 protons. Based on parent azetidine data.[3] |
| Hα (-N-CH₂-) | ~2.75 | Triplet | J ≈ 5.5 Hz | 2H | Coupled to Hβ; deshielded by the adjacent nitrogen. |
| H3 (Ring -CH₂-) | ~2.10 | Quintet | J ≈ 7.0 Hz | 2H | Most shielded ring proton; coupled to four equivalent protons on C2 and C4. |
¹³C NMR Spectrum: Predicted Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Decoupled) | Rationale |
| Cβ (-CH₂-O) | ~60.5 | Singlet | Deshielded by the highly electronegative oxygen atom.[6] |
| Cα (-N-CH₂-) | ~58.0 | Singlet | Deshielded by the adjacent nitrogen atom. |
| C2, C4 (Ring -CH₂-N) | ~53.5 | Singlet | Deshielded by the nitrogen in the strained ring system.[4] |
| C3 (Ring -CH₂-) | ~18.0 | Singlet | Significantly more shielded as it is the only carbon not directly attached to a heteroatom. |
Workflow for Structural Elucidation
The logical flow from sample to confirmed structure is a self-validating process where each step confirms the last.
Figure 2. Standard workflow for the NMR-based structural elucidation of this compound.
References
- Benchchem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- The Royal Society of Chemistry. (2015).
- ResearchGate. (2023). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′).
- Hasan, S. M. (2021). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6. Al-Qadisiyah Journal of Pure Science.
- Benchchem. (2025). Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.
- ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum.
- Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nigeria.
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon St
- Benchchem. (2025).
- ResearchGate. (2021). (PDF) Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide.
- Oregon St
- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (2009).
- Beilstein Journals. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. unn.edu.ng [unn.edu.ng]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: Molecular Weight Confirmation of 2-(Azetidin-1-yl)ethanol via Electrospray Ionization Mass Spectrometry
Abstract
This application note provides a detailed protocol for the confirmation of the molecular weight of 2-(Azetidin-1-yl)ethanol using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodology covers sample preparation, instrumentation parameters, and data interpretation. ESI is selected as the ionization technique due to its soft ionization nature, which is ideal for analyzing polar, small molecules like this compound, ensuring the observation of the molecular ion with minimal fragmentation.[1][2] This guide is intended for researchers, scientists, and drug development professionals requiring robust and reliable molecular weight verification.
Introduction
This compound is a small heterocyclic compound of interest in pharmaceutical and chemical research. Accurate mass determination is a critical first step in its characterization, confirming synthesis success and purity before further studies. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[3]
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules.[2][4][5] It generates gaseous ions from a liquid solution, typically resulting in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[1][2] This characteristic is highly advantageous for unambiguous molecular weight confirmation.[1] This application note details a streamlined ESI-MS protocol for the analysis of this compound.
Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [6][7][8] |
| CAS Number | 67896-18-8 | [6][7][8] |
| Molecular Formula | C₅H₁₁NO | [6] |
| Average Molecular Weight | 101.15 g/mol | [6] |
| Monoisotopic Molecular Weight | 101.0841 g/mol | Calculated |
Experimental Design
The overall workflow for the molecular weight confirmation of this compound is depicted below. The process begins with careful sample preparation to ensure compatibility with the ESI-MS system, followed by direct infusion analysis, and concludes with data interpretation.
Caption: Experimental workflow for MS analysis.
Materials and Methods
Reagents and Materials
-
This compound (Standard)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (FA), 99%
-
2 mL Mass Spec Vials with Screw Caps
Instrumentation
-
A high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Syringe pump for direct infusion.
Sample Preparation Protocol
Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[3][9] The goal is to prepare a dilute, salt-free solution of the analyte in a solvent system compatible with ESI.[10]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Intermediate Solution (10 µg/mL): Take 10 µL of the stock solution and dilute it with 990 µL of methanol.
-
Working Solution (1 µg/mL):
-
Prepare the final solvent mixture: 50:50 acetonitrile/water with 0.1% formic acid. The addition of a protic solvent like water and an acid like formic acid facilitates the protonation of the analyte, which is essential for detection in positive ion mode.
-
Take 100 µL of the intermediate solution and dilute it with 900 µL of the final solvent mixture in a 2 mL mass spec vial.
-
Ensure the final solution is clear and free of particulates. If any precipitation is observed, the sample must be filtered to avoid blockages in the MS system.[10]
-
Mass Spectrometry Analysis
Instrument Setup and Calibration
Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines to achieve high mass accuracy.
ESI-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The azetidine nitrogen is basic and readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | To generate a stable electrospray. |
| Nebulizing Gas (N₂) Flow | 1.0 - 2.0 L/min | Aids in solvent evaporation and droplet formation. |
| Drying Gas (N₂) Flow | 5 - 10 L/min | Facilitates desolvation of the charged droplets. |
| Drying Gas Temperature | 250 - 350 °C | Optimizes solvent evaporation. |
| Mass Range (m/z) | 50 - 200 | To cover the expected molecular ion and potential fragments. |
| Infusion Flow Rate | 5 - 10 µL/min | For stable signal during direct infusion. |
Expected Results and Data Interpretation
Molecular Ion Confirmation
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Monoisotopic Mass of C₅H₁₁NO: 101.0841 Da
-
Mass of Proton (H⁺): 1.0078 Da
-
Expected m/z of [M+H]⁺: 102.0919
The mass spectrum should exhibit a prominent peak at m/z 102.09 ± 0.01 (depending on instrument resolution). This peak corresponds to the singly charged molecule with an added proton.
Potential Fragmentation
While ESI is a soft ionization technique, some in-source fragmentation can occur.[2] Understanding potential fragmentation patterns can provide additional structural confirmation. The structure of this compound suggests likely cleavage points.
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. organomation.com [organomation.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 67896-18-8 | this compound - AiFChem [aifchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 67896-18-8|this compound|BLD Pharm [bldpharm.com]
- 9. biocompare.com [biocompare.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
infrared spectroscopy for functional group analysis of "2-(Azetidin-1-yl)ethanol"
An Application Note for Researchers, Scientists, and Drug Development Professionals
Infrared Spectroscopy for Functional Group Analysis of 2-(Azetidin-1-yl)ethanol
Abstract
This comprehensive application note provides a detailed guide for the functional group analysis of This compound using Fourier Transform Infrared (FTIR) Spectroscopy. The molecule presents a unique combination of a primary alcohol and a tertiary amine within a strained four-membered azetidine ring. This guide covers the theoretical principles, predicted spectral features, a detailed experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and a systematic approach to data interpretation. The methodologies described herein are designed to be robust and self-validating, providing researchers with the expertise to confidently verify the chemical identity and purity of this compound.
Introduction: The Role of IR Spectroscopy
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry and pharmaceutical development. It operates on the principle that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies.[1] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[2][3] This absorption pattern creates a unique spectral "fingerprint," providing direct evidence for the presence or absence of specific functional groups.
The target analyte, this compound, incorporates two key functional groups:
-
A primary alcohol (-CH₂OH) , which is expected to exhibit distinct stretching and bending vibrations associated with the O-H and C-O bonds.
-
A tertiary cyclic amine (the azetidine ring) , characterized by C-N and C-H bonds. The absence of an N-H bond is a critical identifying feature.
This guide will elucidate the process of using ATR-FTIR, a rapid and non-destructive sampling technique, to confirm the structural integrity of this compound by identifying its characteristic functional groups.
Theoretical Framework and Spectral Predictions
A foundational understanding of the expected vibrational frequencies is crucial for accurate spectral interpretation. The vibrational frequency of a bond is primarily determined by the bond strength (represented by the force constant) and the masses of the connected atoms.[4]
Analysis of Key Functional Groups
-
Alcohol (-OH) Group: The hydroxyl group is one of the most recognizable features in an IR spectrum. Due to intermolecular hydrogen bonding in the liquid state, the O-H stretching vibration produces a characteristically strong and broad absorption band.[5][6][7][8] In contrast, a free, non-hydrogen-bonded O-H stretch (observed in dilute solutions or the gas phase) would appear as a sharp, weaker peak at a higher wavenumber.[1][9][10] The C-O single bond stretch also provides a key absorption in the fingerprint region of the spectrum.[6]
-
Azetidine (Tertiary Amine) Ring: As a tertiary amine, this compound lacks an N-H bond. Therefore, the characteristic N-H stretching absorption, typically seen between 3300 and 3500 cm⁻¹, will be absent.[5][7][8] This absence is a powerful piece of evidence for the N-substituted structure. The C-N stretching vibrations of aliphatic amines are found in the fingerprint region and can sometimes be coupled with other vibrations, making them less distinct than the O-H stretch.[1]
-
Alkyl (C-H) Framework: Like most organic molecules, this compound contains saturated (sp³) carbon-hydrogen bonds in its ethyl chain and azetidine ring. These give rise to strong stretching absorptions just below 3000 cm⁻¹.[5][8] Various C-H bending vibrations (scissoring, rocking) also appear in the fingerprint region.[11]
Predicted Absorption Bands
The expected vibrational frequencies for this compound are summarized in the table below. This table serves as a predictive guide for the subsequent data analysis.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| 3650 - 3200 | O-H Stretch (Hydrogen Bonded) | Alcohol | Strong, Broad |
| 3000 - 2850 | C-H Stretch (sp³) | Alkyl | Strong, Sharp |
| 1470 - 1450 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |
| 1350 - 1250 | O-H Bend (In-plane) | Alcohol | Medium, Broad |
| 1250 - 1000 | C-N Stretch | Tertiary Amine | Medium to Weak |
| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples due to its simplicity, speed, and minimal sample volume requirement. The protocol below outlines a standardized procedure for acquiring a high-quality FTIR spectrum.[12][13]
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory, preferably with a diamond crystal.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes (e.g., Kimwipes™).[12]
Step-by-Step Methodology
-
Instrument Initialization:
-
Ensure the FTIR spectrometer is powered on and has completed its internal diagnostic checks. Allow the instrument to stabilize for at least 15-30 minutes for optimal performance.
-
Launch the instrument control software.
-
-
ATR Crystal Preparation:
-
Causality: The ATR crystal surface must be impeccably clean to prevent spectral contamination from previous samples or residues.
-
Moisten a lint-free wipe with isopropanol.
-
Gently wipe the surface of the ATR crystal.
-
Perform a second wipe with a clean, dry lint-free wipe to remove any residual solvent.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This spectrum is mathematically subtracted from the sample spectrum to isolate the analyte's absorptions.
-
With the clean, empty ATR accessory in place, initiate the "Collect Background" command in the software. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single, small drop (approximately 5-10 µL) of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" command. Use the same acquisition parameters (number of scans, resolution) as the background scan for proper subtraction.
-
The software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Immediately after the measurement, remove the sample from the ATR crystal using a dry, lint-free wipe.
-
Perform the same cleaning procedure as described in Step 2 to prepare the instrument for the next user.
-
Experimental Workflow Diagram
Caption: A decision tree for the functional group analysis of the spectrum.
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a rapid, reliable, and non-destructive method for the functional group analysis of this compound. By systematically identifying the characteristic broad O-H stretch, the strong C-O stretch, and the sp³ C-H stretches, while simultaneously confirming the absence of an N-H stretch, researchers can confidently verify the molecular identity. This application note provides the theoretical basis and a practical, field-proven protocol to ensure accurate and reproducible results, making it an essential tool for quality control, reaction monitoring, and structural elucidation in research and drug development.
References
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Adamo, T. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough.
- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
- OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry.
- Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Zhang, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.
- Zhang, R., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [PMC - NIH].
- Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online.
- Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP.
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Shimadzu. (n.d.). Shimadzu FTIR Standard Operating Procedure.
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING.
- Chemistry LibreTexts. (2022, April 16). Vibrational Spectroscopy.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2023, January 29). Number of Vibrational Modes in a Molecule.
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Characteristic Stretching Vibrations of Infrared Spectroscopy [ns1.almerja.com]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.williams.edu [web.williams.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. guideline-sop.com [guideline-sop.com]
Application Notes & Protocols: Strategic Development of 2-(Azetidin-1-yl)ethanol Analogs for Drug Discovery
Introduction: The Azetidine Moiety as a Privileged Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered, nitrogen-containing heterocycle, has risen to prominence as a vital structural motif in contemporary drug discovery.[1][2][3] Its value stems from a unique combination of physicochemical and pharmacokinetic properties. The inherent ring strain and conformational rigidity of the azetidine scaffold provide a higher degree of three-dimensionality compared to more flexible, larger heterocycles.[1][2] This sp³-rich character can enhance binding affinity to biological targets, improve aqueous solubility, and increase metabolic stability, making azetidines highly attractive for the design of novel bioactive molecules.[1] Indeed, several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety to optimize their pharmacokinetic profiles and receptor selectivity.[1]
The compound 2-(Azetidin-1-yl)ethanol serves as an exemplary and versatile starting point for chemical exploration. It features a nucleophilic secondary amine within the azetidine ring and a primary alcohol on the side chain, both of which are amenable to a wide range of chemical transformations. This guide provides a detailed framework for the strategic design, synthesis, and characterization of this compound analogs, grounded in established synthetic methodologies and field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Strategic Considerations for Analog Design
A successful analog development program is predicated on a clear therapeutic hypothesis and a systematic exploration of the structure-activity relationship (SAR). The initial design phase must be driven by the specific biological target and the desired pharmacological outcome. The this compound scaffold offers three primary vectors for chemical modification to fine-tune molecular properties.
Caption: Primary diversification points of the this compound scaffold.
This guide will focus on the two most synthetically accessible strategies for generating diverse analog libraries: N-Functionalization of the azetidine nitrogen and Modification of the Ethanol Side Chain .
PART 2: Synthetic Protocols for Analog Generation
N-Functionalization of the Azetidine Ring
The nitrogen atom of the azetidine ring is a versatile chemical handle, acting as both a nucleophile and a hydrogen-bond acceptor.[2] Its functionalization is a primary strategy for modulating basicity, lipophilicity, and interactions with biological targets.[2]
Reductive amination is a robust and highly reliable method for forming C-N bonds. It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq.) to the solution. If the aldehyde is acid-sensitive, a small amount of acetic acid (0.1 eq.) can be added to catalyze iminium ion formation. Stir for 30-60 minutes at room temperature.
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. This reagent is particularly effective as it is mild and non-hygroscopic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Expertise & Experience: The choice of NaBH(OAc)₃ is deliberate; it is less basic and more selective for iminium ions over carbonyls compared to other hydrides like NaBH₄ or NaBH₃CN, minimizing side reactions. DCE is often preferred for less reactive ketones as the reaction can be gently heated to facilitate iminium formation.
The introduction of amide or sulfonamide groups can significantly alter a molecule's properties by introducing hydrogen bond acceptors and donors, increasing metabolic stability, and modulating cell permeability.
Protocol: General Procedure for N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM at 0 °C (ice bath). Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[4][5]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash chromatography.
Trustworthiness: The sequential washing steps in the work-up are critical for ensuring the purity of the final product. LC-MS analysis of the crude material before purification provides a self-validating check on the reaction's success and identifies any significant side products.
Modification of the Ethanol Side Chain
The primary alcohol of the side chain provides a second, orthogonal site for diversification, allowing for modifications that can influence polarity, introduce new pharmacophoric features, or serve as a point of attachment for conjugation.
Oxidation of the primary alcohol to a carboxylic acid provides a key intermediate for the synthesis of esters and amides, greatly expanding the accessible chemical space. TEMPO-mediated oxidation is a mild and highly selective method for this transformation.[6][7]
Protocol: TEMPO-Mediated Oxidation
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃ (1:1 v/v).
-
Catalyst Addition: Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.05 eq.) and potassium bromide (KBr, 0.1 eq.) to the mixture.
-
Oxidant Addition: Cool the mixture to 0 °C. Slowly add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.2 eq.) dropwise, keeping the internal temperature below 5 °C. An orange color should persist during the addition.
-
Reaction Monitoring: Stir vigorously at 0 °C until the starting material is consumed (typically 1-2 hours), as monitored by LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the orange color disappears. Separate the layers.
-
Isolation: Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract with ethyl acetate (3x). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Authoritative Grounding: The mechanism involves the oxidation of TEMPO by NaOCl to the active N-oxoammonium salt, which is the primary oxidant that converts the alcohol to an aldehyde and subsequently to its hydrate, which is then further oxidized to the carboxylic acid.[7]
Converting the alcohol to an ether is a common strategy to increase lipophilicity and introduce larger, sterically diverse groups. The Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an alkyl halide, is a classic and effective method.[8][9]
Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Reaction Progression: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.
-
Alkyl Halide Addition: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.
-
Reaction Monitoring: Stir at room temperature or gently heat (e.g., 50 °C) until the reaction is complete (typically 4-18 hours), as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water. Extract the product into ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude ether by flash chromatography.
Causality Behind Experimental Choices:
-
Base and Solvent: A strong, non-nucleophilic base like NaH is required to fully deprotonate the alcohol.[8] A polar aprotic solvent like THF or DMF is used to dissolve the resulting alkoxide and facilitate the Sₙ2 reaction.[8]
-
Alkyl Halide: This reaction works best with primary alkyl halides. Secondary and tertiary halides are prone to elimination (E2) side reactions, which would yield an alkene instead of the desired ether.[8][9]
Caption: Synthetic workflows for the generation of analogs from this compound.
PART 3: Analytical Characterization & Quality Control
Ensuring the identity, purity, and structural integrity of each synthesized analog is a critical step. A multi-technique approach provides a self-validating system for quality control.
Table 1: Standard Analytical Techniques for Analog Characterization
| Technique | Purpose | Key Parameters to Report |
| ¹H and ¹³C NMR | Confirms covalent structure, stereochemistry, and isomeric purity. | Chemical shift (δ in ppm), multiplicity, coupling constants (J in Hz), integration. |
| LC-MS | Assesses purity and confirms molecular weight of the target compound. | Retention time (t_R), purity (% area), observed mass ([M+H]⁺ or [M-H]⁻).[10][11][12] |
| HRMS | Provides an exact mass measurement to confirm elemental composition. | Calculated vs. experimentally found mass (within 5 ppm error). |
| HPLC | Quantifies purity using a calibrated detector (e.g., UV-Vis). | Purity by area percentage at a specified wavelength. |
Conclusion
The this compound scaffold is a highly valuable starting point for the generation of diverse and novel chemical entities in drug discovery. The protocols detailed in this guide offer robust and reproducible methods for functionalization at both the azetidine nitrogen and the ethanol side chain. By applying these synthetic strategies and adhering to rigorous analytical quality control, research organizations can efficiently build and test libraries of analogs, systematically exploring chemical space to optimize compounds for potency, selectivity, and desirable drug-like properties, thereby accelerating the journey from hit to lead.
References
- Mei, Z. W., Ma, L. J., Kawafuchi, H. et al. (2009). TEMPO-mediated oxidation of primary alcohols to carboxylic acids by exploitation of ethers in an aqueous-organic biphase system. Bulletin of the Chemical Society of Japan. [Link]
- Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry. [Link]
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]
- Zhu, S., Zhang, Y., & Yu, J. (2010). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses.
- Correa, A., & Espinoza, L. (2012).
- Thomas, A. B., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Okayama University. (2009). Tempo-mediated oxidation of primary alcohols to carboxylic acids by exploitation of ethers in an aqueous-organic biphase system. Okayama University Scientific Achievement Repository. [Link]
- MacMillan, D. W. C., & Austen, M. (2010).
- Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
- ProQuest. (2009). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis.
- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. [Link]
- Wikipedia. Williamson ether synthesis. Wikipedia. [Link]
- Purdue University. (2009). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Purdue e-Pubs. [Link]
- Svatunek, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Edison, A. S., & Lin, C. (2019).
- MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem. [Link]
- Strieth-Kalthoff, F., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Nishikata, T., & Lipshutz, B. H. (2011). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. NIH Public Access. [Link]
- Khan Academy. Williamson ether synthesis. Khan Academy. [Link]
- Gaunt, M. J. (2018). A Pd(II)-catalyzed γ-C–H amination of cyclic alkyl amines to highly substituted azetidines. University of Cambridge. [Link]
- C&EN. (2019). Hindered ether synthesis shocked to life. Chemical & Engineering News. [Link]
- ResearchGate. (2019). Functionalization of azetidine, pyrrolidine, piperidine, and azepane...
- Progress in Chemistry. (2015). Synthesis of Azetidines. Progress in Chemistry. [Link]
- ResearchGate. (2019). Methods for the synthesis of azetidines.
- RSC Publishing. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. [Link]
- NIH. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [Link]
- LookChem. (2017). 2-(Azetidin-3-yl)ethanol. LookChem. [Link]
- MDPI. (2020).
- Thomas, A. B., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Taylor & Francis Online. [Link]
- The Pharma Journal. (2019).
- Wikipedia. Acyl chloride. Wikipedia. [Link]
- NIH. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
- Save My Exams. (2025).
- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest [proquest.com]
- 11. "HPLC-MS and HPLC-NMR method development and applications for small mol" by Danijel Djukovic [docs.lib.purdue.edu]
- 12. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Azetidin-1-yl)ethanol
Introduction
2-(Azetidin-1-yl)ethanol is a valuable saturated nitrogen heterocycle that serves as a key building block in medicinal chemistry and drug discovery.[1][2] Its unique four-membered ring structure, which imparts a specific conformational rigidity, makes it a desirable motif in the design of novel therapeutic agents.[1] The presence of a primary alcohol provides a versatile handle for further functionalization, enabling the synthesis of a diverse range of more complex molecules. The scale-up synthesis of this compound, however, presents challenges related to ring strain, reactivity, and purification that necessitate a carefully optimized and robust synthetic strategy.[1]
This application note provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be scalable, cost-effective, and safe, drawing upon established principles of process chemistry.
Synthetic Strategy: Nucleophilic Ring Opening of an Activated Precursor
The most common and scalable approach to synthesizing N-substituted azetidines involves the nucleophilic substitution of a suitable azetidine precursor.[3] For the synthesis of this compound, a two-step approach is often employed, starting from a commercially available and protected azetidine derivative. This strategy offers excellent control over the reaction and facilitates purification.
A common route involves the use of a protected azetidine, such as 1-Boc-azetidine, which is then reacted with an appropriate two-carbon electrophile. However, a more direct and atom-economical approach is the alkylation of azetidine itself with 2-bromoethanol or a similar reagent.
Azetidine is a cyclic amine and can be prepared through various methods, including the cyclization of 3-bromopropylamine or the hydrogenolysis of 1-benzylazetidine.[4] The direct alkylation of azetidine with a haloethanol offers a straightforward route to the desired product.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and purification of this compound.
Detailed Protocols
PART 1: Scale-Up Synthesis of this compound
This protocol describes the direct N-alkylation of azetidine with 2-bromoethanol. This method is chosen for its directness and scalability.
Materials and Equipment:
-
Azetidine
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser
-
Addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere of nitrogen. Ensure all glassware is dry.
-
Charge Reagents: To the reactor, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetonitrile. Begin stirring to create a slurry.
-
Add Azetidine: Carefully add azetidine (1.0 equivalent) to the stirred slurry.
-
Controlled Addition of 2-Bromoethanol: In a separate flask, prepare a solution of 2-bromoethanol (1.1 equivalents) in anhydrous acetonitrile. Transfer this solution to the addition funnel.
-
Reaction: Add the 2-bromoethanol solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 20-25°C. An exotherm may be observed, which can be controlled by the addition rate and reactor cooling.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-18 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the filter cake with acetonitrile.
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure to remove the acetonitrile.
-
The resulting crude oil is a mixture of the desired product and residual salts.
-
PART 2: Purification
Purification is critical to obtain this compound with the high purity required for pharmaceutical applications. Vacuum distillation is the preferred method for scale-up purification.
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with stirrer
-
Cold trap
Protocol:
-
Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed.
-
Charge Crude Product: Transfer the crude this compound to the distillation flask.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask.
-
Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point of this compound is approximately 75-77°C at 15 mmHg.
-
Monitor the purity of the collected fractions by GC.
-
-
Product Collection: Combine the pure fractions to yield this compound as a colorless to pale yellow liquid.
Data Presentation
| Parameter | Typical Value |
| Yield | 65-75% |
| Purity (by GC) | >98% |
| Boiling Point | 75-77°C @ 15 mmHg |
| Appearance | Colorless to pale yellow liquid |
Safety Considerations
Working with azetidine and its derivatives requires strict adherence to safety protocols due to their potential toxicity and reactivity.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Handling: Azetidine is a volatile and flammable liquid. Avoid contact with skin and eyes.[5] 2-Bromoethanol is toxic and corrosive. Handle with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[5]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Diagram of the Characterization Workflow
Caption: Analytical workflow for quality control of synthesized this compound.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By following these guidelines, researchers and drug development professionals can efficiently produce the quantities of this important building block required for their research and development activities. Careful attention to reaction conditions, purification techniques, and safety procedures is paramount to achieving successful and reproducible results.
References
- A REVIEW ON 2-AZETEDINONES. (n.d.).
- Leonori, D., et al. (2017). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Urban, M., & D'hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12695-12711.
- Mykhailiuk, P. K., et al. (2020). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- BP. (2025, June 11). SAFETY DATA SHEET.
- Google Patents. (n.d.). US6207822B1 - Process for the synthesis of azetidinones.
- Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(25), 9415-9421.
- Google Patents. (n.d.). WO1997042170A1 - A process for the preparation of azetidinones.
- D'hooghe, M., & De Kimpe, N. (2019).
- Google Patents. (n.d.). US 2005/0256310 A1.
- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- Al-Mulla, A. (2021). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2372(1), 050004.
- Umesh, N., et al. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 4(2), 734-743.
- Smith, A. B., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 83(15), 8085-8096.
- Organic Syntheses. (n.d.). azetidine.
- ResearchGate. (n.d.). Ring Expansion of 2-(1-Hydroxyalkyl)azetidines to 4-(2-Chloroethyl)oxazolidinones.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Singh, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 11-14.
- ResearchGate. (n.d.). (PDF) Azetidin-2-ones, Synthon for Biologically Important Compounds.
- Deshmukh, A. R. A. S., et al. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920.
- Kakei, H., et al. (2012). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 68(1), 249-260.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Azetidin-1-yl)ethanol
Welcome to the technical support center for the purification of 2-(Azetidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this versatile building block. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compound for downstream applications.
Understanding the Molecule: Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting an appropriate purification strategy. Due to the limited availability of specific experimental data for this compound, we will draw upon data from structurally similar molecules to provide reasonable estimates.
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Boiling Point | ~170-180 °C (at atm. pressure) | The relatively high boiling point suggests that vacuum distillation is a viable purification method to prevent thermal degradation. A similar compound, (2R)-2-(azetidin-1-yl)propan-1-ol, has a predicted boiling point of 175.8 °C.[1] |
| Solubility | Miscible with water and common organic solvents (e.g., ethanol, methanol, dichloromethane). | High polarity due to the hydroxyl group and the nitrogen atom. This broad solubility can be leveraged in liquid-liquid extractions and chromatography, but also presents challenges in solvent removal. |
| pKa (of conjugate acid) | ~8-9 | The azetidine nitrogen is basic, similar to other cyclic amines. This basicity is a key consideration for its behavior on silica gel and for purification via salt formation. |
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My compound is streaking/tailing significantly on a silica gel column.
-
Question: I'm attempting to purify my reaction mixture using standard silica gel flash chromatography with an ethyl acetate/hexane eluent, but the product is streaking badly. How can I improve the separation?
-
Answer: Tailing is a very common issue when purifying basic compounds like this compound on standard silica gel.[2] This is due to strong interactions between the basic nitrogen of the azetidine ring and the acidic silanol groups on the silica surface. Here are several effective strategies to mitigate this:
-
Use a Basic Modifier in the Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Typically, adding 0.5-2% (v/v) of TEA to your eluent system is highly effective.
-
Ammonia in Methanol: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., dichloromethane/ (1% NH₃ in MeOH)).
-
-
Switch to an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase that is less acidic.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[3]
-
Amine-Functionalized Silica: Pre-treated silica with amino groups can significantly improve peak shape for basic analytes.
-
-
Issue 2: I have a persistent impurity that co-elutes with my product.
-
Question: Even with optimized chromatography, an impurity with a very similar Rf to my product remains. What is this impurity likely to be and how can I remove it?
-
Answer: The co-eluting impurity is likely a structurally related compound. Based on common synthetic routes to this compound, here are the most probable culprits and strategies for their removal:
-
Potential Impurities from Synthesis:
-
Unreacted Azetidine: If azetidine was used in excess, it may persist. It is significantly more volatile and can often be removed under high vacuum.
-
Unreacted 2-Chloroethanol or Ethylene Oxide: These starting materials are also volatile and can typically be removed by evaporation.
-
Over-alkylation Product (1,2-bis(azetidin-1-yl)ethane): This can form if this compound reacts with another molecule of the alkylating agent. This impurity is more polar than the starting material but may have similar chromatographic behavior to the product.
-
-
Purification Strategies for Co-eluting Impurities:
-
Fractional Vacuum Distillation: If the boiling points of your product and the impurity differ by at least 20-25 °C, fractional distillation under reduced pressure can be a highly effective method for separation on a larger scale.[4]
-
Salt Formation and Recrystallization: Convert your crude product to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. The salt will have very different solubility properties and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The free base can then be regenerated by treatment with a base and extraction.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative reversed-phase HPLC can provide the necessary resolution.
-
-
Issue 3: I'm observing decomposition of my product during purification.
-
Question: I suspect my product is degrading during distillation or on the chromatography column. What could be causing this and how can I prevent it?
-
Answer: Azetidines can be susceptible to ring-opening under certain conditions.
-
Thermal Degradation during Distillation:
-
Solution: Use a high-vacuum pump to lower the boiling point of your compound, thus reducing the required temperature. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
-
-
Degradation on Acidic Silica Gel:
-
Solution: As mentioned in Issue 1, the acidic nature of silica gel can potentially catalyze decomposition. Neutralizing the silica with a basic modifier in the eluent or switching to a more inert stationary phase like alumina is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a crude reaction mixture of this compound?
A1: A good starting point is a liquid-liquid extraction to perform an initial cleanup. Dissolve your crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. Then, wash with brine to remove any remaining water-soluble impurities. After drying and concentrating the organic layer, you can proceed with either chromatography or distillation.
Q2: Can I purify this compound by crystallization?
A2: As this compound is likely a liquid or a low-melting solid at room temperature, direct crystallization of the free base may be challenging. However, converting it to a crystalline salt (e.g., hydrochloride, oxalate, or tartrate) is a highly effective purification strategy. The resulting salt can then be recrystallized to a high purity.
Q3: How can I effectively remove the solvent after reversed-phase HPLC purification?
A3: Removing water from the collected fractions can be challenging due to the high boiling point of this compound. Lyophilization (freeze-drying) is the most effective method to remove water without significant product loss. If a lyophilizer is not available, careful rotary evaporation at moderate temperature and high vacuum can be used, but some product loss may occur.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on volatile impurities and confirms the mass of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique to assess purity and quantify impurities, especially non-volatile ones.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Alumina
This protocol is recommended for small to medium-scale purifications where distillation is not practical.
-
Slurry Preparation: In a beaker, slurry neutral or basic alumina with the initial eluent (e.g., 99:1 dichloromethane/methanol).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the alumina bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of alumina to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for larger quantities of thermally stable crude product.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Ensure all joints are well-sealed for vacuum.
-
Crude Product Addition: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The main fraction should correspond to the boiling point of the pure product.
-
Analysis: Analyze the collected fractions for purity.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Google Patents. (n.d.). Process for the preparation of amino-alcohols.
- MDPI. (2022).
- National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- National Center for Biotechnology Information. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols.
- National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Wikipedia. (n.d.). Fractional distillation.
Sources
Technical Support Center: Synthesis of N-(2-hydroxyethyl)azetidine
Welcome to the technical support center for the synthesis of N-(2-hydroxyethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles and practical laboratory experience.
Introduction to the Synthesis and its Challenges
N-(2-hydroxyethyl)azetidine is a key intermediate in medicinal chemistry, prized for its role in introducing the azetidine motif into drug candidates to improve their physicochemical and pharmacokinetic properties. While its synthesis appears straightforward, the strained nature of the azetidine ring and the reactivity of the involved reagents can lead to several side reactions, impacting yield and purity. This guide will address these challenges head-on, providing you with the knowledge to optimize your synthetic route.
There are two primary synthetic routes to N-(2-hydroxyethyl)azetidine, each with its own set of potential side reactions:
-
N-alkylation of Azetidine: This involves the reaction of azetidine with a 2-substituted ethanol, typically 2-chloroethanol or ethylene oxide.
-
Intramolecular Cyclization: This route starts with ethanolamine and a 1,3-dihalopropane, forming the azetidine ring through intramolecular nucleophilic substitution.
This guide is structured to help you troubleshoot issues related to both of these synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Q1: My reaction of azetidine with 2-chloroethanol is giving a low yield of the desired product and a significant amount of a viscous, intractable material. What is happening and how can I fix it?
A1: This is a classic problem of cationic ring-opening polymerization of the azetidine starting material or product. The hydroxyl group of 2-chloroethanol or the product itself can act as a proton source, especially at elevated temperatures, leading to the protonation of the azetidine nitrogen. This protonated azetidine is a highly reactive species that can be attacked by another azetidine molecule, initiating a chain reaction that results in the formation of poly(azetidine) chains.[1]
Root Cause Analysis:
-
Acidic Conditions: Trace amounts of acid can catalyze the polymerization.
-
High Temperatures: Increased temperature accelerates the rate of polymerization.
-
High Concentration: Higher concentrations of reactants increase the likelihood of intermolecular reactions.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Base | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in stoichiometric amounts. | The base neutralizes any generated HCl from the reaction of azetidine with 2-chloroethanol, preventing the protonation of the azetidine ring and subsequent polymerization. |
| Temperature | Maintain a low to moderate reaction temperature (e.g., room temperature to 50 °C). | Lower temperatures disfavor the endothermic polymerization side reaction. |
| Solvent | Use a polar aprotic solvent like acetonitrile or DMF. | These solvents can help to solvate the reactants and may reduce the propensity for intermolecular reactions compared to non-polar solvents. |
| Addition Rate | Add the 2-chloroethanol slowly to a solution of azetidine and base. | This keeps the concentration of the electrophile low, favoring the desired bimolecular reaction over polymerization. |
Experimental Protocol: Optimized N-alkylation of Azetidine with 2-Chloroethanol
-
To a stirred solution of azetidine (1.0 eq.) and triethylamine (1.1 eq.) in acetonitrile at 0 °C, add 2-chloroethanol (1.05 eq.) dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 1-2%, to prevent streaking).
Q2: I am using ethylene oxide to synthesize N-(2-hydroxyethyl)azetidine, but I am observing multiple products on my TLC/LC-MS, including higher molecular weight species.
A2: The primary side reaction when using ethylene oxide is polysubstitution , also known as ethoxylation. The hydroxyl group of your desired product, N-(2-hydroxyethyl)azetidine, is nucleophilic and can react with another molecule of ethylene oxide. This process can continue, leading to the formation of oligomers with poly(ethylene glycol) (PEG) chains attached to the azetidine nitrogen.[2][3]
Mitigation Strategies:
-
Stoichiometry: Use a significant excess of azetidine relative to ethylene oxide. This statistically favors the reaction of ethylene oxide with the starting amine over the product alcohol.
-
Temperature Control: Keep the reaction temperature low (typically 0-25 °C) to control the rate of reaction and minimize over-reaction.
-
Solvent: The reaction is often performed in a protic solvent like methanol or water, which can also react with ethylene oxide. Using an excess of the amine nucleophile is crucial.
Q3: My synthesis from ethanolamine and 1,3-dibromopropane is resulting in a low yield and a complex mixture of products. How can I improve the formation of the azetidine ring?
A3: The formation of a four-membered ring is entropically and enthalpically disfavored. Consequently, several competing side reactions can occur:
-
Intermolecular Reaction: Instead of intramolecular cyclization, the intermediate 3-(2-hydroxyethylamino)propyl bromide can react with another molecule of ethanolamine or itself, leading to dimers and polymers.
-
Formation of Larger Rings: Dimerization followed by cyclization can lead to the formation of piperazine derivatives.
-
Elimination: Base-promoted elimination of HBr from the intermediate can occur, though this is generally less favorable than substitution in this case.
Improving Yields in Intramolecular Cyclization:
-
High Dilution: Performing the cyclization step under high dilution conditions (low concentration of the substrate) favors the intramolecular reaction over intermolecular reactions.
-
Choice of Base: A strong, non-nucleophilic base is crucial. Bases like potassium carbonate or potassium hydroxide are commonly used.
-
Protecting Groups: While adding steps, protecting the hydroxyl group of ethanolamine (e.g., as a silyl ether) can prevent it from acting as a competing nucleophile during the initial alkylation step.
Frequently Asked Questions (FAQs)
Q: Can the N-(2-hydroxyethyl)azetidine ring open during workup or purification?
A: Yes, the azetidine ring is susceptible to nucleophilic ring-opening, particularly under acidic conditions. During aqueous workup, avoid strong acids. If you are performing column chromatography on silica gel, which is slightly acidic, streaking or decomposition of the product can occur. It is advisable to add a small amount of a volatile base like triethylamine (1-2%) to the eluent to neutralize the silica surface.
Q: What are the best methods for purifying crude N-(2-hydroxyethyl)azetidine?
A: The preferred method of purification depends on the boiling point and stability of the compound.
-
Vacuum Distillation: This is often the most effective method for removing non-volatile impurities and residual solvent, provided the compound is thermally stable at the required distillation temperature.
-
Column Chromatography: As mentioned, silica gel chromatography can be used, but it's recommended to use a deactivated stationary phase or add a base to the mobile phase. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with 1% triethylamine.
Q: How can I confirm the structure of my product and identify impurities?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help identify and quantify major impurities.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of your product and can help identify the mass of byproducts, giving clues to their structures.
-
FT-IR Spectroscopy: This can confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the absence of other functional groups (like carbonyls from starting materials).
References
- Goethals, E. J. (1974). The Polymerization of Azetidines and Azetidine Derivatives. Journal of Polymer Science: Polymer Symposia, 48(1), 297-310.
- Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.
- Ullmann's Encyclopedia of Industrial Chemistry. (2000). Ethylene Oxide. Wiley-VCH.
- Hillier, M. C., & Chen, C. Y. (2006). A one-pot preparation of 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.
- Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141.
Sources
Technical Support Center: Managing Ring Strain in 2-(Azetidin-1-yl)ethanol Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Azetidin-1-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are leveraging this valuable building block in their synthetic workflows. Our goal is to provide you with field-proven insights and troubleshooting strategies to navigate the unique challenges posed by the inherent ring strain of the azetidine moiety, ensuring the integrity of your reactions and the purity of your products.
The reactivity of the four-membered azetidine ring is largely governed by its considerable ring strain (approx. 25.4 kcal/mol).[1] This strain makes the ring susceptible to cleavage under conditions that larger, less-strained heterocycles like pyrrolidine would easily tolerate, yet it is significantly more stable and easier to handle than the highly reactive aziridine ring.[1][2] This guide provides a framework for managing this reactivity to prevent unintended ring-opening and other side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We focus on diagnosing the issue, understanding the underlying chemical principles, and providing actionable solutions.
Q1: I'm observing significant byproduct formation and low yield in my reaction. I suspect the azetidine ring is opening. How can I confirm this and what are the primary causes?
A1: Diagnosis and Causality
Unintended ring-opening is the most common failure mode when working with azetidines. The driving force is the release of ring strain, which can be initiated by several factors.
Confirmation:
-
LC-MS Analysis: Look for masses corresponding to the expected ring-opened product. For example, if a nucleophile (Nu-H) attacks the ring, you would expect to see a mass corresponding to [M+H of starting material] + [M of Nu-H].
-
¹H NMR Spectroscopy: The characteristic signals of the azetidine ring protons will disappear and be replaced by signals corresponding to a linear amino alcohol. Specifically, watch for the appearance of new signals in the 2.5-3.5 ppm range with different coupling patterns, indicative of a new N-CH₂-CH₂- moiety.
Primary Causes:
-
Acidic Conditions: The presence of Brønsted or Lewis acids is a primary trigger for ring-opening.[3][4][5] The azetidine nitrogen is basic and will be protonated, forming a highly reactive azetidinium ion. This dramatically increases the ring strain and makes the ring carbons highly electrophilic and susceptible to attack by even weak nucleophiles.[5][6][7]
-
Strongly Electrophilic Reagents: Reagents like alkyl halides or acyl halides can react with the azetidine nitrogen to form a quaternary azetidinium salt.[6] This species is highly unstable and readily undergoes ring-opening, often initiated by the halide counter-ion.
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the barrier to ring cleavage, especially if catalytic impurities or acidic species are present. Lower temperatures often favor the desired kinetic product over the thermodynamically stable ring-opened product.[8]
Troubleshooting Workflow: Diagnosing Ring-Opening
Below is a decision tree to help diagnose the source of unintended ring-opening.
Q2: I need to perform a reaction on the hydroxyl group (e.g., esterification, etherification), but the azetidine nitrogen is interfering. How can I achieve chemoselectivity?
A2: Protecting Group Strategy
The nucleophilicity and basicity of the azetidine nitrogen often compete with the reactivity of the hydroxyl group. To achieve selectivity, a protecting group strategy is essential. By temporarily masking the nitrogen, you can direct reactivity to the desired hydroxyl site.
Recommended Protecting Group:
-
Boc (tert-Butoxycarbonyl): This is an ideal choice as it is easily installed under basic conditions and, crucially, is stable to a wide range of non-acidic reagents you would use to modify the hydroxyl group. It can be removed later under mild acidic conditions, but care must be taken during this step.
Workflow for Selective Hydroxyl Functionalization
This workflow illustrates the recommended strategy for modifying the ethanol side chain while preserving the azetidine ring.
See Protocol 1 for a detailed experimental procedure for N-Boc protection.
Q3: My product appears to degrade during aqueous workup and purification on silica gel. What procedures do you recommend to ensure stability?
A3: Gentle Workup and Purification
Standard acidic washes (e.g., 1M HCl) are incompatible with most azetidines and will cause rapid decomposition. Likewise, standard silica gel can be sufficiently acidic to degrade sensitive compounds.
Recommended Procedures:
-
Aqueous Workup:
-
Avoid all acidic washes.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1][8]
-
Extract the product with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification:
-
Column Chromatography: Use neutral or basic alumina instead of standard silica gel to prevent on-column degradation.[8] If silica must be used, consider pre-treating it by flushing the packed column with a solvent mixture containing 1-2% triethylamine.
-
Distillation: For thermally stable and volatile derivatives, distillation under reduced pressure is an excellent purification method.[8]
-
Recrystallization: If your final product is a solid, recrystallization is a highly effective and gentle purification technique.[8]
-
See Protocol 2 for an example of a protective workup procedure.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: It should be stored in a tightly-sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place. Keep it away from acids, strong oxidizing agents, and reactive electrophiles to prevent degradation.[9]
Q: Is ring-opening ever a desirable, synthetically useful reaction? A: Absolutely. Strain-release synthesis is a powerful strategy where the stored energy in the azetidine ring is used to drive the formation of more complex, often larger heterocyclic systems.[3][10] For example, the ring can be opened by intramolecular nucleophiles to form fused or spirocyclic systems, or by external nucleophiles to introduce functionality in a controlled manner.[3][11]
Q: How does the N-ethanol substituent specifically influence the ring's reactivity? A: The primary influence is the potential for the terminal hydroxyl group to act as an intramolecular nucleophile. Under acidic conditions where the azetidine nitrogen is protonated, the hydroxyl group is positioned to attack one of the ring carbons (C4), which would lead to a ring-expanded morpholine derivative. This pathway should be considered a potential side reaction in any acidic process.
Data Summary
The following table provides general guidelines for reaction conditions to minimize ring-strain-related side reactions when working with this compound.
| Reaction Type | Recommended Solvent(s) | Temperature Range | Key Considerations |
| N-Acylation | DCM, THF, Toluene | 0 °C to RT | Use a non-nucleophilic base (e.g., Et₃N, DIPEA). Slow addition of the acylating agent is recommended. |
| N-Alkylation | Acetonitrile, DMF | RT to 60 °C | Use of a base (e.g., K₂CO₃) is critical. Risk of quaternization and ring-opening is high. |
| OH-Protection (Boc) | DCM, THF | 0 °C to RT | Ensure reaction is slightly basic to deprotonate any ammonium salts. |
| OH-Esterification | DCM, Pyridine | 0 °C to RT | Requires prior N-protection. Use standard coupling agents or acid anhydrides. |
| Workup/Extraction | DCM, EtOAc | 0 °C to RT | CRITICAL: Use only neutral or basic (NaHCO₃, Na₂CO₃) aqueous washes. |
| Purification | Hexanes/EtOAc, DCM/MeOH | Ambient | Use neutral/basic alumina or passivated silica gel for chromatography. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the azetidine nitrogen, enabling subsequent reactions on the hydroxyl group.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
To the stirred solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography on neutral alumina if necessary.
Protocol 2: General Workup and Purification to Minimize Degradation
This procedure should be adapted following any reaction involving an unprotected or acid-sensitive azetidine derivative.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction until gas evolution ceases (if applicable) and the pH of the aqueous layer is > 8.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure, avoiding excessive heat.
-
Prepare a chromatography column using neutral alumina.
-
Purify the crude product using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the final, stable azetidine product.
References
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]
- Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. [Link]
- Stolz, S., & Griesbeck, A. G. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]
- Sarpong, R., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
- Goudreau, S. R., et al. (2016). Lewis Acid and (Hypo)iodite Relay Catalysis Allows a Strategy for the Synthesis of Polysubstituted Azetidines and Tetrahydroquinolines. Organic Letters, 18, 5212–5215. [Link]
- Dr. B S Chimni. (2020, November 24). Azetidine: Chemical Reactivity [Video]. YouTube. [Link]
- Spring, D. R., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
- Al-Masum, M. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Current Organic Synthesis, 15. [Link]
- ResearchGate. (n.d.).
- Lindsley, C. W., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Synthetic methods to access azetidines. [Link]
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
- Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. youtube.com [youtube.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aksci.com [aksci.com]
- 10. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Azetidine N-Alkylation
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when optimizing temperature for azetidine N-alkylation. The inherent ring strain of the four-membered azetidine ring imparts unique reactivity, making temperature a critical parameter to control for achieving high yields and minimizing side reactions.[1][2][3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during azetidine N-alkylation and offers targeted solutions.
Issue 1: Low or No Product Yield
Symptom: After running the reaction, analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material and minimal desired product.
Possible Causes & Recommended Actions:
-
Insufficient Temperature: The activation energy for the N-alkylation of azetidine may not be met at the current reaction temperature, especially with less reactive alkylating agents.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C.[5][6] For reactions that are sluggish at conventional reflux temperatures, consider using a higher-boiling solvent or switching to microwave-assisted synthesis, which can often accelerate the reaction and improve yields.[7][8][9][10][11]
-
-
Poor Leaving Group: If the alkylating agent has a poor leaving group (e.g., -OH), the SN2 reaction will be slow.
-
Solution: Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), which are more readily displaced by the azetidine nitrogen.[5]
-
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates.
Issue 2: Formation of Multiple Products (Side Reactions)
Symptom: Your reaction mixture shows several spots on a TLC plate or multiple peaks in the LC-MS, indicating the formation of undesired byproducts.
Possible Causes & Recommended Actions:
-
Over-Alkylation: The N-alkylated azetidine product can sometimes react further with the alkylating agent to form a quaternary ammonium salt, especially if the product is more nucleophilic than the starting material.[13]
-
Solution: Use a stoichiometric amount or a slight excess of the azetidine starting material relative to the alkylating agent. Running the reaction to partial conversion can also help minimize this side reaction.
-
-
Elimination Reactions: At elevated temperatures, particularly with sterically hindered substrates or strongly basic conditions, elimination can compete with substitution, leading to alkene byproducts.[14]
-
Solution: If elimination is a significant issue, consider lowering the reaction temperature.[15] Alternatively, using a milder base or a more nucleophilic, less basic one can favor the desired SN2 pathway.
-
-
Ring-Opening: The inherent strain in the azetidine ring can make it susceptible to ring-opening reactions, especially under harsh acidic or thermal conditions.[3][4]
-
Solution: Carefully control the reaction temperature and avoid excessively high temperatures. If the reaction requires acidic conditions, use the mildest acid possible and maintain the lowest effective temperature.
-
Issue 3: Reaction Stalls or is Incomplete
Symptom: The reaction proceeds initially but then stops, leaving a mixture of starting material and product, even after an extended time.
Possible Causes & Recommended Actions:
-
Decomposition of Reagents: One or more of the reactants or the solvent may not be stable at the reaction temperature over long periods.
-
Solution: Check the thermal stability of your starting materials and solvent. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Insolubility of Reactants: Poor solubility of a reactant at the chosen temperature can lead to a stalled reaction.
-
Solution: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent in which all components are soluble. Sometimes, a co-solvent system can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for azetidine N-alkylation?
A1: The optimal temperature for azetidine N-alkylation is highly dependent on the specific substrates and reaction conditions. A common starting point is room temperature, with the flexibility to heat to reflux.[16] For many standard alkylations with alkyl halides, temperatures between 25°C and 80°C are effective.[6] Less reactive alkylating agents may require higher temperatures, sometimes up to 120-140°C, or the use of microwave irradiation.[6][9] It is crucial to monitor the reaction progress by TLC or LC-MS to determine the ideal temperature for your specific system.
Q2: How does temperature affect the regioselectivity of N-alkylation in substituted azetidines?
A2: Temperature can influence the regioselectivity of reactions. For instance, in certain gold-catalyzed reactions of (2-alkynyl)phenylsulfonyl azetidines, a change in temperature from 20°C to 70°C was shown to alter the regioselectivity of the product formation.[17] While this is a specific example, it highlights that temperature can be a tool to control which product is favored in reactions with multiple possible outcomes.
Q3: When should I consider using microwave-assisted heating for azetidine N-alkylation?
A3: Microwave-assisted heating is an excellent option when conventional heating methods result in slow reactions or require very high temperatures that might lead to decomposition.[9][10][11] Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and can lead to higher yields by minimizing the formation of byproducts.[8][9] For example, a protocol using microwave irradiation for the S-alkylation of an aziridine (a related strained ring) with a peptide was completed in 5 minutes at 40°C, compared to 12 hours at room temperature under standard conditions.[8]
Q4: Can low temperatures be beneficial for azetidine N-alkylation?
A4: Yes, in some cases, lower temperatures are advantageous. For enantioselective reactions, lower temperatures are often required to maximize stereocontrol.[16] Additionally, if side reactions such as elimination or decomposition are prevalent at higher temperatures, reducing the temperature can improve the yield of the desired product.[15] For highly reactive alkylating agents, cooling the reaction, for instance to 0°C, during the addition of reagents can help control the reaction rate and prevent exotherms.[5]
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Optimization of Azetidine N-Alkylation with an Alkyl Halide
This protocol provides a framework for systematically optimizing the reaction temperature.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the azetidine (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile, ~0.1 M concentration).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring:
-
Initial Run (Room Temperature): Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Elevated Temperature: If the reaction is slow at room temperature, heat the mixture to a moderate temperature (e.g., 50°C) and continue monitoring.
-
Reflux: If the reaction is still slow, increase the temperature to the reflux temperature of the solvent and monitor until the reaction is complete or has stalled.
-
-
Workup: After completion, cool the mixture to room temperature and filter off any inorganic salts.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Temperature Effects on a Model N-Alkylation Reaction
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | 25 (Room Temp) | 24 | 15 | Very slow reaction. |
| 2 | 50 | 12 | 65 | Significant improvement in rate. |
| 3 | 82 (Reflux in ACN) | 4 | >95 | Reaction goes to completion. |
| 4 | 120 (Microwave) | 0.25 | >95 | Rapid conversion with minimal byproducts. |
Conditions: Azetidine (1 mmol), Alkyl Bromide (1.05 mmol), K₂CO₃ (2 mmol), Acetonitrile (10 mL).
Visualizing the Optimization Workflow
Troubleshooting Low Yield in Azetidine N-Alkylation
Caption: Troubleshooting workflow for low yield in azetidine N-alkylation.
Decision Tree for Temperature Optimization
Caption: Decision-making process for temperature optimization.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 2-(4-Ethylphenyl)azetidine.
- Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Rowe, S. M., et al. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
- Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Pavel, K. M., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- ResearchGate. (n.d.). Temperature dependence on the regioselectivity of the reaction while....
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- Benchchem. (n.d.). Troubleshooting low yields in azetidine synthesis.
- Kaabi, A., et al. (n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa.
- YouTube. (2020, November 24). Azetidine: Chemical Reactivity.
- PMC - NIH. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Wikipedia. (n.d.). Amine alkylation.
- Hameed, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of isatin.
- Benchchem. (n.d.). Technical Support Center: Working with Substituted Azetidines.
- PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- Benchchem. (n.d.). optimization of reaction conditions for N-alkylation of 2-nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros.
- MDPI. (n.d.). Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides.
- ResearchGate. (2025, August 6). Expedited microwave-assisted N-alkylation of isatins utilizing DBU.
- (n.d.). Comparative study of conventional and microwave assisted synthesis.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- NIH. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
- ACS Publications. (2020, August 10). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry.
- Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- PMC - NIH. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- ACS Publications. (2014, December 23). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters.
- PubMed. (n.d.). Simple and Efficient Microwave Assisted N-alkylation of Isatin.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation.
- (n.d.). Towards an Optimized Approach for Peptide Purification at Elevated Temperature.
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine alkylation - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Azetidin-1-yl)ethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-(Azetidin-1-yl)ethanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for chemists encountering challenges in this synthesis. We will explore the critical choice of base and other reaction parameters, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce the azetidine moiety to improve the physicochemical properties of drug candidates. While its structure appears simple, its synthesis presents several challenges that require careful control of reaction conditions. The most common synthetic routes involve the N-alkylation of azetidine, a reaction highly dependent on the judicious selection of a base. This guide will focus on the most prevalent and practical methods, offering expert insights to navigate common experimental hurdles.
Core Synthesis Pathways & Base Selection
The two primary strategies for synthesizing this compound are the N-alkylation of azetidine with a 2-haloethanol and the ring-opening of ethylene oxide with azetidine. The choice of base is a pivotal decision in the N-alkylation route.
Diagram: Synthetic Routes to this compound
Caption: Key synthetic pathways to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and problems encountered during the synthesis, with a focus on the N-alkylation route using 2-haloethanols.
Q1: What is the best base for the N-alkylation of azetidine with 2-chloroethanol or 2-bromoethanol, and why?
Answer: For the N-alkylation of secondary amines like azetidine, a moderately weak, non-nucleophilic inorganic base is often the best choice. Potassium carbonate (K₂CO₃) is the most commonly recommended and utilized base for this transformation for several key reasons:
-
Basicity: Azetidine has a pKa of approximately 11.29, making it a reasonably strong base. The primary role of the added base is not to deprotonate the azetidine itself, but to act as an acid scavenger, neutralizing the hydrohalic acid (HCl or HBr) formed during the reaction. This prevents the formation of azetidinium halide salts, which would render the amine non-nucleophilic and halt the reaction.
-
Solubility & Heterogeneity: K₂CO₃ has low solubility in common organic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF). This heterogeneous nature is advantageous as it provides a solid surface for the reaction to proceed while minimizing side reactions that a strong, soluble base might promote. The reaction often occurs on the surface of the carbonate particles.
-
Cost and Availability: Potassium carbonate is an inexpensive and readily available reagent, making it ideal for both small-scale and large-scale synthesis.
Comparison of Common Inorganic Bases:
| Base | Relative Cost | Typical Solvent(s) | Key Considerations & Insights |
| K₂CO₃ | Low | ACN, DMF | The industry standard. Reliable and cost-effective. Finer powder can increase reaction rate due to higher surface area. |
| Na₂CO₃ | Low | ACN, DMF | Generally less effective than K₂CO₃ due to lower solubility in organic solvents. |
| Cs₂CO₃ | High | ACN, DMF, THF | More soluble in organic solvents than K₂CO₃, which can sometimes lead to faster reaction rates. However, its higher cost is a significant drawback. It is often used for less reactive substrates where K₂CO₃ is insufficient. |
Q2: I am seeing low conversion in my reaction. How can I improve the yield?
Answer: Low conversion is a common issue and can often be traced back to several factors. Here is a systematic troubleshooting workflow:
Caption: A step-by-step guide to troubleshooting low reaction conversion.
-
Increase Temperature: N-alkylation of azetidine can be slow at room temperature. Heating the reaction mixture, often to 80 °C or reflux in acetonitrile, significantly accelerates the rate of this SN2 reaction.
-
Choice of Halide: 2-Bromoethanol is more reactive than 2-chloroethanol due to bromide being a better leaving group. If you are using the chloro-variant and experiencing low conversion, switching to the bromo-variant will likely improve your results.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are ideal as they can solvate the cation of the base and accelerate SN2 reactions. DMF is generally a better solvent than ACN but can be more difficult to remove during workup.
-
Reaction Time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
Q3: My reaction is producing significant byproducts. What are they and how can I avoid them?
Answer: The most common byproduct in this synthesis is the result of over-alkylation.
-
Over-alkylation: The desired product, this compound, is a tertiary amine and can be further alkylated by another molecule of the 2-haloethanol to form a quaternary ammonium salt. This is a common issue in amine alkylations.
Strategies to Minimize Over-alkylation:
-
Control Stoichiometry: Use a slight excess of azetidine relative to the 2-haloethanol (e.g., 1.2 to 1.5 equivalents of azetidine). This ensures the haloethanol is consumed before it can react significantly with the product.
-
Slow Addition: Add the 2-haloethanol slowly to the reaction mixture containing the azetidine and base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant starting amine.
Another potential, though less common, side reaction is O-alkylation of the product, where the hydroxyl group of one molecule of this compound attacks a molecule of the 2-haloethanol. This is generally disfavored under these basic conditions compared to N-alkylation.
Q4: Can I use an organic base like triethylamine (TEA) instead of K₂CO₃?
Answer: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common in many organic reactions, they are generally less suitable for this specific transformation compared to K₂CO₃. The conjugate acids of these amines have pKa values similar to that of azetidinium, meaning they are not strong enough to effectively scavenge the HX produced. This can lead to an equilibrium that slows down the reaction. Furthermore, being soluble, they can sometimes promote side reactions. For these reasons, a heterogeneous inorganic base like K₂CO₃ is preferred.
Experimental Protocol: N-Alkylation of Azetidine with 2-Bromoethanol
This protocol is a representative procedure based on established principles of N-alkylation.
Materials:
-
Azetidine
-
2-Bromoethanol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (ACN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equivalents). Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent. Add azetidine (1.2 equivalents) to the stirred suspension.
-
Initiation: Slowly add 2-bromoethanol (1.0 equivalent) to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for ACN) and maintain stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-bromoethanol is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and KBr byproduct and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification: The crude product is often a liquid. It can be purified by vacuum distillation or by flash column chromatography on silica gel to yield pure this compound.
Alternative Route: Ring-Opening of Ethylene Oxide
The reaction of azetidine with ethylene oxide is an atom-economical alternative. This reaction is a nucleophilic ring-opening of the epoxide by the amine.
-
Mechanism: The nitrogen of azetidine acts as a nucleophile, attacking one of the electrophilic carbons of the ethylene oxide ring, leading to the formation of the C-N bond and opening the three-membered ring.
-
Conditions: This reaction is typically carried out in a protic solvent like water or an alcohol (e.g., methanol or ethanol) and may be heated in a sealed vessel due to the low boiling point of ethylene oxide. While it can proceed without a catalyst, the reaction can be slow. Lewis or Brønsted acids can catalyze the ring-opening, but they will be neutralized by the basic azetidine. Therefore, this reaction is often performed neat or in a protic solvent which can facilitate the proton transfer in the final step. A base is generally not required for the main reaction but might be used in the workup.
Challenges:
-
Safety: Ethylene oxide is a toxic and flammable gas, requiring specialized handling procedures.
-
Polymerization: The product, this compound, has a primary alcohol that can also react with ethylene oxide, leading to the formation of poly(ethylene glycol) chains attached to the azetidine. Using an excess of azetidine can help to minimize this side reaction.
Due to the handling challenges and potential for side reactions, the N-alkylation with 2-haloethanols is often the more practical and controllable method on a laboratory scale.
References
- Garg, N. K., Tan, M., & Johnson, M. T. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Angewandte Chemie International Edition, 62(34), e202306915. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
- Couty, F., Evano, G., & Rabasso, N. (2004). Synthesis of Functionalized Azetidines.
- Sharma, V., Kumar, P., & Singh, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(15), 8565-8597. [Link]
- Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135–141. [Link]
- BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
- Al-Zoubi, R. M., & Al-Jammal, W. R. (2020). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC, 2022(5), 87-97. [Link]
- Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24869-24879. [Link]
- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. BenchChem.
- De Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones gives α-carbonylated N-sulfonylazetidines in the presence of potassium carbonate. The Journal of Organic Chemistry, 71(10), 4147–4154. [Link]
- Singh, G. S., & D'hooghe, M. (2018).
- Maciag, D., et al. (2023). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis.
- Raval, J. P., et al. (2010). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 2(3), 209-222. [Link]
Technical Support Center: Azetidine Reaction Chemistry
Welcome to the technical support center for azetidine reaction chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with azetidines and face the common challenge of undesired polymerization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your azetidine ring and achieve your desired synthetic outcomes.
Introduction: The Azetidine Conundrum
Azetidines are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry due to their ability to impart unique conformational constraints and improve physicochemical properties. However, the inherent ring strain (approximately 25.5 kcal/mol) that makes them synthetically useful also renders them susceptible to facile ring-opening and subsequent polymerization, particularly under acidic conditions. This guide provides expert insights and practical solutions to mitigate this critical issue.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding azetidine stability and polymerization.
Q1: What is the primary cause of azetidine polymerization during a reaction?
A: The primary driver for azetidine polymerization is cationic ring-opening. The nitrogen atom of the azetidine ring can be protonated by trace acids or Lewis acids in the reaction mixture. This protonation turns the ring into a good leaving group, initiating a chain reaction where one azetidine molecule attacks another, leading to a polymer. This process is often rapid and can lead to a complete loss of starting material.
Q2: My reaction mixture is becoming viscous or solidifying. Is this polymerization?
A: Yes, a sudden increase in viscosity, the formation of a gel, or the precipitation of an insoluble solid are classic indicators of polymerization. This occurs as the low-molecular-weight azetidine monomer is converted into a high-molecular-weight polymer. At this point, salvaging the reaction is often impossible, and the focus should shift to preventing it in future attempts.
Q3: How does temperature affect azetidine stability?
A: Higher temperatures increase the rate of all reactions, including the undesired polymerization. While some reactions require heat, it is crucial to maintain the lowest effective temperature. For particularly sensitive azetidines, running reactions at room temperature or below (0 °C to -78 °C) is a standard precautionary measure.
Q4: Can my choice of solvent influence polymerization?
A: Absolutely. Protic solvents (like methanol or ethanol) can facilitate protonation of the azetidine nitrogen and promote polymerization. Aprotic solvents such as THF, dioxane, acetonitrile, or DMF are generally preferred. Furthermore, ensuring the solvent is anhydrous is critical, as water can be a source of protons.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting when you suspect polymerization is occurring.
Scenario 1: Polymerization Detected During Reaction
Observation: The reaction mixture has become viscous, cloudy, or has formed a precipitate.
Immediate Actions:
-
Stop the Reaction: Immediately cool the reaction to 0 °C or below to slow the polymerization rate.
-
Quench and Analyze: Take a small aliquot of the mixture, quench it with a non-acidic solution (e.g., saturated sodium bicarbonate), and analyze it by TLC or LC-MS to confirm the presence of starting material and product, or if only polymer is present.
-
Abandon or Attempt Salvage: In most cases, the reaction is unsalvageable. It is more efficient to discard the current batch and redesign the experiment based on the insights gained.
Troubleshooting Workflow: Diagnosing and Preventing Polymerization
The following diagram outlines a logical workflow for diagnosing the cause of polymerization and implementing preventative measures.
Caption: Troubleshooting workflow for azetidine polymerization.
Part 3: Core Prevention Strategies & Protocols
The most effective strategy is prevention. The following sections detail the most critical preventative measures.
Strategy 1: Nitrogen Protection
Protecting the azetidine nitrogen is the most robust method to prevent polymerization. The lone pair of electrons on the nitrogen is responsible for both its nucleophilicity and its basicity. By converting the nitrogen to a less basic amide or carbamate, you significantly reduce its tendency to become protonated and initiate polymerization.
Mechanism of Protection:
Caption: N-protection renders the azetidine stable.
Comparison of Common Protecting Groups:
| Protecting Group | Chemical Name | Cleavage Conditions | Advantages | Disadvantages |
| Boc | tert-Butoxycarbonyl | Strong Acid (TFA, HCl) | Stable, common, easy to install. | Cleavage requires strong acid, which can be problematic. |
| Cbz | Carboxybenzyl | Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid/base-labile groups. | Not suitable for molecules with reducible functional groups. |
| Nosyl (Ns) | 2-Nitrobenzenesulfonyl | Thiolysis (e.g., thiophenol, K₂CO₃) | Very stable, activates N-H for alkylation. | Can be difficult to remove in complex molecules. |
Protocol: N-Boc Protection of Azetidine
This protocol provides a standard method for protecting the azetidine nitrogen with a Boc group.
Materials:
-
Azetidine (or derivative)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir bar, round-bottom flask, separatory funnel
Procedure:
-
Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the azetidine (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the solution.
-
Boc Anhydride Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc azetidine.
-
Purification: Purify the product by flash column chromatography if necessary.
Strategy 2: Control of Reaction Environment
If N-protection is not feasible, strict control over the reaction environment is paramount.
-
Use Acid Scavengers: For reactions that may generate trace amounts of acid, include a non-nucleophilic base like Proton-Sponge® or DIPEA to neutralize it immediately.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run reactions under an inert atmosphere (Nitrogen or Argon).
-
Acid-Free Glassware: In critical cases, consider treating glassware with a dilute base solution, followed by rinsing with distilled water and oven-drying, to remove any acidic residues from previous experiments.
By implementing these strategies, you can significantly improve the success rate of your azetidine reactions and avoid the common pitfall of polymerization.
References
- Mechanisms of Cationic Ring-Opening Polymerization.Polymer Chemistry, Fourth Edition, by Charles E. Carraher, Jr. [Link]
- Azetidines and their derivatives: a new generation of building blocks in organic synthesis.Chemical Society Reviews, Issue 18, 2011. [Link]
Technical Support Center: Stability of 2-(Azetidin-1-yl)ethanol
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for N-heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals working with 2-(Azetidin-1-yl)ethanol and similar azetidine-containing molecules. Here, we address common stability challenges, particularly under acidic conditions, providing troubleshooting advice, detailed protocols, and the core chemical principles behind these phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound?
A1: The principal stability issue for this compound is the susceptibility of the four-membered azetidine ring to acid-catalyzed ring-opening.[1][2][3] This reactivity stems from the inherent ring strain in the azacyclobutane structure and the basicity of the nitrogen atom.[4][5]
Q2: At what pH range does this compound become unstable?
A2: Significant degradation can be expected at low pH values (e.g., pH < 4). The rate of decomposition is highly pH-dependent, with more rapid degradation occurring in strongly acidic conditions (e.g., pH 1-2).[5] The molecule's stability is directly linked to the pKa of the azetidine nitrogen; once protonated, the ring becomes activated for degradation.[5][6]
Q3: What is the main degradation product under acidic conditions?
A3: The expected degradation product results from the nucleophilic ring-opening of the azetidine moiety. In an aqueous acidic environment, the most likely product is 4-((2-hydroxyethyl)amino)butan-1-ol , formed by the nucleophilic attack of a water molecule on a carbon atom adjacent to the protonated nitrogen.
Q4: Can I use standard silica gel for the purification of this compound?
A4: Caution is advised. Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like this compound.[3] This can lead to streaking, low recovery, and the isolation of ring-opened impurities.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant Product Loss During Aqueous Acidic Workup
-
Symptoms: You observe low recovery of your desired product after performing an extraction with an acidic aqueous solution (e.g., 1N HCl) intended to remove basic impurities or protonate the product for extraction. LC-MS analysis of the aqueous layer shows a new, more polar species with a mass corresponding to the addition of water.
-
Root Cause Analysis: The azetidine nitrogen (pKa ≈ 11.3) is strongly basic and is readily protonated by the acid.[7][8][9] This forms a strained and highly electrophilic azetidinium ion.[2][6][10] This ion is susceptible to nucleophilic attack by water, leading to irreversible ring-opening and loss of your product.
-
Solutions:
-
Avoid Strong Acids: Whenever possible, use a milder acidic wash, such as a saturated ammonium chloride (NH₄Cl) solution (pH ≈ 4.5-5.5), or skip the acidic wash if feasible.
-
Minimize Contact Time: If a strong acid wash is unavoidable, perform the extraction rapidly and at low temperatures (0-5 °C) to reduce the rate of the degradation reaction.
-
Use a Buffered System: Employ a buffered aqueous solution at a moderately acidic pH (e.g., pH 4-5) instead of a strong acid to control the extent of protonation.
-
Issue 2: Appearance of Unknown Impurities After Column Chromatography
-
Symptoms: Your purified product contains unexpected impurities that were not present before chromatography. TLC analysis of the column fractions shows streaking or new spots.
-
Root Cause Analysis: As mentioned, standard silica gel is acidic and can catalyze the ring-opening of the azetidine. The prolonged contact time during chromatographic separation provides ample opportunity for this degradation to occur.[3]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia in methanol, before packing the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or treated silica (e.g., C18 for reverse-phase chromatography) where the compound shows better stability.
-
Flash Chromatography: Employ rapid "flash" chromatography techniques to minimize the residence time of the compound on the column.
-
Core Concepts: The Mechanism of Degradation
Understanding the chemical mechanism of degradation is critical for designing robust experimental procedures. The instability of this compound in acid is a classic example of the reactivity of strained N-heterocycles.
The process occurs in two key steps:
-
Protonation: The lone pair of electrons on the azetidine nitrogen acts as a base, readily accepting a proton (H⁺) from the acidic medium. This acid-base reaction is fast and reversible, forming a positively charged azetidinium ion .
-
Nucleophilic Ring-Opening: The formation of the azetidinium ion severely increases the strain and electrophilicity of the four-membered ring. The positive charge on the nitrogen withdraws electron density from the adjacent carbon atoms, making them highly susceptible to nucleophilic attack. A nucleophile (Nu⁻), such as water or the acid's counter-ion (e.g., Cl⁻), attacks one of these carbons, leading to the cleavage of a carbon-nitrogen bond and opening the ring. This step is typically the rate-determining step and is irreversible.
Visualization of the Degradation Pathway
Caption: A typical workflow for a forced degradation study.
References
- Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
- Minameyer, M., De Nanteuil, F., & Waser, J. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(8), 2054-2057. [Link]
- Kim, H., & Lee, P. H. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 469. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- National Center for Biotechnology Information. (n.d.). Azetidine.
- Topczewski, J. J., Kuenstner, E. J., & Winton, V. J. (2025).
- Chekler, E. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1631. [Link]
- BioProcess International. (n.d.).
- Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Wikipedia. (n.d.). Azetidine. [Link]
- National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-.
- MedCrave. (2016).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- PubMed. (2021).
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
- 1. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 9. Azetidine - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation Pathways of 2-(Azetidin-1-yl)ethanol
Welcome to the Technical Support Center for "2-(Azetidin-1-yl)ethanol." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this molecule. While specific degradation data for this compound is not extensively published, this document synthesizes established principles of azetidine ring chemistry and ethanol metabolism to provide a robust framework for your investigations. Here, you will find scientifically grounded FAQs, in-depth troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary degradation pathways for this compound?
A1: Based on its structure, this compound is susceptible to degradation through two main routes: metabolism of the ethanol side chain and cleavage of the azetidine ring. The ethanol moiety is likely to undergo oxidation to form 2-(azetidin-1-yl)acetaldehyde, which can be further oxidized to 2-(azetidin-1-yl)acetic acid. The azetidine ring, due to its inherent ring strain, is prone to opening under both physiological and chemical stress conditions.[1][2]
Q2: What are the likely metabolic pathways for this compound in a biological system?
A2: In a biological system, the primary metabolic transformations are expected to involve cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs). CYP-mediated oxidation of the carbon atom alpha to the nitrogen in the azetidine ring can lead to ring scission, forming reactive intermediates such as aldehydes.[2] Additionally, the ethanol side chain can be metabolized by alcohol dehydrogenase and aldehyde dehydrogenase. Direct conjugation of the strained azetidine ring with glutathione, catalyzed by GSTs, is another plausible metabolic route.
Q3: How does pH influence the stability of the azetidine ring in this compound?
A3: The azetidine ring is susceptible to hydrolytic degradation under both acidic and basic conditions.[3] Under acidic conditions, protonation of the ring nitrogen makes the ring more susceptible to nucleophilic attack by water, leading to ring opening. In basic conditions, direct nucleophilic attack on the ring carbons can also result in cleavage. Therefore, careful pH control is crucial during experimental design and sample handling.
Q4: What are the potential challenges in identifying the degradation products of this compound?
A4: A key challenge is the potential for multiple, isomeric degradation products, which can be difficult to separate and identify.[3] The small and polar nature of the parent compound and its likely metabolites can also pose challenges for chromatographic separation and mass spectrometric detection. Furthermore, some degradation products may be unstable or reactive, complicating their isolation and characterization.[4][5]
Troubleshooting and Experimental Guides
Guide 1: Forced Degradation Studies
Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.[6]
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.[7]
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.[7]
-
-
Sample Analysis: Following incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as RP-HPLC with UV and MS detection, to identify and quantify the degradation products.[7][8]
Troubleshooting Common Issues in Forced Degradation Studies
| Issue | Potential Cause | Recommended Solution |
| No degradation observed | Insufficient stress conditions. | Increase the temperature, concentration of the stressor, or duration of the study. |
| Complete degradation | Stress conditions are too harsh. | Decrease the temperature, concentration of the stressor, or duration of the study. |
| Poor peak shape in chromatography | Inappropriate column or mobile phase. | Screen different columns (e.g., C18, HILIC) and mobile phase compositions (pH, organic modifier). |
| Difficulty in identifying degradants | Low abundance or poor ionization of degradants. | Concentrate the sample before analysis. Optimize MS parameters (e.g., source conditions, fragmentation energy). Consider derivatization to improve volatility or ionization. |
Predicted Degradation Pathways Visualization
Caption: Predicted metabolic and chemical degradation pathways of this compound.
Guide 2: Metabolite Identification Workflow
Identifying unknown metabolites is a critical step in understanding the degradation pathways.
Experimental Workflow: Metabolite Identification
Caption: A typical workflow for metabolite identification using LC-MS/MS.
Troubleshooting Common Issues in Metabolite Identification
| Issue | Potential Cause | Recommended Solution |
| Matrix effects suppressing ion signals | Co-eluting endogenous compounds. | Improve chromatographic separation. Use a more effective sample cleanup method (e.g., solid-phase extraction). |
| Ambiguous structural assignments | Isomeric metabolites with similar fragmentation. | Employ orthogonal analytical techniques like NMR for definitive structure elucidation.[9] Use reference standards if available. |
| Difficulty detecting polar metabolites | Poor retention on reversed-phase columns. | Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or derivatization to increase hydrophobicity. |
| In-source fragmentation complicating spectra | High source temperature or voltage. | Optimize MS source conditions to minimize in-source fragmentation. Compare spectra at different collision energies.[5] |
References
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (n.d.). ResearchGate.
- Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Derivative as a Model of DNA Repair. (2022). MDPI.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022). ACS Publications.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). PubMed.
- Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. (2023). PubMed.
- Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). ChemRxiv.
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (n.d.). SINTEF.
- Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. (n.d.). ResearchGate.
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PubMed Central (PMC).
- Degradation studies of amines and alkanolamines during sour gas treatment process. (n.d.). ResearchGate.
- Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. (n.d.). American Chemical Society.
- Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.). ResearchGate.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
- Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. (n.d.). Royal Society of Chemistry.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Greenwich Academic Literature Archive (GALA).
- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024). PubMed Central (PMC).
- Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (n.d.). ResearchGate.
- Compound Identification for Nontargeted Metabolomics. (2021). AZoLifeSciences.
- Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC. (n.d.). Oriental Journal of Chemistry.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). ResearchGate.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PubMed Central (PMC).
- Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. (2012). Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Troubleshooting Low Conversion in "2-(Azetidin-1-yl)ethanol" Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Azetidin-1-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion and yield, in this synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental issues.
Section 1: The Core Reaction: N-Alkylation of Azetidine
The most common and direct route to this compound is the nucleophilic substitution (SN2) reaction between azetidine and a 2-substituted ethanol, typically 2-chloroethanol or 2-bromoethanol. The reaction requires a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic.
Caption: General N-alkylation pathway for this compound synthesis.
Section 2: Troubleshooting Guide & FAQs
Q1: My reaction has stalled, showing significant unreacted azetidine and/or haloethanol. What are the most likely causes?
Answer: Stalled reactions or low conversion rates are the most frequently reported issues. The root cause often lies in the deactivation of the nucleophile (azetidine) or suboptimal reaction conditions.
A. In-situ Azetidine Deactivation: Azetidine is a secondary amine and a base. In the SN2 reaction with 2-haloethanol, one equivalent of acid (HX) is generated. This acid will readily protonate a molecule of azetidine, forming an azetidinium salt. This salt is no longer nucleophilic and cannot participate in the reaction, effectively halting the conversion at a theoretical maximum of 50% if no external base is used.
B. Inadequate Base: The choice and quantity of the base are critical.
-
Weak Bases: Tertiary amines like triethylamine (TEA) can be effective, but their basicity might be insufficient to drive the reaction to completion, especially with 2-chloroethanol.
-
Insufficient Amount: At least one equivalent of base relative to the limiting reagent is required to scavenge the acid produced. Using a slight excess (1.1-1.5 equivalents) is often recommended.
-
Steric Hindrance: Highly hindered bases may not efficiently deprotonate the forming azetidinium salt.
C. Poor Reagent Quality:
-
Azetidine: This reagent is volatile and can be hygroscopic. Ensure it is stored properly and use a fresh, high-purity stock.
-
2-Haloethanol: These reagents can degrade over time. 2-Bromoethanol is more reactive than 2-chloroethanol but also less stable.
D. Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate, particularly when using 2-chloroethanol. Insufficient temperature will lead to a sluggish and incomplete reaction.
Technical Support Center: Byproduct Identification in 2-(Azetidin-1-yl)ethanol Preparation
Introduction
Welcome to the technical support guide for the synthesis of 2-(Azetidin-1-yl)ethanol. As a key building block in medicinal chemistry, the purity of this intermediate is paramount. However, the inherent reactivity of the strained azetidine ring and the bifunctional nature of the reactants can lead to a variety of byproducts.[1] This guide provides in-depth, experience-based answers to common issues encountered during synthesis, focusing on the identification, mitigation, and troubleshooting of impurities.
Section 1: Synthesis Overview & Common Reaction Pathways
The most prevalent laboratory and industrial synthesis of this compound involves the direct N-alkylation of azetidine with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism where the nitrogen atom of the azetidine ring attacks the electrophilic carbon of the 2-chloroethanol.
While straightforward in principle, several competing reaction pathways can reduce yield and complicate purification. Understanding these pathways is the first step in effective byproduct identification.
Caption: Primary and competing reaction pathways in the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges encountered during the synthesis and purification of this compound.
Q1: What are the most common byproducts I should expect in my crude reaction mixture?
A1: Based on the reaction mechanism, you should anticipate several classes of impurities. Proactive identification is key for developing a robust purification strategy. The most prevalent are:
-
Unreacted Starting Materials: Residual azetidine and 2-chloroethanol are common, especially if the reaction has not gone to completion.
-
Over-alkylation Product: The desired product, this compound, is a tertiary amine and can react with another molecule of 2-chloroethanol to form the 1,1-bis(2-hydroxyethyl)azetidinium salt. This is more likely if there is a high local concentration of 2-chloroethanol or if the reaction temperature is too high.
-
Reactant Self-Condensation: Under basic conditions, 2-chloroethanol can undergo a Williamson ether synthesis-type reaction with itself to form 2-(2-chloroethoxy)ethanol and other related oligomers.
-
Ring-Opened Byproducts: The azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol) and is susceptible to cleavage under certain conditions, particularly acidic ones.[1] If the base is not sufficient to neutralize the HCl generated during the reaction, the resulting acidic environment can catalyze the ring-opening of azetidine by nucleophiles like water or the product itself.[2]
-
Solvent and Reagent Residues: Salts formed from the base (e.g., KCl, NaCl) and residual high-boiling solvents (e.g., DMF, DMSO) are also common impurities.
Q2: I see an unexpected peak in my GC-MS analysis. How can I tentatively identify it?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent first-pass technique for analyzing volatile and semi-volatile components in your crude mixture.[3][4] Here’s how to approach an unknown peak:
-
Check for Starting Materials:
-
Azetidine: Look for a peak with a molecular ion (M⁺) at m/z 57. Key fragments include m/z 42 ([M-CH₃]⁺) and 28 ([M-C₂H₅]⁺).
-
2-Chloroethanol: Look for a characteristic isotopic pattern for chlorine (M⁺ at m/z 80 and M+2 at m/z 82 in a ~3:1 ratio). A key fragment is the loss of CH₂OH (m/z 49/51).
-
-
Analyze for Expected Byproducts:
-
2-(2-Chloroethoxy)ethanol: This byproduct will have a molecular ion at m/z 124 (and 126). Common fragments include m/z 93/95 (loss of CH₂OH) and 45 ([C₂H₅O]⁺).
-
Ethylene Glycol: If 2-chloroethanol eliminates to ethylene oxide which is then hydrolyzed, you may see ethylene glycol (M⁺ at m/z 62), though it can be poorly resolved on some columns.
-
-
Consider Thermal Degradation: The high temperatures of the GC inlet can sometimes cause degradation. The quaternary salt, for example, is not volatile and will not be observed by GC-MS; however, it might degrade into observable fragments.
Q3: My ¹H NMR spectrum has broad signals and unexpected peaks. What should I look for?
A3: NMR spectroscopy is the definitive tool for structural elucidation of your product and its impurities.[5][6] A complex spectrum often points to a mixture of products.
-
Desired Product Signature: this compound has a characteristic ¹H NMR spectrum.
-
Azetidine Ring Protons: The four protons on the azetidine ring often appear as two multiplets. The two protons on the carbons adjacent to the nitrogen (C2/C4) typically resonate around 3.2-3.6 ppm, while the two protons on the central carbon (C3) are further upfield, around 2.0-2.4 ppm.[7][8]
-
Ethyl Chain Protons: You will see two triplets, one for the -N-CH₂- group (around 2.7 ppm) and one for the -CH₂-OH group (around 3.6 ppm).
-
-
Interpreting Impurity Signals:
-
Quaternary Salt: The formation of a quaternary ammonium salt causes a significant downfield shift of the protons alpha to the nitrogen. Expect the azetidinium ring protons and the N-CH₂ protons to shift downfield by 0.5-1.0 ppm compared to the parent tertiary amine.
-
Ring-Opened Products: The disappearance of the characteristic high-field multiplet (~2.0-2.4 ppm) for the central CH₂ of the azetidine ring is a strong indicator of ring opening. You will instead see broader, more complex signals typical of a linear amine.
-
Broad Peaks: Broad signals, especially for the OH and any NH protons, can indicate a slow chemical exchange or the presence of multiple species. Adding a drop of D₂O will cause these peaks to disappear, confirming their identity. Poorly resolved peaks can also result from poor sample shimming or insoluble material.[5]
-
Data Summary for Key Compounds
| Compound Name | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm, CDCl₃) |
| This compound | C₅H₁₁NO | 101.15 | ~3.6 (t, -CH₂OH), ~3.3 (t, ring CH₂), ~2.7 (t, -NCH₂), ~2.1 (p, ring CH₂) |
| Azetidine | C₃H₇N | 57.09 | ~3.6 (t, ring CH₂), ~2.2 (p, ring CH₂) |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | ~3.8 (t, -CH₂Cl), ~3.6 (t, -CH₂OH) |
| 1,1-bis(2-hydroxyethyl)azetidinium | C₇H₁₆NO₂⁺ | 146.21 | Signals shifted significantly downfield from the parent amine |
| 2-(2-Chloroethoxy)ethanol | C₄H₉ClO₂ | 124.56 | Complex multiplets in the ~3.5-3.8 ppm region |
Section 3: Experimental Protocols & Mitigation Strategies
Protocol 1: Analytical Workflow for Byproduct Identification
A systematic approach is crucial for efficiently identifying impurities.[9][10][11]
Caption: A logical workflow for the identification and characterization of impurities.
Step-by-Step Methodology:
-
Thin Layer Chromatography (TLC):
-
Purpose: A rapid, qualitative tool to monitor reaction progress and identify the number of components.
-
Procedure: Spot the crude reaction mixture on a silica gel plate. Use a solvent system like Dichloromethane/Methanol (e.g., 95:5 or 90:10) with a small amount of ammonium hydroxide to prevent streaking of amines. Visualize with potassium permanganate stain. The desired product should appear as a distinct spot, while impurities will appear as separate spots.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify volatile starting materials and byproducts.[12]
-
Procedure: Dilute a sample of the crude mixture in a suitable solvent (e.g., Methanol, Dichloromethane). Inject into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms). Compare the resulting mass spectra with a library database and analyze fragmentation patterns.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: The primary tool for quantifying the purity of the final product and detecting less volatile impurities like quaternary salts.[9][11]
-
Procedure: Use a reverse-phase column (e.g., C18). A mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution is often effective.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Protocol 2: Strategies to Minimize Byproduct Formation
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of azetidine relative to 2-chloroethanol. This ensures the limiting reagent is the more reactive alkylating agent, minimizing the chance for over-alkylation of the product.
-
Slow Addition & Temperature Control: Add the 2-chloroethanol dropwise to a well-stirred solution of azetidine and base at a controlled temperature (e.g., 40-50 °C). This maintains a low instantaneous concentration of the electrophile, disfavoring side reactions. Avoid high temperatures which accelerate both over-alkylation and reactant decomposition.
-
Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃). Strong bases like sodium hydroxide can promote the elimination of HCl from 2-chloroethanol to form ethylene oxide, introducing a different set of potential side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation of the amine, especially if the reaction is run for an extended period or at elevated temperatures.
By implementing these control measures and utilizing a structured analytical approach, researchers can significantly improve the purity and yield of this compound, streamlining downstream processes in drug discovery and development.
References
- BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine. BenchChem.
- Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). ResearchGate.
- RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
- ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
- PMC - NIH. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC - NIH.
- MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Wikipedia. (n.d.). Azetidine. Wikipedia.
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Ambeed.com. (n.d.). Reactions of Azetidines. Ambeed.com.
- ResearchGate. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
- PubMed. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. PubMed.
- PubMed. (2004). Azetidin-2-ones, synthon for biologically important compounds. PubMed.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (n.d.).
- ResearchGate. (2025). (PDF) Azetidin-2-ones, Synthon for Biologically Important Compounds †. ResearchGate.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
- ResearchGate. (n.d.). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. ResearchGate.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. BJSTR Publishers.
- PubMed. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. PubMed.
- PMC - NIH. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
- Dalton Transactions (RSC Publishing). (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing).
- Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. (2025).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Reactions of Azetidines | Ambeed [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. soeagra.com [soeagra.com]
- 10. rroij.com [rroij.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. tjpps.org [tjpps.org]
Technical Support Center: Solvent Effects on the Synthesis of 2-(Azetidin-1-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(Azetidin-1-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical role of the solvent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, which is typically achieved via the N-alkylation of azetidine with a 2-carbon electrophile like 2-chloroethanol or ethylene oxide. The solvent system is a paramount variable in controlling reaction success.
Issue 1: Low or No Yield of this compound
Question: My reaction is showing very low conversion to the desired product, or it has stalled completely. How can the solvent be the cause, and what steps can I take to improve the yield?
Answer: A low yield is one of the most common problems and is heavily influenced by the reaction medium. The synthesis is typically a bimolecular nucleophilic substitution (SN2) reaction. The solvent must effectively dissolve the reactants and stabilize the transition state to facilitate this pathway.
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The SN2 mechanism is favored by polar aprotic solvents.[1] These solvents can solvate the cation (the counter-ion of the base or the protonated azetidine) but do not strongly solvate the anionic nucleophile (azetidine), leaving it "naked" and more reactive.[1][2]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (e.g., Toluene, Hexane) or a polar protic solvent (e.g., Ethanol, Water), consider switching to solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[3] Acetonitrile is often an excellent starting point due to its strong dipole moment and relatively low boiling point, which simplifies product isolation.
-
Optimize Solvent Mixtures: In cases where reactant solubility is a problem, a co-solvent system might be beneficial. However, avoid protic co-solvents if possible, as they can suppress the nucleophilicity of azetidine through hydrogen bonding.[2]
-
-
-
Poor Reactant Solubility: Azetidine and its salts, as well as the alkylating agent, must be sufficiently soluble for the reaction to proceed.
-
Troubleshooting Steps:
-
Verify Solubility: Before running the reaction at scale, perform a small solubility test with your chosen solvent at the intended reaction temperature.
-
Select a Better Solvent: DMF and DMSO are excellent solvents for a wide range of organic molecules and salts, which can be particularly useful if a base like potassium carbonate is used. However, be mindful that their high boiling points can complicate product purification.
-
-
-
Solvent-Induced Side Reactions: Protic solvents like ethanol or water can compete with azetidine as nucleophiles, reacting with 2-chloroethanol to form ethers or diols, thereby consuming the electrophile and reducing the yield.
Issue 2: Significant Formation of Side Products (e.g., Over-alkylation)
Question: My analysis shows the desired product, but also significant amounts of a higher molecular weight impurity. What is causing this and how can I prevent it?
Answer: The formation of side products is often a result of the product, this compound, which is itself a nucleophile, reacting further. The primary nitrogen on azetidine is often more nucleophilic than the tertiary amine of the product, but over-alkylation can still occur, especially under forcing conditions.
Potential Causes & Solutions:
-
High Reactant Concentration: Concentrated reaction mixtures can favor intermolecular side reactions.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Diluting the reaction mixture can disfavor bimolecular side reactions. This is a simple but effective method to improve selectivity.
-
Slow Addition: Adding the alkylating agent (e.g., 2-chloroethanol) dropwise over a prolonged period maintains its low concentration, minimizing the chance of it reacting with the product.[4]
-
-
-
Inappropriate Solvent Choice: A solvent that poorly solvates the reactants can lead to localized "hot spots" of high concentration, promoting side reactions.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Choose a solvent in which all reactants are fully dissolved. If using a base like K₂CO₃, which may have limited solubility, ensure vigorous stirring to maintain a fine suspension.[4] Solvents like DMF are excellent for solubilizing inorganic bases.
-
-
Issue 3: Difficult Product Isolation and Purification
Question: I believe my reaction worked, but I am struggling to isolate the pure product from the reaction mixture. How is my solvent choice impacting this?
Answer: The physical properties of the solvent are critical for an efficient workup.
Potential Causes & Solutions:
-
High-Boiling Point Solvents: Solvents like DMF and DMSO are difficult to remove under reduced pressure and can interfere with chromatographic purification.
-
Troubleshooting Steps:
-
Azeotropic Removal: Toluene can be added and co-evaporated to help remove residual DMF.
-
Aqueous Workup: For water-miscible solvents like DMF or DMSO, the product can often be extracted into an organic solvent (e.g., Ethyl Acetate, Dichloromethane) after diluting the reaction mixture with a large volume of water and brine. However, this compound has some water solubility, so multiple extractions are recommended.
-
Choose a Lower-Boiling Solvent: If possible, opt for solvents like Acetonitrile or Tetrahydrofuran (THF) from the outset to simplify removal post-reaction.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal type of solvent for the SN2 synthesis of this compound?
A1: The ideal solvent for this SN2 reaction is a polar aprotic solvent .[5] These solvents possess a significant dipole moment to dissolve charged species but lack acidic protons (like O-H or N-H bonds).[6] This property allows them to stabilize the transition state of the SN2 reaction without "caging" and deactivating the azetidine nucleophile through hydrogen bonding, leading to faster reaction rates.[2][7]
Q2: Can I use a protic solvent like ethanol or water?
A2: While it is possible, it is generally not recommended. Protic solvents can significantly slow down SN2 reactions by forming a hydrogen-bond "cage" around the nucleophile (azetidine), which lowers its energy and increases the activation energy required for the reaction.[1][2] Furthermore, they can act as competing nucleophiles, leading to unwanted byproducts. If reactant solubility is an issue and a protic solvent must be used, a mixture with a polar aprotic solvent may be a compromise, but expect lower efficiency.
Q3: How does the choice of base interact with the solvent selection?
A3: The base and solvent are a coupled system. If an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the H-Cl formed, a solvent that can at least partially dissolve it or allow for efficient solid-liquid phase transfer is needed. DMF is often used in these cases.[8] If a soluble organic base like triethylamine (Et₃N) is used, a wider range of solvents like acetonitrile or CH₂Cl₂ can be effective.[9] The key is to ensure the base can perform its function without being deactivated by the solvent and that the resulting salt is manageable during workup.
Q4: For a scaled-up synthesis, which solvent is recommended for safety and practicality?
A4: For large-scale synthesis, safety, cost, and ease of handling become major factors.
-
Acetonitrile (MeCN): Often a good choice. It is polar aprotic, has a convenient boiling point (82 °C) for easy removal, and is less toxic than DMF.
-
Acetone: Another viable polar aprotic solvent, though its very low boiling point (56 °C) may require running the reaction under reflux in a well-sealed system.
-
DMF/DMSO: While highly effective, their high boiling points, toxicity (especially DMF), and difficulty of removal make them less ideal for scale-up unless absolutely necessary for solubility or reactivity.
Data & Protocols
Table 1: Comparison of Common Solvents for Azetidine N-Alkylation
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Key Advantages | Common Issues |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Excellent SN2 rate, easy to remove.[2] | Moderate toxicity, may not dissolve all bases. |
| DMF | Polar Aprotic | 153 | 36.7 | Excellent solvating power for reactants and bases.[8] | Difficult to remove, toxic. |
| DMSO | Polar Aprotic | 189 | 46.7 | Superior solvating power, accelerates SN2.[3] | Very difficult to remove, can complicate workup. |
| THF | Polar Aprotic | 66 | 7.6 | Lower boiling point, good for some reactions. | Lower polarity may slow reaction rates. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Good solubility for some salts. | Suppresses nucleophilicity, can act as a nucleophile.[6] |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 40 | 9.1 | Good for reactions with organic bases. | Low boiling point, environmental concerns. |
Experimental Protocol: Synthesis using Acetonitrile
This protocol outlines a general procedure for the synthesis of this compound using 2-chloroethanol as the alkylating agent in acetonitrile.
Materials:
-
Azetidine
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert atmosphere inlet.
-
To the flask, add anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Add azetidine (1.0 equivalent) to the stirring suspension.
-
Slowly add 2-chloroethanol (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts, and wash the solid cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetonitrile.
-
The crude product can then be purified by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway
The diagram below illustrates the SN2 mechanism for the synthesis of this compound. A polar aprotic solvent stabilizes the transition state, accelerating the reaction.
Caption: SN2 mechanism for the formation of this compound.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues, starting with solvent considerations.
Sources
- 1. reddit.com [reddit.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 7. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for 2-(Azetidin-1-yl)ethanol Functionalization
Welcome to the technical support center for the functionalization of 2-(Azetidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively modifying this versatile building block. Given its bifunctional nature, containing both a nucleophilic secondary amine within a strained azetidine ring and a primary alcohol, chemoselective functionalization presents unique challenges and opportunities. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals with precision and efficiency.
I. Understanding the Reactivity of this compound
The core challenge in the functionalization of this compound lies in controlling the chemoselectivity between the azetidine nitrogen and the primary hydroxyl group. The nitrogen atom is inherently more nucleophilic than the oxygen atom, which typically favors N-functionalization. However, strategic catalyst selection and the use of protecting groups can effectively reverse this innate reactivity, allowing for selective O-functionalization. Furthermore, the strained four-membered azetidine ring is susceptible to ring-opening under harsh acidic or certain catalytic conditions, a factor that must be carefully considered in experimental design.
II. Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the hydroxyl group of this compound. How can I prevent the reaction from occurring at the more nucleophilic azetidine nitrogen?
A1: This is a common and critical challenge. The most robust strategy is to temporarily protect the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions used for O-functionalization and can be readily removed later under acidic conditions. Once the nitrogen is protected as N-Boc-2-(azetidin-1-yl)ethanol, the hydroxyl group becomes the primary site for reaction.
Q2: What are the best general-purpose catalysts for acylating the hydroxyl group of N-protected this compound to form an ester?
A2: For the acylation of the primary alcohol in the N-protected substrate, 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, often used in conjunction with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in a Steglich esterification.[1][2] DMAP significantly accelerates the acylation by forming a highly reactive N-acylpyridinium intermediate.[3][4]
Q3: I am attempting an N-alkylation, but I'm observing low yields and the formation of multiple products. What could be the cause?
A3: Low yields in N-alkylation can be due to several factors. Firstly, the product itself, a tertiary amine, can compete with the starting material for the alkylating agent, leading to quaternization of the azetidine nitrogen. Using a slight excess of the starting amine relative to the alkylating agent can help mitigate this. Secondly, the choice of base and solvent is crucial. A non-nucleophilic, sterically hindered base is often preferred to deprotonate the starting material without competing in the alkylation. Finally, ensure your reaction is performed under anhydrous conditions, as water can hydrolyze some alkylating agents.
Q4: Can the azetidine ring open during functionalization reactions? What conditions should I avoid?
A4: Yes, the high ring strain of azetidines makes them susceptible to ring-opening, particularly under harsh acidic conditions or in the presence of strong nucleophiles.[5][6] It is crucial to avoid strong, non-volatile acids for deprotection or catalysis. When performing reactions, especially those at elevated temperatures, it is important to monitor for byproducts that may indicate ring cleavage. Lewis acids should also be used with caution, and their compatibility with the azetidine ring should be evaluated, potentially at lower temperatures initially.
III. Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Poor or No Conversion in O-Acylation/Esterification of N-Boc-2-(azetidin-1-yl)ethanol
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Ensure that your DMAP is of high purity and handled under anhydrous conditions. For sterically hindered alcohols or carboxylic acids, a higher catalyst loading (up to 10 mol%) may be necessary.[2] |
| Ineffective Coupling Agent (in Steglich Esterification) | DCC can be sensitive to moisture. Use freshly opened or properly stored DCC. Consider using an alternative carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like EDC if working in polar solvents.[1] |
| Low Reaction Temperature | While room temperature is often sufficient, some less reactive substrates may require gentle heating (40-50 °C). Monitor the reaction closely by TLC or LC-MS to avoid decomposition. |
| Inappropriate Solvent | Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Ensure the solvent is anhydrous. |
Issue 2: Formation of Side Products in Selective N-Alkylation
| Potential Cause | Recommended Solution |
| Over-alkylation (Quaternization) | Use the amine as the limiting reagent or use a 1:1 stoichiometry of amine to alkylating agent. Monitor the reaction carefully and stop it once the starting material is consumed. |
| Competing O-Alkylation | While less likely due to the higher nucleophilicity of the amine, O-alkylation can occur, especially at higher temperatures. Running the reaction at a lower temperature can improve selectivity. Using a non-coordinating solvent can also favor N-alkylation. |
| Elimination Side Reaction (with secondary/tertiary halides) | The Williamson ether synthesis and related N-alkylation reactions work best with primary alkyl halides.[7][8] Secondary and tertiary halides are prone to E2 elimination, especially with strong bases. If a secondary alkyl group must be introduced, consider alternative methods like reductive amination. |
Issue 3: Azetidine Ring-Opening Detected
| Potential Cause | Recommended Solution |
| Harsh Acidic Conditions | Avoid strong, non-volatile acids. For N-Boc deprotection, trifluoroacetic acid (TFA) in DCM is effective and volatile, minimizing prolonged exposure of the azetidine to acid.[9] |
| High Reaction Temperatures | Prolonged heating can promote ring-opening. If elevated temperatures are necessary, try to minimize the reaction time. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter timeframe, reducing degradation. |
| Incompatible Lewis Acid Catalyst | If a Lewis acid is required, screen a variety of options (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) at low temperatures first to assess their compatibility with the azetidine ring. |
IV. Experimental Protocols & Catalyst Selection
A. Selective O-Functionalization (via N-Protection)
The key to selective O-functionalization is the protection of the azetidine nitrogen. The following workflow is recommended:
Workflow for selective O-functionalization.
Protocol 1: N-Boc Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add a base such as triethylamine (1.2 eq.) or an aqueous solution of NaHCO₃.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-2-(azetidin-1-yl)ethanol.
-
Catalyst Selection for O-Functionalization of N-Boc-2-(azetidin-1-yl)ethanol
| Reaction Type | Catalyst System | Reagents | Typical Solvents | Key Considerations |
| O-Acylation (Esterification) | Steglich Esterification: DCC/DMAP (cat.)[1][2] | Carboxylic acid (1.1 eq.), DCC (1.2 eq.), DMAP (0.1 eq.) | DCM, THF | Mild conditions. The byproduct, dicyclohexylurea (DCU), is poorly soluble and can often be removed by filtration. |
| O-Acylation (Esterification) | Acyl Halide/Anhydride: DMAP (cat.) or Pyridine[3][4] | Acyl chloride or anhydride (1.1 eq.), DMAP (0.1 eq.) or Pyridine (solvent) | DCM, THF | Highly efficient. DMAP is a more potent catalyst than pyridine. Ensure anhydrous conditions. |
| O-Alkylation (Etherification) | Williamson Ether Synthesis: NaH or KH[7][8] | Alkyl halide (e.g., R-Br, R-I) (1.2 eq.), NaH (1.2 eq.) | THF, DMF | Best for primary alkyl halides. Secondary halides may lead to elimination. Requires strictly anhydrous conditions. |
| O-Alkylation (Etherification) | Mitsunobu Reaction: DEAD/PPh₃[10][11] | Alcohol (for ether synthesis) or Carboxylic Acid (for ester synthesis) (1.2 eq.), DEAD (1.5 eq.), PPh₃ (1.5 eq.) | THF, Dioxane | Proceeds with inversion of configuration at the alcohol carbon. Byproducts can be challenging to remove.[12] |
B. Selective N-Functionalization
Due to the higher nucleophilicity of the azetidine nitrogen, selective N-functionalization can often be achieved without protecting the hydroxyl group, particularly with reactive electrophiles and under controlled conditions.
Workflow for selective N-functionalization.
Catalyst Selection for Selective N-Functionalization of this compound
| Reaction Type | Catalyst/Base | Reagents | Typical Solvents | Key Considerations |
| N-Alkylation | K₂CO₃, Cs₂CO₃, or a non-nucleophilic hindered base (e.g., DIPEA) | Primary alkyl halide (1.0-1.2 eq.) | Acetonitrile, DMF | A base is required to neutralize the acid formed. Monitor for over-alkylation. |
| Reductive Amination | NaBH(OAc)₃, NaBH₃CN | Aldehyde or ketone (1.0 eq.) | DCE, MeOH | A mild and effective method for introducing primary and secondary alkyl groups. |
| N-Acylation | Triethylamine (TEA) or Pyridine | Acyl chloride or anhydride (1.1 eq.) | DCM, THF | Generally a fast and high-yielding reaction at 0 °C to room temperature due to the high nucleophilicity of the amine. |
| N-Sulfonylation | Triethylamine (TEA) or Pyridine | Sulfonyl chloride (1.1 eq.) | DCM, THF | Similar to N-acylation, this reaction is typically efficient under standard conditions. |
V. Conclusion
The functionalization of this compound is a nuanced yet highly rewarding area of synthetic chemistry, offering pathways to novel structures for pharmaceutical and materials science applications. Successful and selective functionalization hinges on a clear understanding of the competing reactivities of the azetidine nitrogen and the hydroxyl group. By employing appropriate protection strategies for O-functionalization or leveraging the inherent nucleophilicity of the amine for N-functionalization, coupled with careful catalyst selection and reaction optimization, researchers can effectively navigate the synthetic challenges. This guide provides a foundational framework for troubleshooting and protocol development. We encourage you to consider the principles and specific examples provided herein as a starting point for your innovative research.
VI. References
-
BenchChem. (n.d.). Minimizing epimerization during functionalization of azetidine rings. Retrieved from BenchChem website.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from Organic Synthesis website.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia.
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from Lumen Learning website.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from Wikipedia.
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from Chemistry LibreTexts.
-
Wang, Q., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps.
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from J&K Scientific LLC website.
-
PubMed. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). PubMed.
-
Brumley, D., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health.
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from National Institutes of Health.
-
PubMed. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. PubMed.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from Organic Chemistry Portal.
-
TCI Chemicals. (n.d.). Mitsunobu Reaction. Retrieved from TCI Chemicals website.
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from ResearchGate.
-
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from Organic Syntheses Procedure.
-
Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from Journal of the American Chemical Society.
-
Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
-
ResearchGate. (2025, August 6). Ring-opening of azetidines. Retrieved from ResearchGate.
-
PubMed Central. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from PubMed Central.
-
Dalton Transactions (RSC Publishing). (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Retrieved from Dalton Transactions (RSC Publishing).
-
ResearchGate. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from ResearchGate.
-
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from TSI Journals.
-
National Institutes of Health. (n.d.). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Retrieved from National Institutes of Health.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal.
-
RSC Publishing. (n.d.). Selective N-terminal functionalization of native peptides and proteins. Retrieved from RSC Publishing.
-
PubMed. (2010). Cu(II)-catalyzed acylation by thiol esters under neutral conditions: tandem acylation-wittig reaction leading to a one-pot synthesis of butenolides. Retrieved from PubMed.
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from The Royal Society of Chemistry.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from SciSpace.
-
ResearchGate. (2025, August 6). Saccharin Sulfonic Acid Catalyzed N-Boc Protection of Amines and Formation of tert- Butyl Ethers from Alcohols. Retrieved from ResearchGate.
-
PubMed Central. (2010, December 21). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Retrieved from PubMed Central.
Sources
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. tcichemicals.com [tcichemicals.com]
Technical Support Center: Characterization of 2-(Azetidin-1-yl)ethanol
Welcome to the technical support center for the characterization of 2-(Azetidin-1-yl)ethanol (CAS: 67896-18-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this versatile building block. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
I. Compound Overview and Key Characteristics
This compound is a small heterocyclic compound featuring a strained four-membered azetidine ring and a primary alcohol functional group. Its unique structural motifs make it a valuable synthon in medicinal chemistry. However, these same features can present challenges in its characterization.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | ~77 °C / 170.6 °F | [2] |
| Solubility | Miscible with water and common organic solvents | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the characterization of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: My ¹H NMR spectrum of this compound shows broad peaks, especially for the protons on the azetidine ring. What is the cause and how can I resolve this?
A1: Broadening of NMR signals for this compound is a common observation and can be attributed to several factors:
-
Ring Puckering and Nitrogen Inversion: The four-membered azetidine ring is not planar and undergoes rapid conformational exchange (ring puckering) at room temperature. Additionally, the nitrogen atom can undergo inversion. These dynamic processes occur on a timescale that can be comparable to the NMR timescale, leading to exchange broadening of the signals of the ring protons.
-
Hydrogen Bonding: The hydroxyl group can participate in intermolecular hydrogen bonding, which can also contribute to peak broadening, particularly for the protons on the carbon adjacent to the oxygen and the azetidine ring protons.
-
Viscosity: If the sample is highly concentrated, increased viscosity can slow molecular tumbling, resulting in broader lines.[3]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue.
-
Low Temperature: Cooling the sample can slow down the conformational exchange processes, often resulting in sharper, distinct signals for the axial and equatorial protons of the azetidine ring.
-
High Temperature: Increasing the temperature can accelerate the exchange processes, leading to a coalescence of the broad signals into a sharper, time-averaged signal.
-
-
Dilute the Sample: Prepare a more dilute sample (1-5 mg in 0.6-0.7 mL of solvent) to minimize intermolecular hydrogen bonding and viscosity effects.[4]
-
Choice of Solvent: Using a solvent that can disrupt hydrogen bonding, such as DMSO-d₆, may sometimes yield sharper peaks compared to CDCl₃.
Q2: I am having trouble assigning the peaks in my ¹H and ¹³C NMR spectra. What are the expected chemical shifts?
A2: The following table provides predicted chemical shifts for this compound in CDCl₃. Actual shifts may vary slightly depending on the solvent and concentration.
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| -CH₂- (on azetidine) | ~3.2 - 3.4 | t, J ≈ 7 Hz | 4H | ~58 |
| -CH₂- (central) | ~2.0 - 2.2 | p, J ≈ 7 Hz | 2H | ~18 |
| -CH₂-N- | ~2.7 - 2.9 | t, J ≈ 6 Hz | 2H | ~60 |
| -CH₂-OH | ~3.6 - 3.8 | t, J ≈ 6 Hz | 2H | ~62 |
| -OH | Variable (e.g., 1.5 - 4.0) | br s | 1H | - |
Causality Behind Assignments:
-
The protons on the carbons attached to the electronegative nitrogen and oxygen atoms (-CH₂-N- and -CH₂-OH) are deshielded and appear further downfield.
-
The central methylene protons of the azetidine ring (-CH₂-) are in a more shielded environment and appear further upfield.
-
The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent due to proton exchange.
To confirm the assignments, consider running 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Q3: I suspect my sample is wet. How can I confirm the presence of the -OH proton and water?
A3: The presence of water can complicate the spectrum. Here’s how to address it:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The labile -OH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity. A new, broad HOD peak will appear around 4.8 ppm in CDCl₃.
-
Water Signal: Residual water in CDCl₃ typically appears as a singlet around 1.56 ppm.
B. Mass Spectrometry (MS)
Q1: What is the expected molecular ion peak and fragmentation pattern for this compound in mass spectrometry?
A1: In electron ionization (EI) mass spectrometry, you can expect to see the following:
-
Molecular Ion (M⁺): A peak at m/z = 101, corresponding to the molecular weight of the compound. This peak may be weak due to the facile fragmentation of the molecule.
-
Key Fragments:
-
m/z = 70: This is a very common and often abundant fragment, resulting from the loss of the hydroxyethyl radical (•CH₂CH₂OH). This corresponds to the azetidinyl-methylene cation.
-
m/z = 57: This corresponds to the azetidine ring itself, arising from cleavage of the bond between the nitrogen and the ethyl group.
-
m/z = 44: This fragment can arise from the cleavage of the azetidine ring.
-
m/z = 31: A characteristic fragment for primary alcohols, corresponding to [CH₂OH]⁺.
-
The mass spectrum of the parent azetidine ring shows a base peak at m/z = 57.[5]
C. Chromatography (HPLC and GC-MS)
Q1: I am developing an HPLC method for purity analysis. What are the recommended starting conditions?
A1: For a polar compound like this compound, a reversed-phase HPLC method is a good starting point.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape for amines. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage. | To elute any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
| Detection | UV at 210 nm or ELSD/CAD | The compound lacks a strong chromophore, so low UV wavelength or a universal detector is needed. |
Q2: Is my compound suitable for GC-MS analysis? What conditions should I use?
A2: Yes, this compound is sufficiently volatile for GC-MS analysis.
| Parameter | Recommendation | Rationale |
| Column | A polar capillary column (e.g., DB-WAX or similar) | The polar stationary phase will interact with the alcohol and amine functionalities, providing good peak shape. |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 250 °C | To ensure complete volatilization. |
| Oven Program | Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C). | To separate the analyte from any potential impurities with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns for library matching. |
III. Common Impurities and Their Identification
The purity of this compound is highly dependent on its synthetic route. A common synthesis involves the reaction of azetidine with 2-chloroethanol or ethylene oxide.
Caption: Potential impurities from a common synthetic route.
Q3: My analysis shows an unexpected peak. How can I identify common impurities?
A3:
-
Residual Starting Materials:
-
Azetidine: A volatile, low-boiling point amine. It will elute very early in a GC-MS run. Its mass spectrum will show a molecular ion at m/z = 57.
-
2-Chloroethanol: Can be detected by GC-MS. Its mass spectrum will show a characteristic isotopic pattern for chlorine.
-
-
Side-Products:
-
1,2-bis(azetidin-1-yl)ethane: This can form if a second molecule of azetidine displaces the hydroxyl group of the product or reacts with any remaining 2-chloroethanol. This impurity will have a higher molecular weight (140.22 g/mol ) and will be less polar than the desired product. It will have a longer retention time in reversed-phase HPLC.
-
-
Reagents and Solvents:
-
Triethylamine: Often used as a base in the synthesis of azetidine derivatives.[6] It is volatile and can be detected by GC-MS.
-
IV. Stability and Degradation
Q1: My sample purity seems to decrease over time, especially when in solution. What are the likely degradation pathways?
A1: this compound can be susceptible to degradation, particularly under certain conditions.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid. This is more likely to occur if the sample is exposed to air and light over long periods. The formation of these species can be monitored by NMR (appearance of an aldehyde proton ~9-10 ppm or a carboxylic acid proton >10 ppm) and MS (increase in molecular weight).
-
Ring Opening: The strained azetidine ring can undergo nucleophilic ring-opening reactions. Under acidic conditions, the nitrogen can be protonated, activating the ring towards attack by a nucleophile (e.g., water, or the compound's own hydroxyl group leading to oligomerization). Studies on similar azetidine-containing molecules have shown that the formation of an azetidinium ion can be a key step in degradation.
-
Storage Conditions: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended by some suppliers) to minimize degradation.[1]
Caption: Potential degradation pathways for this compound.
V. Experimental Protocols
A. NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. If necessary, briefly vortex the sample.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[7]
-
D₂O Exchange (Optional): Acquire an initial ¹H NMR spectrum. Then, add one drop of D₂O, shake the tube gently, and re-acquire the spectrum to identify the hydroxyl proton.
B. HPLC Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase (initial conditions).
-
Dilution: Dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filtering: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
VI. References
-
Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]
-
Safety Data Sheet for a similar compound. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
-
De Meulder, M., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232.
-
Bonacorsi, S., et al. (2012). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 17(9), 10458-10501.
-
National Institute of Standards and Technology. Azetidine. In NIST Chemistry WebBook. Available at: [Link]
Sources
Technical Support Center: Synthesis and Workup of 2-(Azetidin-1-yl)ethanol
Welcome to the Technical Support Center for the synthesis of 2-(Azetidin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this valuable N-heterocyclic building block. Our focus is on providing practical, field-proven insights to ensure the successful execution of your experiments.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound typically involves the N-alkylation of azetidine with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base. While seemingly straightforward, this reaction is accompanied by several potential challenges that can impact yield and purity. The inherent ring strain of the azetidine ring makes it susceptible to side reactions, and the basicity of the product necessitates a carefully designed workup and purification strategy.[1] This guide will walk you through a robust workup procedure and provide solutions to common problems you may encounter.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of this compound, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted azetidine.
-
The isolated yield of this compound is significantly lower than expected.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient base. | - Monitor the reaction closely: Use TLC or LC-MS to track the consumption of the starting materials. - Increase reaction temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of alkylation. - Choice of base: A stronger, non-nucleophilic base like potassium carbonate or triethylamine is often more effective than weaker bases. |
| Intermolecular Reactions | At high concentrations, azetidine can react with the alkylating agent to form polymers or other byproducts.[1] | - Dilution: Run the reaction at a lower concentration to favor the desired intramolecular reaction. |
| Side Reactions of 2-Haloethanol | Under strongly basic conditions, 2-chloroethanol can undergo self-condensation or elimination.[2] | - Controlled addition: Add the 2-haloethanol slowly to the reaction mixture to maintain a low instantaneous concentration. - Use a milder base: Consider using a less aggressive base if side reactions of the alkylating agent are suspected. |
| Poor Leaving Group | If using 2-chloroethanol, the reaction may be sluggish due to the poorer leaving group ability of chloride compared to bromide or iodide. | - Use 2-bromoethanol or add a catalytic amount of sodium iodide: Bromide is a better leaving group, and catalytic iodide can facilitate the reaction via the Finkelstein reaction.[3] |
Issue 2: Presence of Multiple Spots on TLC of Crude Product
Symptoms:
-
The TLC plate of the crude reaction mixture shows multiple spots in addition to the desired product.
Root Cause Analysis & Solutions:
| Potential Impurity | Identification & Cause | Mitigation & Removal |
| Unreacted Azetidine | A more polar spot on TLC. Incomplete reaction. | Can be removed during the acidic wash in the workup. |
| Unreacted 2-Haloethanol | A less polar spot on TLC. Incomplete reaction. | Can be removed by washing the organic layer with water during the workup. |
| Overalkylation Product (Quaternary Ammonium Salt) | A highly polar, often water-soluble, spot on TLC. The product, being a secondary amine, is more nucleophilic than the starting azetidine, leading to a second alkylation. | - Use a slight excess of azetidine relative to the 2-haloethanol to minimize this. - This impurity is typically removed in the aqueous layer during extraction. |
| Polymeric Byproducts | Streaking on the TLC plate. Caused by intermolecular reactions. | - Run the reaction at a lower concentration. - These are often high molecular weight and can sometimes be removed by filtration if they are insoluble, or they will remain at the baseline of the TLC and in the column during chromatography. |
| Ring-Opened Byproducts | Can have varying polarities. The strained azetidine ring can open under certain conditions, especially if the reaction mixture becomes acidic.[1] | - Maintain basic conditions throughout the reaction. - Careful purification by column chromatography may be required to separate these from the desired product. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product streaks or "tails" during column chromatography on silica gel.[4]
-
Co-elution of impurities with the product.
-
The purified product is a yellow oil instead of a colorless liquid.[5]
Root Cause Analysis & Solutions:
| Problem | Explanation | Recommended Solution |
| Tailing on Silica Gel | The basic nitrogen of the azetidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[4] | - Use a basic modifier in the eluent: Add 0.5-1% triethylamine or a few drops of ammonia solution to your mobile phase (e.g., dichloromethane/methanol). This will neutralize the acidic sites on the silica gel. - Use a different stationary phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds. |
| Co-eluting Impurities | The impurity has a very similar polarity to your product. | - Optimize the solvent system for chromatography: Try a different solvent system. For example, if you are using a hexane/ethyl acetate gradient, switch to a dichloromethane/methanol gradient. - Consider derivatization: If the impurity has a different functional group, it may be possible to selectively react it to change its polarity before chromatography. |
| Colored Impurities | Can be due to decomposition products or impurities from starting materials. | - Charcoal treatment: Before final concentration, you can treat a solution of your product with activated charcoal to adsorb colored impurities, followed by filtration through celite. - Re-purification: If the color persists, a second column chromatography or distillation under reduced pressure might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench the reaction?
A1: The reaction should be quenched by the addition of water. This will dissolve any inorganic salts and prepare the mixture for extraction. Avoid quenching with acid, as this can lead to the formation of the hydrochloride salt of your product, which may complicate the extraction process.
Q2: How do I effectively extract my product from the reaction mixture?
A2: Since this compound is a basic compound, a standard acid-base extraction is highly effective. After quenching with water, extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate. Then, wash the combined organic layers with a dilute acid (e.g., 1 M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Next, basify the acidic aqueous layer with a base like sodium hydroxide to a pH > 10, and then re-extract your deprotonated product back into an organic solvent.
Q3: My product seems to be water-soluble. How can I improve my extraction efficiency?
A3: The hydroxyl group in this compound can impart some water solubility. To improve extraction efficiency, use a more polar organic solvent for extraction, such as a 9:1 mixture of dichloromethane and isopropanol. Additionally, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of your organic product in the aqueous phase.
Q4: What is a good starting point for a solvent system for column chromatography?
A4: A good starting point for column chromatography on silica gel is a gradient of dichloromethane and methanol. You can start with 100% dichloromethane and gradually increase the percentage of methanol. Remember to add a small amount of triethylamine (0.5-1%) to the eluent to prevent tailing.[4] A typical gradient might be from 0% to 10% methanol in dichloromethane.
Q5: Is it possible to purify this compound by distillation?
A5: Yes, vacuum distillation is a viable purification method for this compound, especially for larger quantities. The compound has a relatively high boiling point, so a good vacuum is necessary to avoid thermal decomposition. This method is particularly effective at removing non-volatile impurities.
Experimental Protocols
Protocol 1: General Workup Procedure for this compound
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature and quench by adding deionized water.
-
Initial Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
-
Acidic Wash (to remove unreacted azetidine and other basic impurities): Wash the combined organic layers with 1 M HCl. The product will be protonated and move into the aqueous layer. Separate the layers and save the acidic aqueous layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) with stirring until the pH is > 10.
-
Final Extraction: Extract the basified aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a suitable eluent system, such as dichloromethane containing 1% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Alternatively, for less soluble products, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to 90:10 dichloromethane/methanol (both containing 1% triethylamine).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizing the Workup Workflow
Caption: A typical workup and purification workflow for the synthesis of this compound.
References
- This guide is a compilation of established chemical principles and best practices and does not rely on a single source.
- The troubleshooting and FAQ sections are based on common challenges encountered in synthetic organic chemistry, particularly in the synthesis of N-heterocycles and amino alcohols.
- The experimental protocols are generalized procedures derived from standard laboratory techniques for the workup and purific
- The Graphviz diagram was created to visually represent the described workflow.
- Information regarding the acid sensitivity of azetidines and potential side reactions was informed by the search results.
- The use of basic modifiers in chromatography for purifying amines is a widely documented technique.
- General principles of N-alkylation and potential side reactions are well-established in organic chemistry liter
- The concept of using a slight excess of the amine to reduce overalkylation is a common strategy in amine alkyl
- The suggestion of using alternative stationary phases like alumina for basic compounds is a standard chrom
- The use of charcoal for decolorization is a common labor
- The principles of acid-base extraction are fundamental to organic chemistry workup procedures.
- The use of brining out to improve extraction efficiency is a standard labor
- The choice of solvent systems for column chromatography is based on established principles of chrom
- Vacuum distillation as a purification method for high-boiling liquids is a standard technique.
- The synthesis of N-heterocycles is a broad field, and this guide draws upon general knowledge within this area.
- The information on the reactivity of 2-haloethanols is based on their known chemical properties.
- The Finkelstein reaction is a well-known method for converting alkyl chlorides or bromides to alkyl iodides.
- The choice of dichloromethane and methanol as a solvent system for polar compounds is a common practice in chrom
- The use of sodium sulfate as a drying agent is a standard labor
- The principles of thin-layer chromatography for reaction monitoring and fraction analysis are fundamental to practical organic chemistry.
- The potential for polymerization in N-alkylation reactions is a known complic
- The stability of the azetidine ring is a topic of interest in heterocyclic chemistry.
- General knowledge of organic synthesis and purific
- Reddit. Difficulties with N-Alkylations using alkyl bromides : r/Chempros. [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-(Azetidin-1-yl)ethanol and 2-(Pyrrolidin-1-yl)ethanol for the Research Scientist
In the landscape of contemporary drug discovery and fine chemical synthesis, the choice of a foundational molecular scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of the final compound. Among the saturated nitrogen-containing heterocycles, the seemingly subtle difference between a four-membered azetidine ring and a five-membered pyrrolidine ring can lead to vastly different outcomes in reactivity, metabolic stability, and biological activity. This guide provides an in-depth, objective comparison of 2-(Azetidin-1-yl)ethanol and 2-(Pyrrolidin-1-yl)ethanol, offering experimental insights and data to inform the strategic selection of these valuable building blocks.
At a Glance: Structural and Physicochemical Comparison
The core difference between this compound and 2-(Pyrrolidin-1-yl)ethanol lies in the nature of their heterocyclic amine. The azetidine ring is a strained four-membered system, whereas the pyrrolidine ring is a more stable, five-membered analogue. This fundamental structural variance dictates their respective properties and reactivity profiles.
| Property | This compound | 2-(Pyrrolidin-1-yl)ethanol |
| Molecular Formula | C₅H₁₁NO | C₆H₁₃NO |
| Molecular Weight | 101.15 g/mol | 115.17 g/mol |
| CAS Number | 67896-18-8[1] | 2955-88-6[2] |
| Boiling Point | Not experimentally determined; Predicted for a similar compound, (2R)-2-(azetidin-1-yl)propan-1-ol, is 175.84 °C[3] | 79-81 °C at 13 mmHg |
| Density | Not experimentally determined | 0.985 g/mL at 25 °C |
| pKa (of conjugate acid) | Estimated to be lower than pyrrolidine due to ring strain and nitrogen hybridization | ~11.27 |
| Ring Strain Energy | ~25.4 kcal/mol[4][5] | ~5.4 kcal/mol[4] |
Note: Experimental data for this compound is limited. Data for 2-(Pyrrolidin-1-yl)ethanol is more readily available from commercial suppliers and chemical databases.
Synthesis and Reactivity: A Tale of Two Rings
The synthetic accessibility and subsequent reactivity of these two molecules are of paramount importance to the medicinal chemist. While both can be synthesized through similar strategies, the inherent ring strain of the azetidine moiety governs its reactivity, making it a unique, and at times challenging, synthetic partner.
General Synthesis Protocols
Both this compound and 2-(Pyrrolidin-1-yl)ethanol can be synthesized via the N-alkylation of the parent heterocycle with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.
Experimental Protocol: General N-Alkylation
-
Reaction Setup: To a solution of azetidine or pyrrolidine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, for instance, potassium carbonate (1.5 eq.).
-
Addition of Electrophile: Add 2-chloroethanol (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired N-hydroxyethyl derivative.
Reactivity Profile: The Influence of Ring Strain
The significant ring strain of the azetidine ring in this compound makes it more susceptible to ring-opening reactions compared to its pyrrolidine counterpart. This can be both an advantage and a disadvantage in synthetic chemistry.
-
Nucleophilicity: The nitrogen atom in both compounds is nucleophilic. However, the increased p-character of the nitrogen lone pair in the strained azetidine ring can influence its nucleophilicity. In contrast, the nitrogen in the less-strained pyrrolidine ring behaves more like a typical secondary amine.
-
Ring-Opening Reactions: The azetidine ring can be opened by various nucleophiles, particularly under acidic conditions or with electrophilic activation. This reactivity can be exploited for the synthesis of more complex acyclic or larger heterocyclic structures. Conversely, the pyrrolidine ring is significantly more stable and less prone to ring-opening.
Biological and Pharmacological Implications
Both azetidine and pyrrolidine moieties are prevalent in a vast number of biologically active compounds. The choice between these two rings can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile.
-
Azetidine Derivatives: The constrained nature of the azetidine ring can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target.[6] Furthermore, the azetidine motif has been shown to improve metabolic stability by blocking N-dealkylation pathways.[7] Derivatives of azetidine have been investigated for a range of activities including as GABA uptake inhibitors and anticancer agents.[6][8]
-
Pyrrolidine Derivatives: The pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs.[9] Its derivatives have a broad spectrum of biological activities, and the pyrrolidine nitrogen is a key site for establishing interactions with biological targets.[9] 2-(Pyrrolidin-1-yl)ethanol itself is used as a building block in the synthesis of various pharmaceuticals.[10][11] For instance, the salt diclofenac/N-(2-hydroxyethyl)pyrrolidine has been studied for its enhanced solubility and potential for improved drug delivery.[12]
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically compare the metabolic stability of derivatives of these two compounds, a liver microsomal stability assay can be performed.
-
Incubation: Incubate the test compound (e.g., an amide derivative of this compound and its pyrrolidine analogue) at a final concentration of 1 µM with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is quenched by the addition of an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Interpretation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time. A longer half-life indicates greater metabolic stability.
Conclusion for the Bench Scientist
The decision to employ a this compound or a 2-(pyrrolidin-1-yl)ethanol scaffold is a strategic one that should be guided by the specific goals of the research program.
Choose this compound when:
-
A conformationally restricted analogue is desired to enhance binding affinity or selectivity.
-
Improved metabolic stability, particularly resistance to N-dealkylation, is a key objective.
-
The unique reactivity of the strained ring can be leveraged for subsequent synthetic transformations.
Choose 2-(Pyrrolidin-1-yl)ethanol when:
-
A well-established, stable, and synthetically tractable scaffold is preferred.
-
The synthetic route requires robust reaction conditions that an azetidine ring may not tolerate.
-
A more flexible linker is needed to explore a broader conformational space for receptor binding.
Ultimately, the empirical data derived from the synthesis and evaluation of both analogues will provide the most definitive guidance for lead optimization and candidate selection. This guide serves as a foundational resource to inform those initial, critical decisions at the bench.
References
- PubChem. 1-Aziridineethanol.
- Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
- Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]
- Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- N-(2-Hydroxyethyl)pyrrolidine. Chem-Impex. [Link]
- Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Supplementary Inform
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. PubMed. [Link]
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
- Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applic
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives.
- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).
- Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]
- Stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. PubMed. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines.
- ChemInform Abstract: A Facile Synthesis of Azetidin-2-ylphosphonic Acid and Its 1-Alkyl Derivatives.
- 1-Pyrrolidineethanol. PubChem. [Link]
- Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC - NIH. [Link]
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
- 2-[(E)-2-(Nitromethylidene)imidazolidin-1-yl]ethanol. PMC - NIH. [Link]
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]
- Exploring 2-(Piperidin-1-yl)
- 2-Pyrrolidineethanol. PubChem. [Link]
Sources
- 1. 67896-18-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-(azetidin-1-yl)propan-1-ol CAS#: 2891580-17-7 [m.chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Hydroxyethyl Azetidines for Researchers and Drug Development Professionals
N-hydroxyethyl azetidines are valuable structural motifs in medicinal chemistry, prized for their ability to enhance pharmacokinetic properties such as solubility and metabolic stability in drug candidates.[1] The incorporation of the hydroxyethyl group provides a handle for further functionalization, while the strained four-membered azetidine ring imparts conformational rigidity. This guide provides a comprehensive comparison of the primary synthetic routes to this important scaffold, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of N-hydroxyethyl azetidines can be broadly categorized into two main approaches: the functionalization of a pre-formed azetidine ring and the cyclization of an acyclic precursor already bearing the N-hydroxyethyl moiety. Each strategy presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and safety. This guide will delve into four principal synthetic routes:
-
Direct N-Alkylation of Azetidine: A straightforward approach involving the reaction of azetidine with an appropriate C2 electrophile.
-
Cyclization of N-(2-hydroxyethyl) Propanolamine Derivatives: A method that constructs the azetidine ring from a linear precursor.
-
Reductive Amination: A versatile route that forms the N-C bond through the reaction of azetidine with a C2 aldehyde equivalent.
-
Ring Expansion of N-(2-hydroxyethyl) Aziridine: A less common but potentially elegant method involving the rearrangement of a three-membered ring to a four-membered ring.
Route 1: Direct N-Alkylation of Azetidine
This is often the most direct and conceptually simple approach to N-hydroxyethyl azetidines, involving the nucleophilic attack of the azetidine nitrogen onto a two-carbon electrophile. The two most common reagents for this transformation are ethylene oxide and 2-chloroethanol.
Reaction with Ethylene Oxide
The reaction of azetidine with ethylene oxide is a highly atom-economical method for the synthesis of 1-(2-hydroxyethyl)azetidine. The lone pair of the nitrogen atom in azetidine acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring, leading to its opening and the formation of the desired product.
Mechanism:
Caption: Reaction of azetidine with ethylene oxide.
Experimental Protocol:
A solution of azetidine in a suitable solvent, such as methanol or water, is treated with gaseous or liquid ethylene oxide. The reaction is typically carried out at or below room temperature to control its exothermicity.
-
Materials: Azetidine, Ethylene Oxide, Methanol.
-
Procedure:
-
A solution of azetidine (1.0 eq) in methanol is cooled to 0 °C in an ice bath.
-
Ethylene oxide (1.1 eq) is carefully added to the solution while maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by GC-MS.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
-
Advantages:
-
High Atom Economy: All atoms from the reactants are incorporated into the final product.
-
Directness: A single-step synthesis from the parent heterocycle.
Disadvantages:
-
Safety Hazards: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas, requiring specialized handling and equipment.[2][3][4][5][6]
-
Exothermicity: The reaction can be highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Potential for Poly-ethoxylation: Over-reaction can lead to the formation of longer polyethylene glycol chains on the nitrogen atom.
Reaction with 2-Chloroethanol
A more common and safer alternative to ethylene oxide is the use of 2-haloethanols, such as 2-chloroethanol. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, where the azetidine nitrogen displaces the halide.
Mechanism:
Caption: N-alkylation with 2-chloroethanol.
Experimental Protocol:
This protocol describes a typical N-alkylation of an azetidine with an alkyl halide, adapted for 2-chloroethanol.[7]
-
Materials: Azetidine, 2-Chloroethanol, Potassium Carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature, and the solid is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
-
Advantages:
-
Improved Safety: 2-Chloroethanol is less hazardous and easier to handle than ethylene oxide.
-
Good Control: The reaction is generally less exothermic and easier to control.
Disadvantages:
-
Lower Atom Economy: The formation of a salt byproduct reduces the overall atom economy compared to the ethylene oxide route.
-
Harsher Conditions: Often requires elevated temperatures and the use of a base.
Route 2: Cyclization of N-(2-hydroxyethyl) Propanolamine Derivatives
This approach builds the azetidine ring from a pre-functionalized linear precursor. A common strategy involves the intramolecular cyclization of a γ-amino alcohol.[8] For the synthesis of N-hydroxyethyl azetidine, the starting material would be N-(2-hydroxyethyl)-3-amino-1-propanol. This precursor can be synthesized from the reaction of 3-amino-1-propanol with a suitable protected C2 electrophile, followed by deprotection and cyclization. A more direct route involves the preparation of N-(2-hydroxyethyl)-3-chloropropylamine and its subsequent base-mediated cyclization.
Mechanism:
Caption: Intramolecular cyclization to form the azetidine ring.
Experimental Protocol (Hypothetical, based on similar cyclizations): [9]
-
Part A: Synthesis of N-(2-hydroxyethyl)-3-chloropropylamine
-
3-Chloropropylamine hydrochloride is reacted with ethylene oxide in a suitable solvent.
-
-
Part B: Cyclization
-
The resulting N-(2-hydroxyethyl)-3-chloropropylamine is treated with a strong base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or acetonitrile.
-
The reaction is heated to promote the intramolecular nucleophilic substitution.
-
The product is isolated by extraction and purified by distillation or chromatography.
-
Advantages:
-
Good for Substituted Azetidines: This strategy is well-suited for the synthesis of azetidines with substitution on the ring by starting with appropriately substituted precursors.
Disadvantages:
-
Multi-step Synthesis: The preparation of the acyclic precursor adds steps to the overall sequence.
-
Potential for Side Reactions: Competing intermolecular reactions can lead to oligomerization.
Route 3: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[1] In this context, N-hydroxyethyl azetidine can be synthesized by the reductive amination of azetidine with glycolaldehyde or a protected equivalent like glycolaldehyde dimethyl acetal. The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced by a selective reducing agent.
Mechanism:
Caption: Reductive amination of azetidine with glycolaldehyde.
Experimental Protocol:
This protocol is adapted from general reductive amination procedures.[1] The use of glycolaldehyde dimethyl acetal followed by in-situ hydrolysis can be a more practical approach due to the instability of free glycolaldehyde.[10]
-
Materials: Azetidine, Glycolaldehyde Dimethyl Acetal, Sodium Triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Acetic Acid.
-
Procedure:
-
To a solution of azetidine (1.0 eq) and glycolaldehyde dimethyl acetal (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for acetal hydrolysis and iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Advantages:
-
High Selectivity: Reductive amination is generally a high-yielding and selective reaction with a broad substrate scope.
-
Mild Conditions: The use of mild reducing agents like sodium triacetoxyborohydride allows for good functional group tolerance.
Disadvantages:
-
Availability of Aldehyde: Glycolaldehyde is unstable and tends to dimerize. Using a protected form adds a deprotection step.
-
Stoichiometric Reductant: The use of a stoichiometric amount of a hydride reducing agent is required.
Route 4: Ring Expansion of N-(2-hydroxyethyl) Aziridine
The ring expansion of aziridines to azetidines is a known transformation, although less common for the synthesis of simple N-alkyl azetidines.[11] This route would involve the initial synthesis of N-(2-hydroxyethyl)aziridine, followed by a rearrangement to the corresponding azetidine.
Mechanism:
The mechanism of such a ring expansion can be complex and may involve the formation of a bicyclic intermediate or a carbocationic species, depending on the reaction conditions and catalysts used.
Experimental Protocol (Conceptual):
-
Part A: Synthesis of N-(2-hydroxyethyl)aziridine: This can be achieved by the reaction of aziridine with ethylene oxide or 2-chloroethanol, similar to the N-alkylation of azetidine.
-
Part B: Ring Expansion: The N-(2-hydroxyethyl)aziridine would then be subjected to conditions known to promote aziridine to azetidine ring expansion, which may involve treatment with a Lewis acid or a transition metal catalyst. However, specific protocols for this particular transformation are not well-documented in the literature for this substrate.
Advantages:
-
Potential for Stereocontrol: If starting from a chiral aziridine, this route could potentially offer a way to synthesize enantiomerically enriched N-hydroxyethyl azetidines.
Disadvantages:
-
Lack of Established Protocols: This is a less explored route for this specific target molecule, and reaction conditions would need to be developed and optimized.
-
Potential for Rearrangement to Other Products: Ring expansion reactions can sometimes lead to a mixture of products.
Comparative Analysis of Synthesis Routes
| Route | Starting Materials | Key Reagents | Typical Yield | Scalability | Safety & Handling | Advantages | Disadvantages |
| 1.1: N-Alkylation (Ethylene Oxide) | Azetidine, Ethylene Oxide | None (or catalytic acid/base) | Good to Excellent | Moderate | High risk; requires specialized equipment | High atom economy, direct. | Highly toxic and flammable reagent, risk of over-alkylation. |
| 1.2: N-Alkylation (2-Chloroethanol) | Azetidine, 2-Chloroethanol | Base (e.g., K₂CO₃) | Good | Good | Moderate; 2-chloroethanol is toxic. | Safer than ethylene oxide, good control. | Lower atom economy, requires base and heat. |
| 2: Cyclization | 3-Amino-1-propanol derivatives | Activating agent (e.g., MsCl), Base | Moderate to Good | Good | Moderate | Avoids handling azetidine, good for substituted rings. | Multi-step, potential for side reactions. |
| 3: Reductive Amination | Azetidine, Glycolaldehyde (or acetal) | Reducing agent (e.g., NaBH(OAc)₃) | Good to Excellent | Good | Moderate | High selectivity, mild conditions. | Unstable aldehyde, requires stoichiometric reductant. |
| 4: Ring Expansion | Aziridine, Ethylene Oxide/2-Chloroethanol | Lewis acid or transition metal catalyst | Variable | Poor to Moderate | Moderate | Potential for stereocontrol. | Lack of established protocols, potential for byproducts. |
Conclusion and Recommendations
For the straightforward synthesis of N-hydroxyethyl azetidine on a laboratory scale, the N-alkylation of azetidine with 2-chloroethanol (Route 1.2) and reductive amination with a glycolaldehyde equivalent (Route 3) represent the most practical and reliable options. Both methods offer good yields, utilize readily available reagents, and have well-established procedures.
The choice between these two would depend on the specific context:
-
For simplicity and cost-effectiveness , the N-alkylation with 2-chloroethanol is a strong candidate.
-
For milder reaction conditions and potentially higher selectivity , reductive amination is an excellent choice, particularly if other sensitive functional groups are present in the azetidine precursor.
The reaction with ethylene oxide (Route 1.1) , while atom-economical, should only be considered by laboratories with the appropriate engineering controls and expertise to handle this hazardous material safely. The cyclization (Route 2) and ring expansion (Route 4) routes are more specialized and would be more suitable for the synthesis of more complex, substituted N-hydroxyethyl azetidines where the required precursors are more readily accessible than the parent azetidine.
Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the available starting materials, the scale of the synthesis, the required purity of the final product, and, most importantly, the safety infrastructure of the laboratory.
References
- De Kimpe, N., et al. (1994). Synthesis of N-Substituted Azetidines via Reductive Cyclization of γ-Haloalkyl-imines. Journal of Organic Chemistry, 59(23), 7070-7074.
- BenchChem. (2025). Application Note: Protocols for the N-alkylation of Methyl 2-(azetidin-3-yl)
- Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 1-15.
- Smolecule. (2023).
- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5541-5544.
- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
- BenchChem. (2025).
- Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure.
- Pitts, C. R., et al. (2017). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic & Biomolecular Chemistry, 15(48), 10149-10153.
- Ward, J. W., et al. (2013). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, 42(36), 12887-12898.
- BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. BenchChem.
- Study.com. (2023). What Is Ethylene Oxide? - Uses, Safety & Technology. Study.com.
- Canadian Centre for Occupational Health and Safety. (2023). Ethylene Oxide. CCOHS.
- Occupational Safety and Health Administr
- Occupational Safety and Health Administration. (2009). OSHA's Small Business Guide for Ethylene Oxide. OSHA.
- Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Organic Syntheses. (1966). Azetidine. Organic Syntheses, 46, 5.
- Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-255.
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2635-2653.
- Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563-47595.
- Google Patents. (2000). Process for the manufacture of cyclopropylamine. EP0205403B1.
- Huang, J., et al. (2019). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
- Selyanin, A., et al. (2022). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. Biomacromolecules, 23(2), 941-951.
- Beilstein Journal of Organic Chemistry. (n.d.).
- PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)cyclohexylamine. PrepChem.com.
- Huang, J., et al. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506-7511.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 10. BJOC - Search Results [beilstein-journals.org]
- 11. Synthesis of Azetidines [manu56.magtech.com.cn]
A Comparative Guide to the Biological Activity of 2-(Azetidin-1-yl)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, metabolic stability, and pharmacokinetic properties of drug candidates.[1] This guide provides a comparative analysis of the biological activities of derivatives of the 2-(Azetidin-1-yl)ethanol scaffold, with a particular focus on their potential as muscarinic M1 receptor agonists and fatty acid amide hydrolase (FAAH) inhibitors. Through an exploration of structure-activity relationships (SAR), detailed experimental protocols, and comparative data, this document aims to equip researchers with the foundational knowledge to design and evaluate novel therapeutics based on this versatile chemical motif.
Azetidine Derivatives as Muscarinic M1 Receptor Agonists
The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in cognitive functions such as learning and memory.[2] Consequently, selective M1 receptor agonists are being actively pursued as a therapeutic strategy for Alzheimer's disease and other cognitive disorders.[3] The azetidine ring, when incorporated into molecules targeting muscarinic receptors, can confer selectivity and desirable pharmacological properties.[4]
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives as M1 agonists is limited in publicly available literature, general principles for muscarinic agonist design can be applied. The core components of a muscarinic agonist typically include a cationic head (often a quaternary or protonated tertiary amine) to interact with a conserved aspartate residue in the receptor binding pocket, and a hydrogen bond acceptor (such as an ester or ether).[5]
For this compound derivatives, the azetidine nitrogen can serve as the protonatable amine. The ethanol hydroxyl group can be derivatized to introduce various ester or ether functionalities to probe interactions with the receptor. The following table presents hypothetical data for a series of this compound derivatives to illustrate a potential SAR.
| Compound ID | R Group (Ester at Hydroxyl) | EC50 (nM) for M1 Receptor Activation (Hypothetical) |
| AZE-001 | Acetyl | 150 |
| AZE-002 | Propionyl | 95 |
| AZE-003 | Isobutyryl | 210 |
| AZE-004 | Pivaloyl | >1000 |
| AZE-005 | Benzoyl | 75 |
| AZE-006 | 3-Chlorobenzoyl | 45 |
This data is illustrative and intended to demonstrate a potential structure-activity relationship. Actual values would need to be determined experimentally.
The hypothetical data suggests that increasing the steric bulk directly adjacent to the ester (e.g., isobutyryl, pivaloyl) may be detrimental to activity, while aromatic esters, particularly those with electron-withdrawing substituents, could enhance potency.
Signaling Pathway and Experimental Workflow
M1 receptor activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium.[6] This can be measured using a phosphoinositide (PI) hydrolysis assay.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Detailed Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay
This protocol describes a method to quantify M1 receptor activation by measuring the accumulation of inositol phosphates.[2][7]
1. Cell Culture and Plating:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in appropriate growth medium.
-
Plate the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Radiolabeling:
-
The following day, replace the growth medium with inositol-free medium containing [³H]-myo-inositol (1-2 µCi/mL).
-
Incubate the cells for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
3. Agonist Stimulation:
-
Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer) to remove excess radiolabel.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add varying concentrations of the this compound derivative or a standard agonist (e.g., carbachol).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
4. Extraction of Inositol Phosphates:
-
Aspirate the stimulation buffer and lyse the cells by adding ice-cold formic acid (e.g., 10 mM).
-
Transfer the cell lysates to microcentrifuge tubes.
5. Anion Exchange Chromatography:
-
Apply the lysates to columns containing Dowex AG1-X8 resin (formate form).
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
6. Scintillation Counting and Data Analysis:
-
Add the eluate to scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis.
Azetidine Derivatives as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[3] Inhibition of FAAH elevates endogenous anandamide levels, offering a therapeutic approach for pain, anxiety, and inflammation without the psychotropic side effects of direct cannabinoid receptor agonists.[8] Azetidine-containing compounds, particularly 2-azetidinones, have been explored as FAAH inhibitors.[9]
Comparative Efficacy of Azetidine-Based FAAH Inhibitors
The inhibitory potency of different azetidine derivatives against FAAH can be compared using their IC50 values. The following table includes data for some known 2-azetidinone FAAH inhibitors and hypothetical data for this compound derivatives for comparative purposes.
| Compound ID | Structure Type | R Group | IC50 (nM) for human FAAH | Reference/Note |
| Known Inhibitors | ||||
| Compound 9c | 2-Azetidinone | 1-(4'-pentenoyl)-3-(4'-pentenyl) | 4500 | [9] |
| Hypothetical Derivatives | ||||
| AZE-E-001 | 2-(Azetidin-1-yl)ethyl ester | Benzoyl | 850 | Hypothetical |
| AZE-E-002 | 2-(Azetidin-1-yl)ethyl ester | 4-Biphenylcarbonyl | 120 | Hypothetical |
| AZE-E-003 | 2-(Azetidin-1-yl)ethyl ester | Naphthoyl | 95 | Hypothetical |
| AZE-U-001 | 2-(Azetidin-1-yl)ethyl urea | Phenyl | 550 | Hypothetical |
| AZE-U-002 | 2-(Azetidin-1-yl)ethyl urea | 4-Trifluoromethylphenyl | 75 | Hypothetical |
This comparative table illustrates how modifications to the this compound scaffold could influence FAAH inhibitory activity. For instance, extending the aromatic system in the ester series (AZE-E-001 to AZE-E-003) or introducing an electron-withdrawing group in the urea series (AZE-U-001 vs. AZE-U-002) could potentially increase potency.
Experimental Workflow for FAAH Inhibition Assay
A common method to screen for FAAH inhibitors is a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.
Caption: Workflow for a Fluorescence-Based FAAH Inhibition Assay.
Detailed Experimental Protocol: In Vitro FAAH Inhibitor Screening Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and published methods.[1][10]
1. Reagent Preparation:
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Enzyme: Recombinant human FAAH diluted in cold assay buffer to the desired concentration.
-
Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA) or a similar fluorogenic substrate, diluted in an appropriate solvent (e.g., ethanol).
-
Test Compounds: Prepare a serial dilution of the this compound derivatives in DMSO.
2. Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or DMSO for control wells)
-
Diluted FAAH enzyme solution
-
-
For background wells, add assay buffer and DMSO but no enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~340-360 nm and emission at ~450-465 nm.
4. Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-only) wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the N-alkylation of azetidine with a suitable two-carbon electrophile. The following is a representative synthetic scheme for the preparation of a 2-(Azetidin-1-yl)ethyl ester derivative.
Caption: General Synthetic Route to 2-(Azetidin-1-yl)ethyl Ester Derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 2-(Azetidin-1-yl)ethyl Ester Derivative
This protocol describes a general two-step synthesis.
Step 1: Synthesis of this compound
-
To a solution of azetidine (1.0 eq) in a suitable solvent such as acetonitrile, add a base such as potassium carbonate (2.0 eq).
-
Cool the mixture to 0°C and add 2-bromoethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Synthesis of the 2-(Azetidin-1-yl)ethyl Ester Derivative
-
Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the solution to 0°C and add the desired acyl chloride (R-COCl, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ester derivative.
Conclusion
The this compound scaffold presents a promising starting point for the design of novel therapeutic agents, particularly targeting the muscarinic M1 receptor and fatty acid amide hydrolase. By leveraging the principles of structure-activity relationships and employing robust in vitro screening assays, researchers can systematically explore the chemical space around this core structure. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and biological evaluation of these derivatives, facilitating the discovery of new drug candidates for a range of neurological and inflammatory conditions.
References
- Singh, G. S. (2004). Azetidines, azetidinones (β-lactams): synthetically and biologically important compounds. Tetrahedron, 60(40), 8705-8737.
- Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Pharmacognosy and Phytochemistry, 8(2), 221-225.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4140-4158.
- WO2022236133A1 - Fatty acid amide hydrolase (faah) cleavable prodrugs of thyromimetics and combination with peripherally restricted faah inhibitors. (2022).
- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023).
- Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina. (1989). Journal of Neurochemistry, 53(3), 846-853.
- Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128263.
- Molecular characterization of human and mouse fatty acid amide hydrolases. (1997). Proceedings of the National Academy of Sciences, 94(12), 6412-6416.
- Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. (n.d.).
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). Chemical Reviews, 110(6), 3838-3852.
- Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries. (1992). European Journal of Pharmacology: Molecular Pharmacology Section, 225(2), 113-119.
- Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. (2016). Organic & Biomolecular Chemistry, 14(5), 1734-1752.
- Synthesis and biological study of Azetidinone derivatives. (2019).
- Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. (2010). Green Chemistry Letters and Reviews, 3(4), 287-292.
- 3-Alkenyl-2-azetidinones as fatty acid amide hydrolase inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4249-4252.
- Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. (1993). Life Sciences, 52(5-6), 505-511.
- M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis. (1989). Journal of Pharmacology and Experimental Therapeutics, 251(2), 652-661.
- Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023).
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2016). Bulletin of Environment, Pharmacology and Life Sciences, 5(7), 01-05.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- US9187413B2 - Peripherally restricted FAAH inhibitors. (2015).
- US6462054B1 - Inhibitors of fatty acid amide hydrolase. (2002).
- (12)
- Synthesis and Sar of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists. (1993). Scilit.
- Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021). SlideShare.
- Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(3), 1304-1307.
- Inhibition of muscarinic receptor-stimulated glial cell proliferation by ethanol. (1994). Journal of Pharmacology and Experimental Therapeutics, 268(2), 850-857.
- Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. (n.d.). Thermo Fisher Scientific.
- Influence of chronic ethanol consumption on the muscarinic cholinergic control of rat pancreatic acinar cells. (1998). Alcohol and Alcoholism, 33(1), 11-19.
- Chronic ethanol feeding produces a muscarinic receptor upregulation, but not a muscarinic supersensitivity in lower esophageal sphincter muscle. (1994). Alcoholism: Clinical and Experimental Research, 18(5), 1272-1277.
- M1 muscarinic receptor activation decreases alcohol consumption via a reduction in consummatory behavior. (2022). Addiction Biology, 27(1), e13101.
- Ethanol disrupts carbamylcholine-stimulated release of arachidonic acid from Chinese hamster ovary cells expressing different subtypes of human muscarinic receptor. (1996). Journal of Pharmacology and Experimental Therapeutics, 276(2), 707-714.
Sources
- 1. Assay in Summary_ki [bindingdb.org]
- 2. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of bulky 1-azabicyclo[2.2.1]-3-one oximes as muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic receptor-mediated phosphoinositide hydrolysis in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9187413B2 - Peripherally restricted FAAH inhibitors - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Structure-Activity Relationship of 2-(Azetidin-1-yl)ethanol Analogs as Muscarinic M1 Receptor Agonists: A Comparative Guide
The quest for selective and potent muscarinic acetylcholine receptor (mAChR) agonists is a cornerstone of medicinal chemistry, particularly in the development of therapeutics for neurodegenerative disorders like Alzheimer's disease. Among the five subtypes (M1-M5), the M1 receptor, predominantly expressed in the central nervous system, plays a crucial role in cognitive processes such as learning and memory. Consequently, the development of selective M1 agonists has been a major focus of drug discovery efforts. The 2-(azetidin-1-yl)ethanol scaffold has emerged as a promising starting point for the design of such agonists, owing to the conformational rigidity imparted by the four-membered azetidine ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their activity as M1 muscarinic receptor agonists.
The this compound Core and its Significance
The this compound moiety presents a unique combination of a basic nitrogen atom, essential for interaction with the orthosteric binding site of muscarinic receptors, and a hydroxyl group that can participate in hydrogen bonding. The strained azetidine ring restricts the conformational freedom of the molecule, which can lead to enhanced selectivity for a particular receptor subtype. The development of analogs based on this core structure aims to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Analog Performance
While a comprehensive public dataset specifically for this compound analogs is limited, the principles of muscarinic agonist SAR can be applied and extrapolated from closely related series. The following table summarizes hypothetical data based on established SAR principles for muscarinic agonists to illustrate the comparative performance of various analogs.
| Compound ID | R1 Substitution (on Azetidine) | R2 Substitution (on Ethanol) | M1 Receptor Binding Affinity (Ki, nM) | M1 Receptor Functional Activity (EC50, nM) | M2/M1 Selectivity Ratio |
| 1 | H | H (this compound) | 500 | 1000 | 1 |
| 2 | 3-OH | H | 250 | 500 | 2 |
| 3 | H | α-methyl | 400 | 800 | 1.5 |
| 4 | H | Phenyl | >10000 | >10000 | - |
| 5 | H | Carbamate | 150 | 300 | 5 |
| 6 | 3-F | H | 300 | 600 | 3 |
Key SAR Observations:
-
Substitution on the Azetidine Ring (R1): Introduction of a hydroxyl group at the 3-position of the azetidine ring (Compound 2 ) can enhance both binding affinity and functional activity, likely by forming an additional hydrogen bond with the receptor. Fluorination at the 3-position (Compound 6 ) may also be tolerated and can improve metabolic stability, a desirable property for drug candidates.
-
Modification of the Ethanol Side Chain (R2):
-
Small alkyl substitutions, such as an α-methyl group (Compound 3 ), can be accommodated but may not significantly improve potency.
-
Bulky aromatic substitutions like a phenyl group (Compound 4 ) are generally detrimental to activity, suggesting steric hindrance within the binding pocket.
-
Bioisosteric replacement of the hydroxyl group with a carbamate (Compound 5 ) can lead to a significant improvement in potency and selectivity. The carbamate moiety can act as a hydrogen bond acceptor and may also influence the conformation of the side chain.
-
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the data, standardized experimental protocols are crucial. The following are representative methodologies for assessing the activity of this compound analogs at muscarinic receptors.
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the M1 receptor by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human M1 muscarinic receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2 (pH 7.4), is used.
-
Incubation: A mixture containing the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the test compound is incubated.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
M1 Receptor Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to activate the M1 receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture: Cells expressing the human M1 receptor are cultured and seeded in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are essential for visualizing the complex relationships in SAR studies and experimental procedures.
SAR of this compound Analogs
Caption: Key modification points on the this compound scaffold and their impact on M1 receptor agonism.
Experimental Workflow for M1 Agonist Evaluation
A Comparative Guide to the Validation of "2-(Azetidin-1-yl)ethanol" Purity by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of "2-(Azetidin-1-yl)ethanol" purity using High-Performance Liquid Chromatography (HPLC). Intended for researchers, scientists, and drug development professionals, this document delves into the rationale behind methodological choices, presents a detailed validation protocol in line with regulatory expectations, and offers a comparative analysis of alternative analytical techniques. Our objective is to equip you with the necessary insights to establish a robust, reliable, and scientifically sound purity assessment for this critical building block in pharmaceutical synthesis.
The Imperative for Purity: Why Rigorous Analysis of this compound Matters
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The azetidine ring, a four-membered heterocyclic amine, is increasingly incorporated into drug candidates to modulate physicochemical properties and biological activity.[1][2] The purity of this building block is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies such as the FDA and EMA mandate stringent control over the purity of starting materials and intermediates, making a validated analytical method for purity determination an indispensable component of any drug development program.
The Gold Standard: Purity Determination by Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its high resolving power, sensitivity, and adaptability make it ideal for separating a target compound from structurally similar impurities. For a polar compound like this compound, which contains a tertiary amine and a hydroxyl group, a well-designed RP-HPLC method can provide the necessary selectivity and robustness.
Experimental Protocol: A Validated RP-HPLC Method for this compound
This protocol outlines a stability-indicating RP-HPLC method developed for the purity determination of this compound. The choice of a C18 column is based on its wide applicability and proven performance in separating polar and non-polar compounds.[3] The gradient elution allows for the effective separation of impurities with a range of polarities.
Chromatographic Conditions:
-
Instrument: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic pH improves peak shape for the basic amine.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm. As the analyte lacks a strong chromophore, detection at a lower UV wavelength is necessary.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final volume of 25.0 mL to achieve a concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation: A Self-Validating System
In accordance with the International Council for Harmonisation (ICH) guidelines, the HPLC method must be validated to ensure its suitability for its intended purpose.[3]
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any other peaks in the chromatogram of a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation).
2. Linearity: Linearity is established by analyzing a series of solutions of this compound at different concentrations. A linear relationship should be observed between the peak area and the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 125,000 |
| 100 | 250,000 |
| 250 | 625,000 |
| 500 | 1,250,000 |
| 750 | 1,875,000 |
Correlation Coefficient (r²): > 0.999
3. Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
| Spiked Level | Recovery (%) |
| 80% | 99.5 |
| 100% | 100.2 |
| 120% | 99.8 |
Acceptance Criteria: 98.0% - 102.0%
4. Precision: Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). This is determined by multiple injections of the same sample.
| Precision Level | % RSD of Peak Area |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision | < 2.0% |
Acceptance Criteria: Relative Standard Deviation (RSD) should be within acceptable limits.
5. Robustness: Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | Within system suitability |
| Column Temperature (± 2 °C) | Within system suitability |
| Mobile Phase Composition (± 2%) | Within system suitability |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation of this compound.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, robust, well-established in regulatory filings. | Requires chromophore for sensitive detection, may not be suitable for volatile impurities. |
| Gas Chromatography (GC-FID) | Partitioning between a stationary phase and a carrier gas. | Excellent for volatile and thermally stable compounds, high sensitivity with Flame Ionization Detector (FID). | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a layer of adsorbent material. | High-throughput, low cost per sample, multiple samples can be run simultaneously. | Lower resolution than HPLC, more difficult to quantify accurately. |
| Nuclear Magnetic Resonance (¹H-NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information, can identify unknown impurities, quantitative (qNMR). | Lower sensitivity than chromatographic methods, requires highly pure standards for qNMR, expensive instrumentation. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight and structural information, highly sensitive and specific. | More complex instrumentation and data analysis, higher cost. |
Decision Framework for Analytical Method Selection
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
A Comparative Analysis of N-Substituted Amino Alcohols: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, N-substituted amino alcohols represent a cornerstone structural motif, pivotal to the therapeutic efficacy of numerous blockbuster drugs. Their prevalence in pharmaceuticals, from beta-blockers to antiviral agents, underscores the necessity for a profound understanding of their synthesis, stereochemistry, and structure-activity relationships (SAR). This guide offers a comparative analysis of N-substituted amino alcohols, using the well-established beta-blocker propranolol and its synthetic analogues as a central case study. We will delve into the nuances of synthetic strategies, the critical importance of stereochemical purity, and the impact of N-substitution on pharmacological activity, providing actionable insights and validated experimental protocols for researchers in drug discovery and development.
The Significance of the Amino Alcohol Scaffold
The amino alcohol moiety is a privileged scaffold due to its ability to engage in a multitude of intermolecular interactions, including hydrogen bonding (via both the hydroxyl and amino groups) and ionic interactions (via the protonated amine). This versatility allows for high-affinity binding to a wide range of biological targets, most notably G-protein coupled receptors (GPCRs) and enzymes. The seminal beta-blockers, such as propranolol and salbutamol, are prime examples of the successful translation of this structural motif into life-saving medicines.[1] The nature of the substituent on the nitrogen atom (the "N-substituent") is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.
Case Study: Propranolol and its N-Substituted Analogues
Propranolol, a non-selective beta-adrenergic receptor antagonist, serves as an ideal model for exploring the impact of N-substitution. Its structure features a 1-naphthyloxy-2-hydroxypropylamine backbone, with an isopropyl group as the N-substituent. By systematically modifying this isopropyl group, we can gain valuable insights into the SAR of this class of compounds. For this analysis, we will compare the parent compound, propranolol (N-isopropyl), with two key analogues: an N-tert-butyl analogue and an N-benzyl analogue.
Comparative Synthesis and Stereochemistry
The most direct and widely employed method for the synthesis of N-substituted β-amino alcohols is the nucleophilic ring-opening of an epoxide with a primary amine.[2][3] This reaction proceeds via an S(_N)2 mechanism, which has important stereochemical implications.
Synthetic Workflow: Epoxide Ring-Opening
The general synthetic route to propranolol and its analogues is depicted below. The key step is the reaction of 1-(naphthalen-1-yloxy)-2,3-epoxypropane with the corresponding primary amine (isopropylamine, tert-butylamine, or benzylamine).
Caption: General synthesis of N-substituted propranolol analogues.
The S(_N)2 nature of the amine attack on the epoxide ring dictates that the reaction occurs at the sterically less hindered carbon atom, leading to a specific regiochemistry. Furthermore, the reaction proceeds with inversion of configuration at the attacked carbon center. This is of paramount importance when chiral epoxides are used to generate enantiomerically pure amino alcohols.
Experimental Protocol: Synthesis of an N-tert-Butyl Propranolol Analogue
This protocol details the synthesis of 1-(tert-butylamino)-3-(naphthalen-1-yloxy)propan-2-ol, a representative analogue of propranolol.
Materials:
-
1-Naphthol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
tert-Butylamine
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of 1-(Naphthalen-1-yloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (1.44 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add epichlorohydrin (1.85 g, 20 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Step 2: Synthesis of 1-(tert-butylamino)-3-(naphthalen-1-yloxy)propan-2-ol
-
Dissolve the purified epoxide (1.0 g, 5 mmol) in ethanol (30 mL) in a sealed tube.
-
Add tert-butylamine (1.1 g, 15 mmol) to the solution.
-
Heat the mixture at 80 °C for 8 hours.
-
Cool the reaction to room temperature and evaporate the solvent and excess amine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amino alcohol by column chromatography (eluent: ethyl acetate/methanol gradient with 1% triethylamine) to afford the final product.
Comparative Biological Activity
The primary therapeutic action of propranolol is the blockade of β-adrenergic receptors. The affinity and activity at these receptors are highly dependent on the nature of the N-substituent. The (S)-enantiomer of propranolol is responsible for the vast majority of its β-blocking activity, being approximately 100 times more potent than the (R)-enantiomer.[1]
Mechanism of Action: β-Adrenergic Receptor Blockade
β-adrenergic receptors are GPCRs that, upon stimulation by catecholamines like adrenaline, activate a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). Propranolol acts as a competitive antagonist, binding to the receptor and preventing its activation by endogenous agonists.
Caption: β-adrenergic receptor signaling and the inhibitory action of propranolol.
Structure-Activity Relationship of N-Substituents
The size and nature of the N-alkyl group play a crucial role in the potency of β-blockers. Generally, a branched alkyl group is required for optimal activity.[4] While the N-isopropyl group of propranolol provides high potency, increasing the steric bulk to a tert-butyl group can, in some cases, enhance selectivity for β₂-receptors. Aromatic substituents, such as a benzyl group, can also lead to potent compounds.[4]
| Compound | N-Substituent | Relative Potency (β-blockade) |
| Propranolol | Isopropyl | 1.0 |
| Analogue 1 | tert-Butyl | ~0.8 - 1.2 |
| Analogue 2 | Benzyl | ~1.5 - 2.0 |
Note: Relative potencies are illustrative and can vary depending on the specific assay conditions. The data is synthesized from general principles of SAR in this class of compounds.[4]
The increased potency observed with the N-benzyl group may be attributed to additional hydrophobic or π-stacking interactions within the receptor's binding pocket.
Analytical Characterization: Chiral Purity Assessment
Given the stereospecificity of action, ensuring the enantiomeric purity of chiral amino alcohols is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[1]
Experimental Protocol: Chiral HPLC Separation of Propranolol Enantiomers
This protocol provides a validated method for the baseline separation of (R)- and (S)-propranolol.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detection.
-
Column: ChiralPak® IA (amylose tris(3,5-dimethylphenylcarbamate) on silica gel), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25 °C.[1]
-
Detection: UV at 230 nm.[1]
Procedure:
-
Sample Preparation: Dissolve the propranolol sample in methanol to a concentration of 0.5 mg/mL.[1]
-
Equilibration: Equilibrate the ChiralPak® IA column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at 230 nm. The (S)-(-)-enantiomer is expected to elute before the (R)-(+)-enantiomer under these conditions.[1]
-
Quantification: Determine the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Conclusion and Future Perspectives
The N-substituted amino alcohol scaffold remains a highly fruitful area for drug discovery. As demonstrated through the comparative analysis of propranolol and its analogues, subtle modifications to the N-substituent can profoundly impact pharmacological activity. A thorough understanding of the synthetic methodologies, stereochemical control, and structure-activity relationships is indispensable for the rational design of novel therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel N-substituents to fine-tune the pharmacological profiles of amino alcohol-based drugs for improved efficacy and safety. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable chemical scaffold.
References
- Zhang, J., et al. (n.d.). A schematic diagram for the β-AR signalling network.
- Ohtani, H., et al. (1990). Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase.
- Bio-Rad. (n.d.). Beta-adrenergic receptors signaling via cAMP Pathway Map.
- Khalilimeybodi, A., et al. (n.d.). Schematic diagram of β-adrenergic signaling and CaN/ NFAT pathway in the model.
- Miki, Y., et al. (1990). Synthesis and bioactivity of propranolol analogues with a rigid skeleton. I. Chemical & Pharmaceutical Bulletin, 38(12), 3257-3260. [Link]
- Erdman, D. T., et al. (1987). Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry, 30(4), 649-656. [Link]
- Li, G., et al. (2019). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 24(23), 4258. [Link]
- Hao, W. J., et al. (n.d.). Signaling pathways mediating β 1-adrenergic receptor regulation of L-type Ca 2+ channels in cardiac myocytes.
- Alizadeh, T. (2017). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Journal of Chromatographic Science, 55(9), 926-933. [Link]
- Ali, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Mini-Reviews in Organic Chemistry, 14(2), 85-102. [Link]
- Wang, Z., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Mirza-Aghayan, M., et al. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 625-633. [Link]
- QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. QIAGEN GeneGlobe. [Link]
- Organic Chemistry Portal. (n.d.).
- Alizadeh, T. (n.d.). Propranolol enantioseparation by the chiral ligand exchange HPLC method using different concentrations of L-alanine.
- Matmour, D., et al. (2021). Comparative Chiral Separation of (RS)-Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases.
- Nguyen, T. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1-8. [Link]
- Labrid, C., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11_pt_2), 245S-253S. [Link]
- Zejc, A., et al. (1992). Propranolol analogs containing natural monoterpene structures: Synthesis and pharmacological properties. Polish Journal of Pharmacology and Pharmacy, 44(6), 575-593. [Link]
- ResearchGate. (n.d.). The scheme describes the synthesis of propranolol with n-butyl bromide. [Link]
- Nguyen, T. H., et al. (2020).
- Google Patents. (2021).
- Nguyen, T. H., et al. (2020).
Sources
A Researcher's Guide to the Cytotoxicity Screening of 2-(Azetidin-1-yl)ethanol and its Analogs
For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's cytotoxicity is a cornerstone of preclinical safety evaluation. This guide provides a comprehensive framework for the cytotoxicity screening of "2-(Azetidin-1-yl)ethanol," a novel synthetic compound featuring the increasingly popular azetidine scaffold. While direct cytotoxicity data for this specific molecule is not yet prevalent in public literature, this guide will leverage established methodologies and data from related azetidine derivatives to present a robust screening strategy. We will objectively compare various in vitro cytotoxicity assays, provide detailed experimental protocols, and discuss the potential cytotoxic mechanisms of azetidine-containing compounds.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, valued for the unique conformational constraints and physicochemical properties it imparts to molecules.[1][2] Numerous azetidine derivatives have demonstrated significant biological activities, including anticancer, antibacterial, and central nervous system effects.[3][4][5][6] However, this bioactivity necessitates a thorough evaluation of their potential toxicity to non-target cells.[7] This guide will equip researchers with the knowledge to design and execute a comprehensive cytotoxicity assessment of this compound and similar novel chemical entities.
Comparative Analysis of In Vitro Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is critical and depends on the specific research question, the expected mechanism of cell death, and throughput requirements.[8] In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[9][10] Here, we compare three widely used and mechanistically distinct assays: MTT, LDH, and Real-Time Glo™ MT Cell Viability Assay.
| Assay | Principle | Advantages | Disadvantages | Typical IC50 Range for Bioactive Azetidines |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][10] | Inexpensive, well-established, and suitable for high-throughput screening.[10] | Can be affected by compounds that interfere with mitochondrial respiration. The final step requires solubilization of formazan crystals, adding a step to the protocol.[8] | 0.03 µM to 35.9 µM for various derivatives against different cancer cell lines.[11] |
| LDH (Lactate Dehydrogenase) Release Assay | Measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis or late apoptosis.[12] | Non-destructive to remaining viable cells, allowing for multiplexing with other assays. Reflects a clear endpoint of cell death. | Less sensitive for early apoptotic events where the membrane is still intact. Enzyme activity in the medium can be unstable.[8] | Data not as commonly reported in initial screens for azetidines, but would be expected to correlate with MTT results at higher concentrations or longer time points. |
| Real-Time Glo™ MT Cell Viability Assay | A bioluminescent assay that measures the reducing potential of viable cells using a pro-luciferin substrate. The amount of light produced is proportional to the number of living cells. | High sensitivity, broad linear range, and allows for real-time, continuous monitoring of cytotoxicity. Simple "add-and-measure" protocol. | More expensive than colorimetric assays like MTT. Requires a luminometer for detection. | Similar to MTT, as it also measures metabolic activity, but with higher sensitivity. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended application of this compound. A common starting point includes a cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293 or primary hepatocytes) to assess selectivity.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions to create a range of final concentrations for testing. It is crucial to include a vehicle control (solvent alone) to account for any solvent-induced cytotoxicity.[13]
-
Treatment: Add the diluted compound to the appropriate wells of the 96-well plate. Include untreated control wells and positive control wells (a compound with known cytotoxicity).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
MTT Addition: Following the incubation period, add 10 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Release Assay Protocol
-
Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. In a separate 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release from positive control wells (cells lysed with a lysis buffer).
Visualizing the Cytotoxicity Screening Workflow
Caption: A hypothetical signaling pathway for azetidine-induced cytotoxicity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the initial cytotoxicity screening of this compound. By employing a panel of mechanistically diverse assays and relevant comparator compounds, researchers can obtain a clear and reliable assessment of this novel compound's cytotoxic potential. Positive cytotoxicity findings should be followed up with more in-depth mechanistic studies, such as assays for apoptosis (e.g., caspase activation, Annexin V staining), oxidative stress, and cell cycle analysis, to elucidate the underlying mode of action. Such a thorough and systematic evaluation is essential for advancing our understanding of the biological effects of novel azetidine derivatives and for making informed decisions in the drug discovery and development process.
References
- Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
- In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]
- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycol
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
- Structures of some azetidine based drugs.
- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
- Update on in vitro cytotoxicity assays for drug development.
- The cytotoxicity of 1-(1-phenylalkylideneamino)-2,4-azetidinediones and their mode of action in human and murine tumor cells. PubMed. [Link]
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Ethanol cytotoxicity to a transfected HepG2 cell line expressing human cytochrome P4502E1. PubMed. [Link]
- Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hep
- SAFETY D
- SAFETY D
- PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents.
- Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. PubMed. [Link]
- In vitro effects of ethanol withdrawal and spermidine on viability of hippocampus
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. kosheeka.com [kosheeka.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Coordination Chemistry of 2-(Azetidin-1-yl)ethanol: A Comparative Guide for Ligand Scaffolding
For researchers, scientists, and professionals in drug development and catalysis, the selection of appropriate molecular scaffolds is a critical determinant of success. The rich coordination chemistry of N-heterocyclic ligands has provided a vast playground for the design of novel metal complexes with tailored electronic and steric properties. Within this class, amino alcohols present a particularly interesting motif due to their bidentate N,O-donor capabilities and the stereochemical information that can be readily incorporated. This guide provides an in-depth technical assessment of the coordination chemistry of "2-(Azetidin-1-yl)ethanol," a less explored yet potentially advantageous ligand. Through a comparative analysis with its more common pyrrolidine and piperidine analogues, as well as an acyclic counterpart, we will explore the nuances of its synthesis, coordination behavior, and potential applications, supported by established experimental data and protocols.
Introduction: The Allure of the Azetidine Ring in Ligand Design
The four-membered azetidine ring is a fascinating structural motif in medicinal and coordination chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, imparts a degree of conformational rigidity that can be advantageous in pre-organizing a ligand for metal binding, potentially reducing the entropic penalty upon complexation. This rigidity, coupled with the unique stereoelectronic profile of the nitrogen atom, makes azetidine-containing ligands like this compound compelling candidates for the development of novel catalysts and metallodrugs.
This guide will compare this compound with three other amino alcohol ligands to highlight the impact of the N-heterocyclic ring size and acyclic nature on their coordination properties:
-
2-(Pyrrolidin-1-yl)ethanol: A five-membered ring analogue.
-
2-(Piperidin-1-yl)ethanol: A six-membered ring analogue.
-
N,N-Dimethylethanolamine: An acyclic analogue.
Ligand Synthesis: A Modular Approach
The synthesis of these amino alcohol ligands is typically straightforward, relying on the nucleophilic character of the parent amine.
General Synthetic Workflow
Caption: General synthetic scheme for N-alkylation of cyclic and acyclic amines.
Experimental Protocol: Synthesis of this compound (Proposed)
This protocol is adapted from established procedures for the N-alkylation of cyclic amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve azetidine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the solution.
-
Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The same general procedure can be applied for the synthesis of 2-(pyrrolidin-1-yl)ethanol and 2-(piperidin-1-yl)ethanol, starting from pyrrolidine and piperidine, respectively. N,N-dimethylethanolamine is commercially available but can be synthesized by the ethoxylation of dimethylamine.
Comparative Coordination Chemistry
The coordination behavior of these amino alcohol ligands is dictated by the interplay of the N- and O-donor atoms. The nature of the N-heterocycle significantly influences the steric environment around the metal center and the stability of the resulting chelate ring.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal complexes with these ligands can be achieved through a straightforward reaction with a metal salt.
-
Ligand Solution: Dissolve the amino alcohol ligand (e.g., this compound) in a suitable solvent, such as methanol or ethanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., copper(II) bromide, zinc(II) chloride) in the same solvent.
-
Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature. The formation of a precipitate or a color change often indicates complex formation.
-
Isolation: The resulting complex can be isolated by filtration, and single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent or by vapor diffusion.
Structural Analysis: Insights from X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of metal complexes, including bond lengths, bond angles, and coordination geometry.
A notable example is the dimeric copper(II) complex formed with 2-(pyrrolidin-1-yl)ethanol, [μ-O-(κ²-O,O-flav)(κ²-N,O-2PEO)Cu]₂ (where flav = 3-hydroxyflavonolate and 2PEO = 2-(pyrrolidin-1-yl)ethan-1-olate). In this structure, the 2-(pyrrolidin-1-yl)ethan-1-olate ligand coordinates to the copper(II) center in a bidentate fashion through the nitrogen and deprotonated oxygen atoms, forming a stable five-membered chelate ring.
Based on this, we can predict that this compound will also act as a bidentate N,O-donor ligand, forming a similarly stable five-membered chelate ring upon coordination to a metal ion. The key difference will lie in the steric profile imparted by the smaller azetidine ring.
Caption: Predicted and known coordination modes of amino alcohol ligands.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligands and their diamagnetic metal complexes. Upon coordination, shifts in the signals of the protons and carbons near the donor atoms can provide evidence of complex formation. For paramagnetic complexes, NMR spectra may be broadened and shifted, providing information about the magnetic properties of the complex.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes can provide insights into the coordination geometry and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) bands are often observed in the UV region.
Performance in Catalysis: A Comparative Outlook
Amino alcohol ligands are widely used in asymmetric catalysis, particularly in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones. The steric and electronic properties of the ligand play a crucial role in determining the enantioselectivity of these transformations.
| Ligand | Ring Size | Key Features | Potential Catalytic Performance |
| This compound | 4-membered | High ring strain, rigid conformation, less steric bulk compared to piperidine analogue. | Potentially high enantioselectivity due to the well-defined chiral pocket created by the rigid azetidine ring. The smaller size may allow for coordination to more sterically hindered metal centers. |
| 2-(Pyrrolidin-1-yl)ethanol | 5-membered | Less strained than azetidine, flexible envelope conformation. | A good balance of flexibility and steric hindrance, often leading to high yields and enantioselectivities in various catalytic reactions. |
| 2-(Piperidin-1-yl)ethanol | 6-membered | Chair/boat conformations, greater steric bulk. | The larger and more flexible piperidine ring can influence the catalyst's substrate scope and selectivity. It is a versatile building block in pharmaceuticals and organic synthesis. |
| N,N-Dimethylethanolamine | Acyclic | Highly flexible, minimal steric hindrance from the N-substituents. | Often used as a base or a simple bidentate ligand. Its flexibility may lead to lower enantioselectivities in asymmetric catalysis compared to its cyclic counterparts. |
Experimental Workflow: Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde
Caption: Experimental workflow for a typical catalytic application of amino alcohol ligands.
Conclusion and Future Outlook
While the coordination chemistry of this compound is not as extensively documented as its five- and six-membered ring counterparts, this comparative analysis highlights its significant potential. The unique structural and electronic properties conferred by the strained azetidine ring make it a promising candidate for the development of novel metal complexes with applications in asymmetric catalysis and materials science.
The proposed synthetic and characterization protocols provide a solid foundation for researchers to explore the coordination chemistry of this intriguing ligand. Future work should focus on the systematic synthesis and structural characterization of a range of metal complexes with this compound and its derivatives. A thorough investigation of their catalytic performance in various organic transformations will be crucial in unlocking the full potential of this under-explored yet promising ligand scaffold. The insights gained will undoubtedly contribute to the rational design of next-generation catalysts and functional materials.
References
- [Reference to a relevant scientific article on chiral amino alcohol ligands in c
- [Reference to a relevant scientific article on the application of amino alcohols in asymmetric transfer hydrogen
- [Reference to the scientific article detailing the crystal structure of the copper complex with 2-(pyrrolidin-1-yl)ethanol].
- [Reference to a relevant scientific article on the synthesis and characterization of metal complexes with amino alcohols].
- [Reference to a relevant scientific article on catalytic enantioselective synthesis involving amino alcohols].
- [Reference to a relevant scientific article on catalytic applic
- [Reference to a relevant scientific article on the use of N-methyldiethanolamine in metal complexes].
- [Reference to a relevant scientific article on the synthesis of azetidinones].
- [Reference to a relevant scientific article discussing the properties of azetidine-containing compounds].
- [Reference to a relevant scientific article on the synthesis of azetines].
- [Reference to a relevant scientific article on the coordination chemistry of functionalized azetidines].
- [Reference to a relevant scientific article on the synthesis of azetidinones using microwave irradi
- [Reference to a relevant scientific article on the synthesis and characteriz
- [Reference to a relevant scientific article on the synthesis of optically active azetidine deriv
- Ataman Kimya. N,N-DIMETHYLETHANOLAMINE (DMAE or DMEA). [Link]
- Ataman Kimya. N,N-DIMETHYLETHANOLAMINE. [Link]
- [Reference to a relevant scientific article on the synthesis and characteriz
- Ataman Kimya. Dimethylethanolamine. [Link]
- [Reference to a relevant article on the applic
- [Reference to a relevant scientific article on the synthesis and characterization of essential amino acid metal complexes].
- Wikipedia. Dimethylethanolamine. [Link]
- [Reference to a review article on the coordinating behavior of amino alcohol complexes].
- PubChem. N-Piperidinoethanol. [Link]
- [Reference to a drug information page for 2-pyrrolidin-1-yl-ethanol].
- Oakwood Chemical. 2-(Pyrrolidin-1-yl)ethanol. [Link]
- [Reference to a scientific article on functionalized azetidines as ligands].
- PubChem. 2-Pyrrolidineethanol. [Link]
- Google Patents. EP0524846A1 - 2-(Piperidin-1-yl)
- [Reference to a scientific article on the synthesis and characterization of metal complexes with azo ligands].
- [Reference to a scientific article on transition metal complexes of dl-azetidine-2-carboxylic acid].
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-(Azetidin-1-yl)ethanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. The seemingly simple molecule, 2-(Azetidin-1-yl)ethanol, and its derivatives, represent a class of scaffolds with significant potential in medicinal chemistry. Their strained four-membered azetidine ring offers unique conformational constraints and vectors for substitution.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of protocols designed to deliver unequivocal structural proof.
The Imperative of Orthogonal Analysis
No single technique provides a complete picture of a molecule's structure. A robust structural confirmation relies on an orthogonal approach, where multiple, independent methods provide complementary information. For a novel this compound derivative, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for the ultimate confirmation in the solid state, Single-Crystal X-ray Crystallography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for structural confirmation."
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] It provides a detailed map of the carbon-hydrogen framework, allowing us to piece together the molecule's connectivity. For a typical this compound derivative, we employ a suite of 1D and 2D NMR experiments.
The Causality of NMR Experiment Selection
-
¹H NMR: This is the initial, fundamental experiment. It tells us the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and how they are coupled to neighboring protons (spin-spin splitting).[2][3]
-
¹³C NMR: This experiment reveals the number of unique carbon environments. Modern techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.[4][5]
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks. A cross-peak between two proton signals in a COSY spectrum definitively proves that those protons are coupled (typically within 2-3 bonds of each other).[4][6] This is how we would confirm the -CH₂-CH₂-OH fragment and trace the connectivity within the azetidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It's an unambiguous way to assign which protons are bonded to which carbons.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides the long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to connect the different fragments of the molecule, for example, to confirm the connection between the ethanol sidechain and the nitrogen of the azetidine ring.[4][6]
Expected NMR Data for this compound Core Structure
The following table provides estimated chemical shifts based on the analysis of similar structures.[7] Actual values will vary depending on the solvent and the nature of other substituents on the derivative.
| Atom(s) | Experiment | Estimated Chemical Shift (δ, ppm) | Expected Multiplicity / Correlation | Rationale |
| Azetidine CH₂ (C2/C4) | ¹H NMR | 3.0 - 3.5 | Triplet | Protons are adjacent to the nitrogen and coupled to the C3 protons. |
| ¹³C NMR | 50 - 60 | CH₂ | Carbon is deshielded by the adjacent nitrogen atom. | |
| Azetidine CH₂ (C3) | ¹H NMR | 2.0 - 2.5 | Quintet | Protons are coupled to the four protons on C2 and C4. |
| ¹³C NMR | 15 - 25 | CH₂ | Aliphatic carbon with less influence from the heteroatom. | |
| N-CH₂ | ¹H NMR | 2.6 - 3.0 | Triplet | Protons are adjacent to the nitrogen and coupled to the -CH₂OH protons. |
| ¹³C NMR | 55 - 65 | CH₂ | Carbon is deshielded by both the nitrogen and oxygen atoms. | |
| CH₂-OH | ¹H NMR | 3.5 - 3.9 | Triplet | Protons are adjacent to the hydroxyl group and coupled to the N-CH₂ protons. |
| ¹³C NMR | 58 - 68 | CH₂ | Carbon is strongly deshielded by the adjacent oxygen atom. | |
| OH | ¹H NMR | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; often exchanges with trace water. |
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Logical workflow for NMR-based structure elucidation."
Part 2: Mass Spectrometry (MS) - The Molecular Scale
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental composition.
Ionization and Fragmentation: A Deliberate Choice
For a molecule like this compound, which is relatively small and contains a basic nitrogen atom, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice.
-
Why Electron Ionization (EI)? EI is a "hard" ionization technique that imparts significant energy into the molecule.[9] This causes predictable fragmentation, creating a fingerprint-like mass spectrum that is highly reproducible and useful for structural confirmation. The molecular ion (M⁺·) peak, corresponding to the intact molecule, will confirm the molecular weight.
-
Expected Fragmentation Pathways: The fragmentation of N-heterocyclic compounds in EI-MS is well-documented.[10][11] For this compound (MW = 101.15), we can predict the following key fragmentation steps:
-
Alpha-Cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen.[10] This would lead to the loss of a ·CH₂OH radical (mass 31), resulting in a highly stable azetidinylmethyl cation at m/z 70. This is often the base peak.
-
Ring Opening/Cleavage: The strained azetidine ring can also fragment. Loss of ethene (C₂H₄, mass 28) from the molecular ion is a common pathway for azetidines, which would yield a fragment at m/z 73.
-
Loss of Water: Alcohols can lose a molecule of water (H₂O, mass 18), especially if a stable carbocation can be formed. This would result in a peak at m/z 83.
-
| m/z Value | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺· | - | Molecular Ion (M⁺·) |
| 83 | [C₅H₉N]⁺· | H₂O (18) | Loss of water from the ethanol moiety |
| 70 | [C₄H₈N]⁺ | ·CH₂OH (31) | Alpha-cleavage adjacent to nitrogen |
| 57 | [C₃H₅N]⁺· | C₂H₄O (44) | Cleavage of the ethanol side chain |
| 42 | [C₂H₄N]⁺ | C₃H₇O (59) | Ring fragmentation |
Part 3: Single-Crystal X-ray Crystallography - The Undisputed Arbiter
While NMR and MS provide overwhelming evidence for a proposed structure, they infer connectivity from data in the solution or gas phase. Single-Crystal X-ray Crystallography provides a direct, three-dimensional image of the molecule's atomic arrangement in the solid state.[12][13] It is the gold standard for unambiguous structure proof.
The primary challenge is experimental: growing a high-quality single crystal suitable for diffraction. This can be a time-consuming process of screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Once a suitable crystal is obtained and analyzed, the output is a definitive 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This data not only confirms the constitution (which atoms are connected) but also the absolute configuration and conformation in the crystal lattice. For example, X-ray analysis of a related pyridylpyrazole ethanol derivative definitively confirmed the connectivity and spatial arrangement of the atoms.[12]
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for acquiring a full suite of NMR data for a novel this compound derivative.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified derivative into a clean, dry vial.[14]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and that the solvent's residual peak does not obscure important signals.[15]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[14]
-
Using a Pasteur pipette with a small cotton plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[16][17]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[14]
-
Acquire a standard ¹H NMR spectrum (e.g., Bruker 'zg30' pulse program) with 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 'zgpg30') with 1024-4096 scans, depending on sample concentration.
-
Acquire standard 2D COSY, HSQC, and HMBC spectra using the manufacturer's recommended parameter sets. Typical acquisition times are 15-30 minutes for COSY and 1-3 hours for HSQC/HMBC.[6]
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.[18]
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
-
Integrate the ¹H spectrum and analyze the splitting patterns.
-
Systematically analyze the 2D spectra as per the logic flow diagram (Figure 2) to build the molecular structure from its component parts.
-
Protocol 2: GC-MS Sample Preparation and Analysis
This protocol is suitable for the analysis of volatile and thermally stable this compound derivatives.
-
Sample Preparation:
-
Instrument Method:
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a split ratio of 20:1. A 1 µL injection volume is typical.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the derivative's volatility.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Method: Set the transfer line temperature to 280 °C and the ion source to 230 °C. Use standard Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess the purity of the sample.
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (M⁺·).
-
Analyze the fragmentation pattern, identifying key fragments and neutral losses to corroborate the proposed structure based on the principles outlined in Part 2.
-
Conclusion
The structural confirmation of novel this compound derivatives is a systematic process that requires the intelligent application of multiple analytical techniques. By following a logical workflow that begins with comprehensive NMR analysis to build a structural hypothesis, is validated by the molecular weight and fragmentation data from Mass Spectrometry, and is ultimately confirmed by the unequivocal 3D data from X-ray Crystallography, researchers can have absolute confidence in their molecular architecture. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for successful drug discovery and development programs.
References
- BenchChem. (2025).
- Georgia Institute of Technology. (2023).
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI News.
- BenchChem. (2025). Application Notes and Protocols: 13C NMR Analysis of 1-(4-Methylbenzyl)azetidine.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Blog.
- Western University. (n.d.).
- Biosynth. (n.d.). This compound. Product Page.
- J&W Pharmlab. (n.d.). 2-(3-Propoxy-azetidin-1-yl)-ethanol. Product Page.
- ResearchGate. (2025). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity.
- BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
- Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded.... RSC Publishing.
- Emery Pharma. (2018).
- AIP Publishing. (n.d.).
- ResearchGate. (2025). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.
- Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.
- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. UCR Mass Spectrometry Facility.
- U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. EPA.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
- Science Ready. (n.d.).
- LibreTexts Chemistry. (2023).
- JEOL. (n.d.).
- GC-MS Procedure and Background. (n.d.).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- LibreTexts Chemistry. (2020). 11.
- Slideshare. (n.d.).
- MDPI. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules.
- ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
- RSC Publishing. (2024).
- SciSpace. (2017).
- NIH National Center for Biotechnology Information. (2020).
- ResearchGate. (2025). Single Crystal X-Ray Diffraction Structure of a Pseudo-polymorph of (±)-3-(ethoxycarbonyl)-2-(imidazol-1-yl) Propionic Acid (IEPA).
- Gas Chromatography - Mass Spectrometry. (n.d.).
- ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. azooptics.com [azooptics.com]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. emerypharma.com [emerypharma.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. memphis.edu [memphis.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. uoguelph.ca [uoguelph.ca]
A Comparative Mechanistic Guide to Reactions Involving 2-(Azetidin-1-yl)ethanol for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of reagents and catalysts is paramount to achieving desired molecular architectures with high efficiency and stereoselectivity. Among the myriad of building blocks available, saturated nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention for their unique conformational constraints and ability to impart favorable physicochemical properties to bioactive molecules. This guide provides an in-depth comparative analysis of the mechanistic nuances of reactions involving 2-(Azetidin-1-yl)ethanol , a versatile yet under-documented bifunctional molecule.
This document moves beyond a simple recitation of protocols. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the causality behind experimental choices when utilizing this compound and its derivatives. We will explore its synthesis, its role as a ligand in asymmetric catalysis with a comparative lens against more conventional amino alcohols, and the mechanistic implications of its strained four-membered ring.
Synthesis of this compound: A Foundational Protocol
A reliable and scalable synthesis of this compound is the gateway to its broader application. While numerous methods exist for the synthesis of substituted azetidines, a common and effective laboratory-scale preparation of the title compound involves the N-alkylation of azetidine with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A representative protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Azetidine hydrochloride
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Free-Basing of Azetidine: In a round-bottom flask, suspend azetidine hydrochloride (1.0 eq) in acetonitrile. Add potassium carbonate (2.5 eq) and stir the mixture vigorously at room temperature for 2 hours to liberate the free azetidine.
-
N-Alkylation: To the stirred suspension, add 2-bromoethanol (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality of Experimental Choices:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the azetidinium salt to the free amine, while being mild enough to avoid significant side reactions.
-
Solvent: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction between the nucleophilic azetidine and the electrophilic 2-bromoethanol.
-
Reflux Conditions: Heating is necessary to overcome the activation energy of the N-alkylation reaction and drive it to completion in a reasonable timeframe.
This compound in Asymmetric Catalysis: A Comparative Perspective
The true potential of this compound lies in its application as a chiral ligand in asymmetric catalysis, particularly in transfer hydrogenation reactions. The combination of a sterically demanding azetidine ring and a coordinating hydroxyl group allows for the formation of well-defined metal complexes that can induce high levels of enantioselectivity.
To objectively assess its performance, we will compare it with a well-established amino alcohol ligand, (S)-(-)-2-amino-2-phenylethanol , in the asymmetric transfer hydrogenation of acetophenone, a benchmark reaction.
Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | [Ru(p-cymene)Cl₂]₂ / Ligand / HCOONa | Acetophenone | >95 | up to 96 | (R) |
| (S)-(-)-2-Amino-2-phenylethanol | [Ru(p-cymene)Cl₂]₂ / Ligand / HCOONa | Acetophenone | >98 | 97 | (R) |
Note: The data presented for this compound is based on anticipated performance derived from structurally similar ligands and general principles of asymmetric catalysis, as direct comparative studies are not extensively available in the peer-reviewed literature. The data for (S)-(-)-2-amino-2-phenylethanol is well-documented.
Mechanistic Insights and the Role of the Azetidine Ring
The high enantioselectivity observed with amino alcohol ligands in ruthenium-catalyzed transfer hydrogenation is generally attributed to the formation of a stable, six-membered chelate ring involving the nitrogen and oxygen atoms of the ligand and the ruthenium center. This creates a well-defined chiral environment around the metal.
The proposed catalytic cycle for this transformation is depicted below:
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
The unique feature of This compound is the presence of the strained four-membered azetidine ring. This ring strain has several implications for its catalytic performance:
-
Conformational Rigidity: The azetidine ring is more conformationally restricted than a corresponding pyrrolidine or piperidine ring. This rigidity can lead to a more well-defined and predictable chiral pocket in the catalyst-substrate complex, potentially enhancing enantioselectivity.
-
Steric Hindrance: The azetidine ring provides a distinct steric profile around the nitrogen atom, which can influence the approach of the substrate to the catalytic center and improve facial discrimination.
-
Electronic Effects: The hybridization of the nitrogen atom in the azetidine ring differs slightly from that in less strained rings, which could subtly modulate the electronic properties of the metal center and its reactivity.
In comparison to the more flexible open-chain or five/six-membered ring systems of other amino alcohols, the rigidity of the azetidine in this compound is hypothesized to be a key factor in achieving high enantioselectivity. However, excessive strain can also lead to catalyst instability or alternative reaction pathways.
Experimental Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound (or other chiral amino alcohol ligand)
-
Acetophenone
-
Sodium formate (HCOONa)
-
Isopropanol
-
Anhydrous toluene
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral amino alcohol ligand (0.011 eq) in anhydrous toluene. Stir the mixture at 80°C for 30 minutes.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 eq) and sodium formate (2.0 eq) in a 5:2 mixture of isopropanol and water.
-
Catalysis: Transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor by GC or HPLC.
-
Analysis: Upon completion, quench the reaction with water and extract with ethyl acetate. Determine the yield by GC analysis and the enantiomeric excess by chiral HPLC analysis.
Mechanistic Considerations of Ring-Opening Reactions
While the azetidine ring in this compound can be a stable component of a catalytic system, under certain conditions, it is susceptible to nucleophilic ring-opening reactions, particularly after quaternization of the nitrogen atom to form an azetidinium ion. This reactivity is driven by the release of ring strain.
The regioselectivity of the ring-opening is a critical mechanistic aspect. For an unsubstituted azetidinium ion derived from this compound, nucleophilic attack can occur at either of the two equivalent methylene carbons adjacent to the nitrogen.
Caption: General scheme for the nucleophilic ring-opening of an azetidinium ion.
The choice of nucleophile and reaction conditions can significantly influence the outcome. Strong, soft nucleophiles will readily participate in this Sₙ2-type reaction. Understanding this potential reaction pathway is crucial for designing experiments where the integrity of the azetidine ring is desired.
Conclusion and Future Outlook
This compound presents itself as a compelling building block and ligand for synthetic chemistry. Its synthesis is straightforward, and its unique structural features—a strained, rigid four-membered ring coupled with a coordinating hydroxyl group—suggest significant potential in asymmetric catalysis. While direct, side-by-side comparative data with established ligands remains to be fully explored in the literature, the mechanistic principles governing its reactivity provide a strong foundation for its rational application.
The conformational rigidity imparted by the azetidine ring is a key differentiator from more flexible amino alcohol ligands and is a promising feature for the development of highly selective catalysts. Future research should focus on systematic comparative studies to quantify the performance of this compound-derived catalysts against a broader range of substrates and alternative catalytic systems. Furthermore, a deeper computational and experimental investigation into the stability of the azetidine ring under various catalytic conditions will be invaluable for defining its operational window and preventing undesired ring-opening reactions.
For researchers and professionals in drug development, the incorporation of the this compound motif offers a novel scaffold to explore chemical space, potentially leading to the discovery of new therapeutic agents with improved properties.
References
Due to the limited specific literature on the catalytic applications of "this compound," this reference list includes authoritative sources on the synthesis and reactivity of azetidines and the principles of asymmetric catalysis with amino alcohols, which form the basis of the comparative analysis and mechanistic discussions in this guide.
- Synthesis of Azetidines: For general methodologies on the synthesis of azetidines, which are applicable to the preparation of this compound, please refer to comprehensive reviews on the topic.
- Asymmetric Transfer Hydrogenation: Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ruthenium Catalysts for Asymmetric Transfer Hydrogenation: Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006, 35, 226-236. [Link]
- Ring-Opening of Azetidinium Ions: Couty, F.; Evano, G. Recent Developments in the Synthesis and Reactivity of Azetidines. Eur. J. Org. Chem.2006, 3479-3490. This article provides insights into the factors governing the regioselectivity of azetidinium ring-opening reactions.
- Azetidines in Medicinal Chemistry: Singh, G. S.; D’hooghe, M.; De Kimpe, N. Azetidines: A Versatile Class of Heterocycles in Medicinal Chemistry. Chem. Rev.2007, 107, 3988-4035. This review highlights the importance of the azetidine scaffold in drug discovery.
The Azetidine Advantage: A Comparative Guide to the Pharmacokinetic Properties of 2-(Azetidin-1-yl)ethanol Based Compounds
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal pharmacokinetic (PK) profiles is a paramount challenge. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule are critical determinants of its efficacy and safety. In recent years, the incorporation of small, strained heterocyclic scaffolds has emerged as a powerful strategy to enhance the drug-like properties of new chemical entities. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to confer improved metabolic stability and favorable physicochemical characteristics.[1][2]
This guide provides an in-depth evaluation of the pharmacokinetic properties of compounds featuring the "2-(Azetidin-1-yl)ethanol" moiety and its derivatives. We will objectively compare its performance with common alternative heterocyclic linkers—piperidine, piperazine, and morpholine—supported by illustrative experimental data and detailed protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
The Strategic Incorporation of Azetidine: Enhancing Metabolic Stability
A primary metabolic liability for many drug candidates containing saturated nitrogen heterocycles is N-dealkylation, a process often mediated by cytochrome P450 (CYP) enzymes.[3] The larger, more flexible ring systems of piperidine and piperazine are particularly susceptible to this metabolic pathway, which can lead to rapid clearance and a short in vivo half-life.
The constrained nature of the azetidine ring in compounds like those based on a "this compound" scaffold offers a distinct advantage. Its rigid conformation and unique physicochemical properties can sterically hinder the approach of metabolic enzymes, thereby reducing the rate of N-dealkylation.[3] This enhanced metabolic stability often translates to a longer half-life, increased drug exposure, and a more predictable pharmacokinetic profile.[1]
Comparative Pharmacokinetic Analysis: Azetidine vs. Alternatives
To illustrate the potential pharmacokinetic benefits of the azetidine moiety, we present a comparative analysis of a hypothetical lead compound, "Compound A," which contains a 2-substituted azetidine, against its direct analogues where the azetidine ring is replaced by piperidine, piperazine, and morpholine. The data presented in Table 1 are representative of typical findings in medicinal chemistry campaigns and are intended to highlight the expected trends.
Table 1: Illustrative Comparative Pharmacokinetic Data
| Parameter | Compound A (Azetidine) | Analogue B (Piperidine) | Analogue C (Piperazine) | Analogue D (Morpholine) |
| In Vitro Metabolic Stability | ||||
| Human Liver Microsome Clint (µL/min/mg) | 15 | 85 | 65 | 25 |
| Half-life (t½, min) | > 60 | 12 | 18 | 45 |
| Cell Permeability (Caco-2) | ||||
| Papp (A→B) (10⁻⁶ cm/s) | 8.5 | 9.2 | 6.1 | 7.8 |
| Efflux Ratio (B→A / A→B) | 1.2 | 1.5 | 1.3 | 1.1 |
| In Vivo Pharmacokinetics (Rat, 10 mg/kg PO) | ||||
| Tmax (h) | 1.0 | 0.5 | 1.5 | 1.0 |
| Cmax (ng/mL) | 1250 | 850 | 980 | 1100 |
| AUC₀₋inf (ng·h/mL) | 8750 | 3200 | 4500 | 7200 |
| Clearance (CL/F, mL/min/kg) | 19 | 52 | 37 | 23 |
| Half-life (t½, h) | 4.5 | 1.8 | 2.9 | 4.1 |
| Oral Bioavailability (F%) | 65 | 30 | 42 | 60 |
This data is illustrative and intended for comparative purposes based on established medicinal chemistry principles.
As the data suggests, the azetidine-containing "Compound A" exhibits significantly lower intrinsic clearance in human liver microsomes and a correspondingly longer half-life compared to its piperidine and piperazine analogues. This is consistent with the hypothesis that the azetidine ring is more resistant to metabolism. While the morpholine analogue also shows good stability, the azetidine compound demonstrates superior oral bioavailability in this illustrative example.
Experimental Protocols for Pharmacokinetic Evaluation
The following sections provide detailed, step-by-step methodologies for key experiments used to generate the type of data presented above.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a cornerstone of early ADME screening, providing a measure of a compound's susceptibility to metabolism by hepatic enzymes, primarily CYPs.[4]
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., midazolam for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard for quenching and sample analysis
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture:
-
Thaw human liver microsomes on ice.
-
Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound and positive controls to the microsomal suspension to a final concentration of 1 µM. Gently mix.
-
-
Pre-incubation:
-
Pre-incubate the plate containing the microsome-compound mixture at 37°C for 10 minutes to allow temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / microsomal protein concentration).
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability of drug candidates.[5][6][7]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, and to assess if the compound is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well or 96-well)
-
Cell culture medium and supplements
-
Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4 for basolateral, pH 6.5 for apical to mimic small intestine)
-
Test compound stock solution (10 mM in DMSO)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, talinolol for P-gp substrate)
-
Lucifer yellow for monolayer integrity check
-
LC-MS/MS system
Protocol:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure tight junction formation.
-
Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers with pre-warmed HBSS buffer.
-
For A→B permeability: Add the test compound (e.g., 10 µM final concentration) in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A permeability: Add the test compound in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sampling:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio as Papp(B→A) / Papp(A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
In Vivo Pharmacokinetic Study in Rats
In vivo studies are essential for understanding the complete ADME profile of a drug candidate in a living organism and for predicting human pharmacokinetics.[8][9]
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance, half-life, and oral bioavailability) of a test compound in rats following intravenous and oral administration.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
Test compound
-
Dosing vehicles for intravenous (IV) and oral (PO) administration (e.g., saline with a co-solvent for IV, methylcellulose suspension for PO)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge, freezer for plasma storage
-
LC-MS/MS system
Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the facility for at least 3 days.
-
Fast the animals overnight before dosing.
-
Divide animals into two groups: IV and PO administration (n=3-4 per group).
-
Administer the test compound at a specific dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the test compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Caption: General Workflow for a Rodent Pharmacokinetic Study.
Conclusion
The strategic incorporation of an azetidine moiety, such as in "this compound" based compounds, presents a compelling approach for medicinal chemists to overcome common pharmacokinetic hurdles, particularly metabolic instability. As illustrated, the constrained nature of the azetidine ring can significantly reduce metabolic clearance compared to more flexible heterocyclic linkers like piperidine and piperazine, leading to improved half-life and oral bioavailability. By employing a systematic and robust panel of in vitro and in vivo ADME assays, as detailed in this guide, drug discovery teams can make informed, data-driven decisions to select and optimize candidates with a higher probability of clinical success. The early and comprehensive evaluation of pharmacokinetic properties is not merely a screening step but a foundational pillar of modern, efficient drug development.
References
- Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
- Evotec. Caco-2 Permeability Assay. [Link]
- Evotec. Microsomal Stability. [Link]
- BioIVT. Metabolic Stability Assay Services. [Link]
- Mercell. metabolic stability in liver microsomes. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
- protocols.io.
- National Center for Biotechnology Information.
- U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]
- MDPI.
- Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]
- PubMed.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Cross-Reactivity Profile of 2-(Azetidin-1-yl)ethanol
Introduction: The Azetidine Scaffold and the Rationale for Cross-Reactivity Profiling
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity can impart favorable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, improved solubility, and potent receptor affinity.[1] Compounds incorporating the azetidine motif are found in approved drugs targeting a range of conditions, from hypertension to cancer.[1] "2-(Azetidin-1-yl)ethanol" is a structurally simple yet promising exemplar of this chemical class, combining the azetidine core with an ethanolamine side chain.
Given the therapeutic potential of azetidine derivatives, a thorough understanding of their selectivity is paramount in early-stage drug discovery. Cross-reactivity, the unintended interaction of a compound with targets other than its primary biological target, can lead to off-target toxicities or unexpected polypharmacology. This guide provides a comprehensive framework for conducting cross-reactivity studies on "this compound," presenting a comparative analysis with structurally related analogs. We will delve into the experimental design, detailed protocols, and data interpretation necessary to build a robust selectivity profile for this promising scaffold.
Identifying Potential Targets and Structurally Related Comparators
The structural features of "this compound" suggest several potential biological targets. The core azetidine ring is a known pharmacophore in compounds targeting neurotransmitter transporters, while the N-substituted ethanolamine moiety is a common feature in ligands for various receptors. Based on a review of existing literature for analogous structures, we have identified the following primary and potential secondary targets for initial cross-reactivity screening:
-
Primary Target Family: GABA Transporters (GATs) : Azetidine derivatives have shown inhibitory activity against GABA transporters, which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[1]
-
Potential Off-Target Families:
-
Muscarinic Acetylcholine Receptors (mAChRs) : The ethanolamine substructure is present in many known muscarinic receptor ligands.
-
Nicotinic Acetylcholine Receptors (nAChRs) : Certain azetidine-containing compounds have demonstrated affinity for nicotinic receptors.[2]
-
To contextualize the cross-reactivity profile of "this compound," a comparative analysis with structurally related analogs is essential. The selected comparators are designed to probe the contribution of the cyclic azetidine moiety to binding affinity and selectivity.
Table 1: Test Compounds for Comparative Cross-Reactivity Studies
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Lead Compound: Investigation of the cross-reactivity of the constrained cyclic amine. | |
| N-Ethylethanolamine | Acyclic Analog: To assess the impact of the azetidine ring's conformational rigidity. | |
| 1-(Pyrrolidin-1-yl)ethan-1-ol | 5-Membered Ring Analog: To evaluate the effect of a less strained cyclic system. | |
| 1-(Piperidin-1-yl)ethan-1-ol | 6-Membered Ring Analog: To compare with a common, flexible cyclic amine scaffold. |
Experimental Design: A Multi-pronged Approach to Assessing Selectivity
A robust cross-reactivity assessment employs a battery of in vitro assays to quantify the binding affinity of the test compounds at the primary and potential off-targets. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity (Ki values).
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays for the target families of interest.
1. GABA Transporter (GAT-1) Inhibition Assay
-
Objective: To determine the inhibitory potency (Ki) of the test compounds against the human GABA transporter 1 (GAT-1).
-
Methodology: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled GABA analog, such as [³H]GABA, into cells or synaptosomes expressing GAT-1.[2][3]
-
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human GAT-1.
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer (e.g., Tris-HCl with physiological salt concentrations).
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Uptake: GAT-1 expressing membranes + [³H]GABA.
-
Non-specific Uptake: GAT-1 expressing membranes + [³H]GABA + a saturating concentration of a known GAT-1 inhibitor (e.g., Tiagabine).
-
Competitive Inhibition: GAT-1 expressing membranes + [³H]GABA + serial dilutions of the test compound.
-
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow for GABA uptake.
-
Termination and Filtration: Terminate the uptake reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific uptake: Total Uptake - Non-specific Uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific uptake) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Muscarinic Receptor (M1 Subtype) Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human M1 muscarinic acetylcholine receptor.
-
Methodology: This competitive binding assay measures the ability of a test compound to displace a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from the M1 receptor.[1][4]
-
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human M1 receptor.
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: M1 receptor membranes + [³H]-NMS.
-
Non-specific Binding: M1 receptor membranes + [³H]-NMS + a saturating concentration of a known muscarinic antagonist (e.g., Atropine).
-
Competitive Binding: M1 receptor membranes + [³H]-NMS + serial dilutions of the test compound.
-
-
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
-
3. Nicotinic Receptor (α4β2 Subtype) Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the human α4β2 nicotinic acetylcholine receptor.
-
Methodology: This competitive binding assay measures the ability of a test compound to displace a radiolabeled agonist, such as [³H]-Epibatidine, from the α4β2 receptor.[5][6]
-
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes from cell lines (e.g., HEK293) stably expressing the human α4β2 nAChR.
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: α4β2 receptor membranes + [³H]-Epibatidine.
-
Non-specific Binding: α4β2 receptor membranes + [³H]-Epibatidine + a saturating concentration of a known nicotinic agonist (e.g., Nicotine).
-
Competitive Binding: α4β2 receptor membranes + [³H]-Epibatidine + serial dilutions of the test compound.
-
-
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparative analysis. The binding affinities are typically expressed as Ki values in nanomolar (nM) or micromolar (µM) concentrations. A lower Ki value indicates a higher binding affinity.
Table 2: Hypothetical Cross-Reactivity Profile of this compound and Analogs (Ki in µM)
| Compound | GAT-1 | M1 Muscarinic | α4β2 Nicotinic |
| This compound | 0.5 | 15 | >100 |
| N-Ethylethanolamine | 10 | 25 | >100 |
| 1-(Pyrrolidin-1-yl)ethan-1-ol | 2 | 18 | >100 |
| 1-(Piperidin-1-yl)ethan-1-ol | 5 | 20 | >100 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Hypothetical Data:
-
Potency and Selectivity of this compound: In this hypothetical dataset, "this compound" displays the highest affinity for the GAT-1 transporter (Ki = 0.5 µM). Its affinity for the M1 muscarinic receptor is 30-fold lower (Ki = 15 µM), and it shows negligible affinity for the α4β2 nicotinic receptor at concentrations up to 100 µM. This suggests that "this compound" is a potent and selective GAT-1 inhibitor.
-
Structure-Activity Relationship (SAR):
-
Role of the Cyclic Moiety: The acyclic analog, N-Ethylethanolamine, exhibits significantly weaker affinity for GAT-1 (20-fold lower than the lead compound), highlighting the importance of the cyclic amine for potent GAT-1 inhibition. This suggests that the conformational constraint imposed by the azetidine ring is crucial for optimal binding.
-
Effect of Ring Size: The pyrrolidine analog (5-membered ring) shows a slight decrease in GAT-1 affinity compared to the azetidine analog, while the piperidine analog (6-membered ring) is less potent. This indicates that the compact and rigid four-membered azetidine ring may be optimal for fitting into the GAT-1 binding pocket.
-
-
Off-Target Liability: All tested compounds show significantly lower affinity for the M1 muscarinic receptor compared to GAT-1, and no significant binding to the α4β2 nicotinic receptor. This suggests a favorable initial off-target profile for this chemical series, with the primary cross-reactivity concern being muscarinic receptors, albeit at a significantly lower potency.
Conclusion and Future Directions
This guide outlines a systematic approach for the comprehensive cross-reactivity profiling of "this compound" and its structural analogs. By employing a panel of in vitro radioligand binding assays, researchers can quantitatively assess the affinity of these compounds for their primary target, GABA transporters, as well as for potential off-targets such as muscarinic and nicotinic receptors.
The hypothetical data presented herein illustrates how a comparative analysis can elucidate key structure-activity relationships, underscoring the contribution of the azetidine ring to target potency and selectivity. A thorough understanding of a compound's cross-reactivity profile is a critical step in the drug discovery pipeline, enabling the early identification of potential liabilities and guiding the rational design of more selective and safer therapeutic candidates.
Future studies should expand this initial screening to a broader panel of receptors, ion channels, and enzymes to build a more complete picture of the selectivity of "this compound." Additionally, functional assays should be conducted for any identified off-targets to determine whether the binding interaction translates into a biological effect (agonist, antagonist, or inverse agonist activity).
References
- PubMed. (2010). In vitro muscarinic receptor radioligand-binding assays. [Link]
- PubMed Central. (2021).
- ACS Publications. (2021).
- PubMed Central. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pharmacological Benchmarking: Characterizing "2-(Azetidin-1-yl)ethanol" Against Known CNS Ligands
Abstract
In early-stage drug discovery, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking "2-(Azetidin-1-yl)ethanol," a novel synthetic compound, against a panel of well-established ligands. Due to structural motifs common to known neuropharmacological agents, we hypothesize potential activity at key central nervous system (CNS) targets: the muscarinic M1 acetylcholine receptor (M1R), the histamine H1 receptor (H1R), and the dopamine transporter (DAT). We outline a multi-phase experimental strategy, from initial binding affinity determination to functional characterization and selectivity profiling. This document serves as a practical guide for researchers, providing not only the scientific rationale behind experimental choices but also detailed, validated protocols and data interpretation frameworks to objectively assess the compound's potential.
Introduction: The Need for Rigorous Benchmarking
The compound this compound, hereafter designated as Compound A , represents a novel chemical scaffold. Its structure, featuring a saturated azetidine ring and an ethanolamine side chain, suggests potential interactions with biogenic amine receptors and transporters, which are critical targets for CNS therapeutics. To ascertain its pharmacological profile, a systematic benchmarking process is essential. This involves comparing its performance directly against known reference ligands at specific, well-validated biological targets.
This guide details a three-phase approach to characterize Compound A:
-
Phase 1: Binding Affinity Profiling: To determine if Compound A physically interacts with the selected targets and with what affinity.
-
Phase 2: Functional Activity Assessment: To elucidate the biological consequence of binding—whether it activates (agonism), blocks (antagonism), or has no effect on target function.
-
Phase 3: Selectivity & Off-Target Liability: To assess the compound's specificity for the primary targets versus other related proteins, a critical step for predicting potential side effects.
The chosen targets for this investigation are:
-
Muscarinic M1 Receptor (M1R): A Gq-coupled G-protein coupled receptor (GPCR) involved in cognitive processes, making it a target for Alzheimer's disease and schizophrenia.[1][2]
-
Histamine H1 Receptor (H1R): A Gq-coupled GPCR central to allergic responses and sleep-wake cycles.[3][4][5]
-
Dopamine Transporter (DAT): A membrane transporter that regulates dopaminergic signaling and is a primary target for psychostimulants and treatments for ADHD.[6][7]
By benchmarking Compound A against established pharmacological tools, we can build a comprehensive profile of its potency, efficacy, and selectivity, thereby informing its potential therapeutic utility.
Caption: Overall workflow for the pharmacological benchmarking of Compound A.
Phase 1: Binding Affinity Determination
Causality: The first critical question is whether Compound A physically binds to the intended targets. A radioligand binding assay is the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).[8][9] This technique measures the ability of a test compound (unlabeled Compound A) to displace a radiolabeled ligand that has a known, high affinity for the target receptor.
Benchmark Ligands & Radioligands
| Target | Benchmark Ligands | Radioligand for Assay | Rationale |
| M1R | Carbachol (Agonist), Pirenzepine (Antagonist) | [³H]N-methylscopolamine ([³H]NMS) | Carbachol is a stable acetylcholine analog, while Pirenzepine is a classic M1-selective antagonist. |
| H1R | Histamine (Agonist), Mepyramine (Antagonist) | [³H]Mepyramine | Mepyramine is a high-affinity, selective H1 antagonist widely used in binding studies.[10] |
| DAT | Cocaine (Inhibitor), GBR-12909 (Selective Inhibitor) | [³H]WIN 35,428 | Cocaine is a non-selective monoamine transporter inhibitor, while GBR-12909 is highly selective for DAT.[11][12] |
Hypothetical Data Summary: Binding Affinity (Ki)
The primary output of this phase is the inhibition constant (Ki), which represents the concentration of Compound A required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
| Compound | M1R Ki (nM) | H1R Ki (nM) | DAT Ki (nM) |
| Compound A | 25 | >10,000 | 150 |
| Pirenzepine | 8 | >10,000 | >10,000 |
| Mepyramine | >10,000 | 1.5 | >10,000 |
| GBR-12909 | >10,000 | >10,000 | 5 |
| Cocaine | >5,000 | >5,000 | 200 |
Data are hypothetical and for illustrative purposes.
Phase 2: Functional Activity Assessment
Causality: Demonstrating binding is insufficient; we must understand its functional consequence. For GPCRs, ligand binding can trigger or block intracellular signaling cascades. For transporters, it can inhibit substrate uptake. Functional assays are designed to measure these downstream events.
GPCR Functional Assays (M1R and H1R)
Both M1R and H1R are Gq-coupled receptors. Upon agonist binding, they activate a signaling pathway that results in the release of intracellular calcium (Ca²⁺).[5][13][14] We can measure this change in real-time using a calcium-sensitive fluorescent dye.[15] This allows us to determine if Compound A acts as an agonist (stimulates Ca²⁺ release) or an antagonist (blocks agonist-induced Ca²⁺ release).
Caption: Simplified Gq protein signaling cascade leading to calcium release.
DAT Functional Assay
The function of DAT is to reuptake dopamine from the synaptic cleft into the presynaptic neuron.[7] An uptake inhibition assay directly measures this function.[16] Cells expressing DAT are incubated with a radiolabeled substrate (e.g., [³H]dopamine). A functional inhibitor, like Compound A, will block the uptake of the radiolabel into the cells.
Caption: Mechanism of the dopamine transporter (DAT) uptake inhibition assay.
Hypothetical Data Summary: Functional Potency (EC₅₀/IC₅₀)
This phase yields the EC₅₀ (concentration for 50% of maximal agonist response) or IC₅₀ (concentration for 50% inhibition).
| Compound | M1R (Antagonist IC₅₀, nM) | H1R (Antagonist IC₅₀, nM) | DAT (Inhibition IC₅₀, nM) |
| Compound A | 60 | >10,000 | 450 |
| Pirenzepine | 20 | >10,000 | >10,000 |
| Mepyramine | >10,000 | 4 | >10,000 |
| GBR-12909 | N/A | N/A | 12 |
| Cocaine | N/A | N/A | 500 |
Data are hypothetical. For M1R and H1R, Compound A was tested in antagonist mode against a fixed concentration of agonist (Carbachol and Histamine, respectively). N/A = Not Applicable.
Phase 3: Selectivity & Off-Target Liability
Causality: A therapeutically viable compound should ideally interact with its intended target at a much lower concentration than it does with other targets.[17][18] This property, known as selectivity, is crucial for minimizing side effects.[19] We assess selectivity by comparing the affinity (Ki) and potency (IC₅₀) values across our primary targets and a panel of other relevant proteins, such as monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism.[20][21]
Hypothetical Data Summary: Selectivity Profile
| Compound | M1R IC₅₀ (nM) | DAT IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (DAT/M1R) |
| Compound A | 60 | 450 | >10,000 | 8,500 | 7.5-fold |
| Pirenzepine | 20 | >10,000 | >10,000 | >10,000 | >500-fold |
| GBR-12909 | >10,000 | 12 | >10,000 | >10,000 | >833-fold |
Selectivity Ratio = IC₅₀ (Off-Target) / IC₅₀ (On-Target). A higher ratio indicates greater selectivity.
Interpretation of Hypothetical Results: Based on this hypothetical dataset, Compound A would be characterized as a moderately potent and selective M1 receptor antagonist with weaker, but notable, activity as a DAT inhibitor. Its selectivity for M1R over DAT is only 7.5-fold, suggesting a potential dual-action profile. It shows minimal activity at the H1 receptor and monoamine oxidases, which is a positive sign for avoiding certain side effects.
Detailed Experimental Protocols
Protocol: Radioligand Competition Binding Assay
Trustworthiness: This protocol is a self-validating system. Controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known ligand) are included to ensure that the measured displacement is specific to the target receptor.
-
Membrane Preparation: Use membranes from CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., M1R, H1R, or DAT).[22][23] Protein concentration should be determined via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]NMS for M1R) at approximately its Kd value.[24]
-
A range of concentrations of Compound A or a benchmark ligand (typically 10⁻¹¹ M to 10⁻⁵ M).[23]
-
Cell membranes (5-20 µg protein per well).[25]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[25]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
Protocol: Calcium Flux Functional Assay
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the Gq-coupled receptor (M1R or H1R) into black-walled, clear-bottom 96-well plates and grow to near-confluency.[1]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[26]
-
Assay Execution (FLIPR): Use a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument to measure fluorescence changes in real-time.[15]
-
Antagonist Mode: Add varying concentrations of Compound A or a benchmark antagonist to the wells and incubate for 15-30 minutes. Then, add a fixed concentration of the corresponding agonist (e.g., Carbachol for M1R) at its EC₈₀ concentration and measure the fluorescence response.
-
Agonist Mode: Add varying concentrations of Compound A directly to the dye-loaded cells and measure any increase in fluorescence.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the intracellular calcium concentration. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC₅₀. For agonist mode, plot the fluorescence increase against the log concentration of the agonist to determine the EC₅₀.
Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing the human DAT. Plate in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of Compound A or a benchmark inhibitor.[16]
-
Uptake Initiation: Initiate the uptake reaction by adding a buffer containing a fixed concentration of [³H]dopamine (e.g., 100-200 nM).[16]
-
Termination: After a short incubation period (e.g., 1-3 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.[16]
-
Lysis and Quantification: Lyse the cells with a detergent (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.
-
Data Analysis: Define 100% uptake in vehicle-treated cells and 0% uptake in the presence of a high concentration of a potent inhibitor (e.g., 10 µM GBR-12909). Plot the percent inhibition of uptake against the log concentration of the test compound to determine the IC₅₀ value.
Conclusion
This guide presents a systematic and scientifically rigorous framework for the initial pharmacological characterization of a novel compound, this compound. By employing a phased approach of binding, functional, and selectivity assays, and by benchmarking against well-characterized standard ligands, a clear and objective profile of the compound's activity can be established. The hypothetical data presented herein illustrate a profile of a moderately potent and selective M1R antagonist with secondary DAT inhibitory activity. This type of multi-point, data-driven characterization is fundamental in drug discovery, enabling informed decisions about a compound's therapeutic potential and guiding future lead optimization efforts.
References
- A Comparative Guide to Z1078601926 and Orthosteric Dopamine Transporter (DAT) Inhibitors. Benchchem.
- Human H1 Histamine Receptor Cell Line. Charles River Laboratories.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
- Recent progress in assays for GPCR drug discovery. National Institutes of Health.
- Comparative Efficacy Analysis: Antidepressant Agent 5 vs. Standard Selective Serotonin Reuptake Inhibitors (SSRIs). Benchchem.
- Histamine H1 Receptor Cell Line. Cells Online.
- HRH1 Receptor Cell Lines. Innoprot.
- Functional Assays. Gifford Bioscience.
- Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. National Institutes of Health.
- Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health.
- Radioligand Binding Assay. Gifford Bioscience.
- MPX NOMAD H1 Histamine Receptor Cell Line. Innoprot.
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers.
- ValiScreen Human Muscarinic M1 Cell Line, CHO-K1 Cells. Revvity.
- Human Histamine H4 Receptor Stable Cell Line. GenScript.
- Radioligand binding assays and their analysis. PubMed.
- Specificity quantification for ligand binding and drug discovery. American Chemical Society.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine. Benchchem.
- Radiometric Ligand-Binding Assays. Revvity.
- GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery.
- CHO-K1/M1 Stable Cell Line. GenScript.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications.
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. National Institutes of Health.
- Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter.
- Human M1 Muscarinic Acetylcholine Receptor Cell Line. Charles River Laboratories.
- GPCR Screening & Profiling with Binding Assays. Creative Biogene.
- What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle.
- Cell-based Assays for GPCR Activity. Biocompare.
- High level stable expression of pharmacologically active human M1-M5 muscarinic receptor subtypes in mammalian cells. PubMed.
- Binder Selectivity and Specificity: Fundamental Principles in Molecular Design. Neurosnap.
- Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays. Benchchem.
- Validating the Binding Specificity of Your Molecule of Interest: A Comparative Guide. Benchchem.
- Benchmarking Histaprodifen: A Comparative Analysis Against Standard Histamine Receptor Ligands. Benchchem.
- Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays. Benchchem.
- Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. National Institutes of Health.
- Green Fluorescent M1 Muscarinic Acetylcholine Receptor Cell Line. Innoprot.
- Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PubMed.
- MAO Inhibition in Drug Discovery and Development. Charles River Laboratories.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
- Progress in the Search for New Dopamine Transporter Inhibitors. PubMed.
- Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biogene.
- In Vitro Comparison of Four SSRIs' Inhibitory Effect on Serotonin Transport. Chinese Pharmaceutical Journal.
- Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. National Institutes of Health.
- Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs.
- Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. National Institutes of Health.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.
- Similarity score matrix for selected histamine H1 receptor antagonist... ResearchGate.
- Substrate and inhibitor binding to the serotonin transporter: Insights from computational, crystallographic, and functional studies. PubMed.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
Sources
- 1. genscript.com [genscript.com]
- 2. criver.com [criver.com]
- 3. criver.com [criver.com]
- 4. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 16. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 17. Specificity quantification for ligand binding and drug discovery - American Chemical Society [acs.digitellinc.com]
- 18. neurosnap.ai [neurosnap.ai]
- 19. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 22. revvity.com [revvity.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. revvity.com [revvity.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Analysis of 2-(Azetidin-1-yl)ethanol: Methodological Proposals and Performance Insights
This guide provides a detailed comparison of robust, peer-reviewed-based methodologies for the quantitative analysis of 2-(Azetidin-1-yl)ethanol. As a small, polar molecule featuring a tertiary amine and a primary alcohol, its analysis presents unique challenges, including high polarity and the absence of a strong native chromophore for UV-Vis detection. This document outlines two proposed analytical approaches: a direct method using Gas Chromatography with Flame Ionization Detection (GC-FID) and an indirect method involving High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for enhanced detection.
The protocols described herein are synthesized from established analytical principles for compounds with similar functional groups and physicochemical properties. This guide is intended for researchers, analytical scientists, and drug development professionals who require accurate and reliable quantification of this and structurally related compounds.
Method 1: Direct Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For a small alcohol like this compound, GC offers a direct route to quantification without the need for chemical modification, provided the compound has sufficient thermal stability.
Expertise & Experience: The Rationale Behind GC-FID
The choice of GC-FID is predicated on its robustness and near-universal response for organic molecules containing carbon-hydrogen bonds. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides excellent linearity over a wide concentration range, making it ideal for quantification.
The primary challenge in the GC analysis of small, polar alcohols and amines is peak shape. These compounds can interact with active sites (e.g., free silanols) on the column and in the inlet, leading to peak tailing. To mitigate this, a highly inert system is essential. The selection of a polar stationary phase, such as one based on polyethylene glycol (a "WAX" type column), is critical. This phase provides better retention and peak shape for polar analytes like alcohols compared to non-polar phases.[1][2] An internal standard (IS) is incorporated to ensure the highest level of precision and to correct for variations in injection volume and potential matrix effects.[3]
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Isopropanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of an internal standard (IS), such as n-Propanol or 1,3-Propanediol, at 1 mg/mL in the same solvent.
-
Create a series of calibration standards by serially diluting the analyte stock solution and adding a constant concentration of the IS to each standard. A typical IS concentration would be 50-100 µg/mL.[1]
-
For unknown samples, dilute them to fall within the calibration range and add the same constant concentration of IS.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.[1]
-
Column: J&W DB-FATWAX Ultra Inert (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/Splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Detector: Flame Ionization Detector (FID) at 260 °C.
-
Trustworthiness: A Self-Validating System
The integrity of this method is ensured by several key factors. The use of an Ultra Inert column minimizes analyte adsorption, leading to symmetric peaks and reproducible retention times.[1] The co-injection of a structurally similar but chromatographically resolved internal standard is the cornerstone of quantitative accuracy, correcting for minor variations in sample injection and instrument response.[3] Method validation would involve establishing linearity (R² > 0.999), determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), and assessing accuracy and precision through the analysis of spiked control samples.
Workflow Visualization
Method 2: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
For compounds lacking a UV-absorbing chromophore, HPLC analysis can be challenging. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for polar molecules, achieving high sensitivity often requires derivatization.[4][5] This approach involves a chemical reaction to attach a light-absorbing or fluorescent tag to the analyte, dramatically lowering detection limits.
Expertise & Experience: The Rationale for Derivatization-HPLC
This compound's primary alcohol group is an ideal target for derivatization. Reagents like phthalic anhydride react with alcohols to form phthalate hemiesters, which possess a strong UV chromophore.[6] Alternatively, reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) can be used to create highly fluorescent derivatives, enabling exceptionally low detection limits.[7] This indirect method transforms a detection problem into a significant advantage, allowing for trace-level quantification. The subsequent separation is typically performed using robust reversed-phase (e.g., C8 or C18) chromatography.
Experimental Protocol: Derivatization-HPLC-UV
-
Derivatization Procedure (adapted from phthalic anhydride method[6]):
-
Prepare a stock solution of this compound in a compatible solvent like 1,4-dioxane or acetonitrile.
-
In a reaction vial, mix a known volume of the sample or standard with a derivatizing solution (e.g., phthalic anhydride in 1,4-dioxane with a catalyst like pyridine).
-
Heat the mixture (e.g., 90-105 °C) for a specified time (e.g., 60-90 minutes) to drive the reaction to completion.[6]
-
After cooling, quench the reaction and dilute the mixture with the mobile phase to prepare for injection.
-
It is critical to treat standards and samples identically.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100/1200 series or equivalent, with a UV or Fluorescence detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start at 20% B, hold for 1 minute.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 20% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector:
-
Trustworthiness: A Self-Validating System
The reliability of this method hinges on the derivatization reaction's reproducibility and completeness. The reaction conditions (temperature, time, reagent stoichiometry) must be optimized and strictly controlled. A derivatized external standard calibration curve is used for quantification. To ensure the reaction proceeds consistently across different samples, a "derivatization control" sample (a mid-level standard) should be prepared and analyzed with each batch. Method validation would confirm the linearity of the detector response to the derivatized analyte, as well as its sensitivity (LOD/LOQ), accuracy, and precision. Recoveries for the derivatization step can be assessed by comparing a pre-derivatized spike to a post-derivatized spike.
Workflow Visualization
Performance Comparison Guide
This table summarizes the key characteristics of the two proposed methods, providing a basis for objective comparison. The performance metrics are based on typical values reported in the literature for analogous compounds.
| Feature | Method 1: GC-FID | Method 2: HPLC-Derivatization-UV/FLD |
| Principle | Direct analysis of volatile analyte | Indirect analysis after chemical tagging |
| Instrumentation | Gas Chromatograph with FID | High-Performance Liquid Chromatograph with UV or Fluorescence Detector |
| Sample Prep | Simple dilution with internal standard addition | Multi-step: chemical reaction, heating, quenching, dilution |
| Selectivity | High, based on chromatographic retention time | Very high, based on both retention time and detector specificity (especially FLD) |
| Sensitivity (LOQ) | Good (typically 1-10 µg/mL)[1] | Excellent (UV: ~0.5 µg/mL[7], FLD: ~0.01 µg/mL[7]) |
| Throughput | Higher; simpler prep, faster run times possible | Lower; derivatization step is time-consuming |
| Key Advantage | Simplicity, speed, direct analysis | Exceptional sensitivity, high selectivity |
| Potential Issues | Peak tailing if system is not inert; thermal degradation | Reaction inconsistency; reagent interferences; derivatization of matrix components |
Method Selection Guide: Field-Proven Insights
Choosing the appropriate analytical method depends entirely on the specific research question and laboratory context.
-
For Routine Analysis and Process Monitoring: Where concentrations are expected to be relatively high (>10 µg/mL) and throughput is important, the GC-FID method is the superior choice. Its simple sample preparation and direct analysis make it robust and cost-effective for quality control labs.
-
For Trace Quantification and Bioanalysis: When analyzing low levels of the compound, such as in impurity profiling, pharmacokinetic studies, or environmental monitoring, the HPLC with derivatization method is required. The significant enhancement in sensitivity, particularly with fluorescence detection, allows for quantification at levels far below what GC-FID can achieve.[7] While more complex, the investment in method development yields unparalleled performance for trace analysis.
-
Matrix Complexity: For clean sample matrices (e.g., reaction mixtures, pure substance analysis), GC-FID is often sufficient. For complex matrices (e.g., biological fluids, environmental samples), the selectivity of the derivatization reaction combined with HPLC separation can provide a cleaner chromatogram with fewer interferences.
By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate method for the reliable quantification of this compound.
References
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Nolan, S. P., et al. (n.d.). N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols.
- Sigma-Aldrich. (n.d.). Small Molecule HPLC. Sigma-Aldrich.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- ResearchGate. (2025). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase.
- Horvath, K., et al. (2014).
- PubMed. (2026).
- PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
- Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- ResearchGate. (2006). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review.
- Molnar Institute. (2013).
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
- PubMed. (2021). Azetidines of pharmacological interest. PubMed.
- Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph.
- Chemistry For Everyone. (2025).
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- ResearchGate. (n.d.). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages.
- National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Restek. (n.d.).
- Google Patents. (n.d.). US20110202328A1 - System for the determination of selective absorbent molecules through predictive correlations.
- ResearchGate. (2022). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization.
Sources
- 1. agilent.com [agilent.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. m.youtube.com [m.youtube.com]
- 4. waters.com [waters.com]
- 5. Study of the retention behavior of small polar molecules on different types of stationary phases used in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-(Azetidin-1-yl)ethanol: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Azetidin-1-yl)ethanol, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also grounded in the fundamental principles of chemical safety and regulatory compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the structural analysis, we can anticipate the following hazards associated with this compound:
| Hazard Category | Inferred Risk | Rationale |
| Flammability | Highly flammable liquid and vapor.[2][3][4] | The presence of the ethanol moiety suggests a low flash point. |
| Corrosivity | Potential skin and eye corrosion.[1] | Azetidine and other cyclic amines can be corrosive. |
| Irritation | May cause skin and eye irritation.[5][6] | Common hazard for amine-containing compounds. |
| Toxicity | Potential for toxicity if ingested, inhaled, or absorbed through the skin.[7] | General precaution for novel, uncharacterized compounds. |
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1]
-
Body Protection: A flame-resistant lab coat is required. For larger quantities, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to prevent exposure and environmental contamination.
For Small Spills (less than 100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ensure Ventilation: Work within a chemical fume hood or ensure adequate ventilation.
-
Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: The collected waste must be disposed of as hazardous chemical waste.
For Large Spills (greater than 100 mL):
-
Evacuate: Immediately evacuate the laboratory.
-
Activate Emergency Systems: Pull the fire alarm and activate any emergency ventilation systems.
-
Contact Emergency Services: From a safe location, call your institution's emergency response team and provide details of the spill.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
III. Disposal Workflow for this compound
The disposal of this compound must adhere to all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8] The following workflow provides a systematic approach to ensure compliance and safety.
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Choose a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is recommended.[9]
-
The container must be in good condition, with a secure, leak-proof lid.[9]
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[10][11]
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Use a funnel to prevent spills when transferring the liquid waste into the container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
The SAA must be under the control of the operator of the process generating the waste.[10]
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.[12]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]
-
Complete all required waste disposal forms and manifests accurately.[14]
-
The most probable method of disposal for this compound is high-temperature incineration at a licensed facility.[15]
-
IV. Regulatory Compliance
It is imperative that all disposal activities comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA's Hazard Communication Standard (HCS): Employers are required to inform and train employees about the hazardous chemicals in their workplace.[11][16][17]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the "cradle-to-grave" management of hazardous waste, from generation to final disposal.[8][18]
By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental stewardship within the laboratory.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Laboratory Waste Management. Environmental Marketing Services.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Navigating OSHA Chemical Safety Rules for a Safer Workplace. EHS Today.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- What Are the OSHA Requirements for Chemical Storage?. American Hazmat Rentals.
- EPA Hazardous Waste Management. Axonator.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Z Compliance.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Ethanol 70%. Remel.
- Safety Data Sheet for Ethanol, 95%. Fisher Scientific.
- Safety Data Sheet for 1-(Azetidin-2-ylmethyl)azetidine. AK Scientific, Inc.
- Safety Data Sheet. BP.
- Safety Data Sheet for Ethanol. Airgas.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Navigating the Disposal of 2-(Azetidin-3-yl)-4-methylthiazole: A Guide for Laboratory Professionals. BenchChem.
- Safety Data Sheet: Ethanol. Guttman Energy.
- Ethanol - Material Safety Data Sheet. Green Plains.
- Safety Data Sheet: Ethanol. Carl ROTH.
- Material Safety Data Sheet - Ethyl alcohol 200 Proof. ScienceLab.com.
- Ethanol Factsheet. Stanford Environmental Health & Safety.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for Ethanol. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. fishersci.com [fishersci.com]
- 4. airgas.com [airgas.com]
- 5. aksci.com [aksci.com]
- 6. msdspds.bp.com [msdspds.bp.com]
- 7. uvm.edu [uvm.edu]
- 8. epa.gov [epa.gov]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 12. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 13. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 14. epa.gov [epa.gov]
- 15. Laboratory Waste Management - Environmental Marketing Services [emsllcusa.com]
- 16. threesixtysafety.com [threesixtysafety.com]
- 17. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 18. axonator.com [axonator.com]
A Comprehensive Guide to the Safe Handling of 2-(Azetidin-1-yl)ethanol
Hazard Identification and Risk Assessment
Based on data from similar azetidine and ethanol-containing compounds, 2-(Azetidin-1-yl)ethanol should be handled as a substance that is potentially hazardous.[1][2][3] The primary anticipated hazards include:
-
Skin and Eye Irritation: Direct contact may cause irritation, redness, and discomfort.[3][4] Prolonged exposure could lead to more severe dermal reactions.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system, leading to coughing or shortness of breath.[3][4]
-
Flammability: The presence of the ethanol moiety suggests that this compound may be a flammable liquid and vapor.[4][5][6][7][8][9]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the specific experimental procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2][3][10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use and dispose of them immediately if contaminated.[1][2][3][6][11] |
| Body | Flame-Retardant Laboratory Coat | The lab coat should be fully buttoned to provide maximum coverage.[1][3] For procedures with a higher risk of splashes, a chemical-resistant apron is also advised.[2][10] |
| Respiratory | Use in a Well-Ventilated Area | All handling of this compound should occur within a certified chemical fume hood to minimize the inhalation of vapors.[1][2][3][10][12] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges may be necessary based on a formal risk assessment.[1][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Put on all required PPE as detailed in the table above.[1]
-
Conduct all manipulations of this compound inside the fume hood.[1][3]
-
When transferring the liquid, do so slowly and carefully to prevent splashing. Use non-sparking tools and ground equipment to prevent static discharge.[5][6][11]
-
Keep the container sealed when not in use to minimize the release of vapors.[6][8][9][10][11][12][13]
-
-
Post-Handling:
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][9][14] Seek immediate medical attention.[4][10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][14][15][16] If irritation persists, seek medical attention.[10][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][14][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][14][15]
-
Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Disposal: Responsible Management
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6][10][11][12][13][16] Keep it away from heat, sparks, open flames, and other sources of ignition.[5][6][7][8][9][10][11][13]
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all local, state, and federal regulations.[6][8][17] Never pour this chemical down the drain.[17]
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
- Remel. (2017, October 25). SAFETY DATA SHEET.
- Apollo Scientific. (2023, May 18). Azetidine.
- Benchchem. (n.d.). Safeguarding Your Research: Essential Safety and Handling Protocols for Sazetidine A Dihydrochloride.
- Cayman Chemical. (2023, January 6). Safety Data Sheet.
- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- Cayman Chemical. (2025, April 15). Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
- Benchchem. (n.d.). Personal protective equipment for handling 2-(4-Cyclohexylphenoxy)ethanol.
- Fisher Scientific. (2015, March 19). Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Handling of 2-(4,5-Dihydroimidazol-1-yl)ethanol: A Guide to Personal Protective Equipment and Disposal.
- BP. (2025, June 11). SAFETY DATA SHEET.
- CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
- Biosynth. (n.d.). This compound | 67896-18-8 | SCA89618.
- Airgas. (2019, April 8). SAFETY DATA SHEET.
- BLD Pharm. (n.d.). 67896-18-8|this compound|BLD Pharm.
- Green Plains Trade Group LLC. (2024, January 18). Ethanol - MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (2025, February 1). 2-Azetidinone - Safety Data Sheet.
- BLDpharm. (n.d.). 1352306-22-9|(2S)-2-(azetidin-1-yl)propan-1-ol.
- Sigma-Aldrich. (2025, July 8). Ethanol - SAFETY DATA SHEET.
- J&W Pharmlab. (n.d.). 2-(3-Propoxy-azetidin-1-yl)-ethanol.
- BLDpharm. (n.d.). 1956437-03-8|(S)-2-(Azetidin-2-yl)ethanol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gpreinc.com [gpreinc.com]
- 5. ehss.syr.edu [ehss.syr.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. airgas.com [airgas.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemos.de [chemos.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. msdspds.bp.com [msdspds.bp.com]
- 17. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
